Proglumide sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMWGCINVOIJSO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912821 | |
| Record name | Proglumide sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99247-33-3 | |
| Record name | Proglumide sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proglumide sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Proglumide Sodium in Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide sodium, a non-peptide derivative of glutaramic acid, functions as a non-selective antagonist for both cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors. Its primary mechanism of action in the central nervous system (CNS) involves the blockade of the excitatory effects of the neuropeptide cholecystokinin (CCK). This antagonism modulates several neuronal signaling pathways, most notably influencing dopaminergic and opioidergic systems. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and functional consequences of proglumide's activity in neurons. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism: Cholecystokinin Receptor Antagonism
Proglumide's principal action is its competitive antagonism at CCK receptors.[1][2][3] In the CNS, CCK functions as a neurotransmitter and neuromodulator, exerting primarily excitatory effects on neurons. By binding to CCK-A and CCK-B receptors, proglumide prevents the endogenous ligand CCK from binding and initiating downstream signaling cascades.[3]
Receptor Binding Affinity
Proglumide exhibits a relatively low affinity for CCK receptors compared to other more potent and selective antagonists.[4] The available quantitative data on its binding affinity and inhibitory concentrations are summarized below. It is important to note that affinity values can vary depending on the tissue, radioligand, and experimental conditions used.
| Parameter | Receptor/System | Value | Species | Reference |
| IC50 | CCK Receptor (binding of 125I-CCK-33) | 0.8 mM | Rat | |
| EC50 | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | Rat | |
| IC50 | Inhibition of [3H]-thymidine incorporation | 6.5 mM | Human (HT29 cells) | |
| Interaction | μ-opioid binding sites | 13% competition at 100 μM | Guinea Pig | |
| Interaction | κ-opioid binding sites | 17% competition at 100 μM | Guinea Pig | |
| Interaction | δ-opioid binding sites | No interaction | Guinea Pig | |
| Interaction | CCK binding sites (brain sections) | No interaction at 100 μM | Rat |
Note: The lack of interaction at CCK sites in rat brain sections at 100 μM in one study contrasts with its known antagonist activity and may reflect specific experimental conditions or the use of a particular radioligand.
Downstream Signaling Pathways
CCK receptors are G-protein coupled receptors (GPCRs). Upon activation by CCK, they initiate intracellular signaling cascades through the activation of specific G-proteins. Proglumide, by blocking the receptor, prevents these downstream events.
-
CCK-A (CCK1R): This receptor subtype predominantly couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). CCK-A receptors can also couple to Gs, Gi, and G13 proteins.
-
CCK-B (CCK2R): This is the primary CCK receptor subtype in the brain and couples to both Gq/11 and Gi/o proteins. The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
By antagonizing both receptor subtypes, proglumide can be expected to inhibit both the PLC/IP3/Ca2+ and the adenylyl cyclase/cAMP signaling pathways that are activated by CCK.
Modulation of Neuronal Systems
Proglumide's blockade of CCKergic neurotransmission has significant implications for other major neurotransmitter systems, particularly the dopaminergic and opioidergic systems.
Dopaminergic System
CCK is co-localized with dopamine in mesolimbic and mesocortical neurons and is known to modulate dopamine release. By antagonizing CCK receptors, proglumide can influence dopamine-mediated behaviors. Studies have shown that proglumide can block the excitatory effects of CCK on midbrain dopaminergic neurons.
Opioidergic System and Analgesia
One of the most studied effects of proglumide is its potentiation of opioid-induced analgesia. Endogenous CCK is thought to act as a physiological antagonist to the opioid system. By blocking CCK receptors, proglumide effectively removes this "brake" on opioid signaling, thereby enhancing the analgesic effects of both endogenous and exogenous opioids like morphine. This suggests a "cross-talk" between the CCK and opioid GPCR signaling pathways. Some evidence also suggests that proglumide may have weak agonist activity at delta-opioid receptors, which could contribute to its analgesic-potentiating effects.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general framework for determining the binding affinity (Ki) of proglumide for CCK receptors in brain tissue.
Objective: To determine the inhibitory constant (Ki) of proglumide for CCK receptors in a specific brain region (e.g., cortex, striatum).
Materials:
-
Brain tissue from the desired species (e.g., rat, mouse).
-
Radiolabeled CCK receptor ligand (e.g., [125I]CCK-8).
-
This compound.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: a. Dissect the brain region of interest on ice. b. Homogenize the tissue in ice-cold homogenization buffer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. e. Resuspend the pellet in fresh homogenization buffer and repeat the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Binding Assay: a. In a series of tubes, add a fixed concentration of the radiolabeled ligand. b. Add increasing concentrations of proglumide. c. To determine non-specific binding, add a high concentration of a non-labeled CCK receptor agonist or antagonist to a separate set of tubes. d. Add the membrane preparation to each tube to initiate the binding reaction. e. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Separation and Counting: a. Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding at each proglumide concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the proglumide concentration. c. Determine the IC50 (the concentration of proglumide that inhibits 50% of the specific binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol provides a general outline for measuring the effect of proglumide on dopamine release in a specific brain region of a freely moving animal.
Objective: To determine if systemic or local administration of proglumide alters basal or stimulated dopamine levels in a brain region of interest (e.g., nucleus accumbens).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED) system.
-
Anesthetic.
Procedure:
-
Surgical Implantation: a. Anesthetize the animal and place it in a stereotaxic apparatus. b. Surgically implant a guide cannula targeting the brain region of interest. c. Secure the cannula with dental cement. d. Allow the animal to recover from surgery.
-
Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min) using a syringe pump. c. Allow for a stabilization period for the tissue to recover from the probe insertion. d. Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
Drug Administration: a. Administer proglumide systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). b. Continue collecting dialysate samples to measure changes in dopamine levels.
-
Sample Analysis: a. Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
-
Data Analysis: a. Express dopamine concentrations as a percentage of the baseline levels before drug administration. b. Use appropriate statistical tests to determine if proglumide significantly alters dopamine release.
Extracellular Single-Unit Recording
This protocol describes a general method for recording the activity of individual neurons and observing the effect of locally applied proglumide.
Objective: To determine if proglumide blocks the excitatory effects of CCK on the firing rate of specific neurons (e.g., dopaminergic neurons in the ventral tegmental area).
Materials:
-
Stereotaxic apparatus.
-
Recording microelectrode.
-
Multi-barreled micropipette for iontophoresis.
-
Iontophoresis pump.
-
Amplifier and data acquisition system.
-
Solutions of CCK, proglumide, and a control substance (e.g., glutamate).
-
Anesthetic.
Procedure:
-
Animal Preparation: a. Anesthetize the animal and place it in a stereotaxic apparatus. b. Perform a craniotomy over the brain region of interest.
-
Electrode Placement: a. Lower the recording microelectrode and the attached multi-barreled micropipette into the target brain region. b. Advance the electrode slowly until the spontaneous activity of a single neuron is isolated.
-
Drug Application and Recording: a. Record the baseline firing rate of the neuron. b. Apply CCK through one barrel of the micropipette using iontophoresis and record the change in firing rate. c. Apply proglumide through another barrel either before or during the CCK application to observe any antagonistic effects. d. Apply a control substance like glutamate to ensure the specificity of proglumide's effect.
-
Data Analysis: a. Generate firing rate histograms to visualize the changes in neuronal activity. b. Use statistical tests to compare the firing rates during baseline, CCK application, and proglumide with CCK application.
Conclusion
This compound's mechanism of action in neuronal signaling is centered on its non-selective antagonism of CCK-A and CCK-B receptors. This action inhibits the excitatory effects of endogenous CCK, thereby modulating key neurotransmitter systems, including the dopaminergic and opioidergic pathways. Its ability to potentiate opioid analgesia holds significant therapeutic potential. Further research is warranted to fully elucidate the specific downstream signaling consequences of proglumide's action in different neuronal populations and to explore its potential in a wider range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate role of proglumide in the central nervous system.
References
Proglumide Sodium: A Non-Selective CCK Antagonist Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide Sodium, a derivative of glutaramic acid, is a widely recognized non-selective antagonist of cholecystokinin (CCK) receptors, exhibiting affinity for both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][2][3] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its role as a CCK antagonist has led to its extensive use as a research tool to investigate the physiological and pathological roles of the CCK system.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and nociception. It exerts its effects through two main G protein-coupled receptors: CCK1 and CCK2. This compound acts as a competitive antagonist at these receptors, blocking the downstream signaling cascades initiated by CCK. Its non-selective nature makes it a valuable tool for elucidating the combined effects of CCK receptor blockade.
Chemical Properties
| Property | Value |
| Chemical Name | Sodium 4-(benzoylamino)-5-(dipropylamino)-5-oxopentanoate |
| Molecular Formula | C18H25N2NaO4 |
| Molecular Weight | 356.39 g/mol |
| CAS Number | 99247-33-3 |
| Appearance | White or almost white crystalline powder |
| Solubility | Soluble in water |
Mechanism of Action
This compound competitively binds to both CCK1 and CCK2 receptors, preventing the endogenous ligand CCK from binding and activating them. This blockade inhibits the downstream signaling pathways associated with these receptors, leading to a reduction in CCK-mediated physiological effects.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Parameter | Receptor/System | Value | Species | Reference |
| IC50 | CCK-A/CCK1 | ~15 µM | Guinea Pig | |
| IC50 | CCK-B/CCK2 | ~25 nM | Guinea Pig | |
| IC50 | CCK Receptors (SCLC cells) | 500,000 nM | Human | |
| IC50 | CCK-stimulated amylase release | 0.3-10 mM (dose-dependent inhibition) | Mouse | |
| IC50 | [3H]-thymidine incorporation (HT29 cells) | 6.5 mM | Human | |
| EC50 | Inhibition of CCK-induced insulin secretion | 1.2 ± 0.4 mM | Rat | |
| IC50 | 125I-CCK-33 binding to pancreatic islets | 0.8 mM | Rat |
Table 2: In Vivo Efficacy of this compound
| Assay | Effect | Dose | Species | Reference |
| Gastric Emptying | Acceleration by 12.8% | 150 mg/kg (i.p.) | Rat | |
| Antagonism of CCK8-induced effects | Reversal of increased plasma insulin and decreased glucose | 400 mg/kg (i.p.) | Rat |
Table 3: Pharmacokinetic Parameters of Proglumide in Humans (400 mg oral dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | |
| Cmax (Peak Plasma Concentration) | 7847 ng/mL (Healthy Controls) | |
| Elimination Half-life (t1/2) | ~3 hours (serum), ~24 hours (terminal) |
Signaling Pathways
Proglumide, by blocking CCK1 and CCK2 receptors, inhibits their downstream signaling cascades. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq and Gs proteins.
CCK1 Receptor Signaling
Activation of the CCK1 receptor typically leads to the activation of Gq, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the activation of Adenylyl Cyclase (AC) and an increase in cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).
Caption: CCK1 Receptor Signaling Pathway and Proglumide Inhibition.
CCK2 Receptor Signaling
Similar to the CCK1 receptor, the CCK2 receptor also couples to Gq, initiating the PLC/IP3/DAG pathway. Additionally, the CCK2 receptor can couple to Gα12/13, leading to the activation of Rho GTPases and subsequent downstream effects on the cytoskeleton and gene expression.
Caption: CCK2 Receptor Signaling Pathway and Proglumide Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Competitive Binding Assay
This assay determines the affinity of proglumide for CCK receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Membrane preparation from cells or tissues expressing CCK receptors.
-
Radioligand (e.g., [125I]CCK-8).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from a source rich in CCK receptors.
-
In a 96-well plate, add in the following order: 150 µL of membrane preparation, 50 µL of proglumide solution (or buffer for total binding), and 50 µL of radioligand.
-
To determine non-specific binding, add a saturating concentration of unlabeled CCK in place of proglumide.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the proglumide concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Competitive Binding Assay Workflow.
CCK-Stimulated Amylase Release Assay
This functional assay measures the ability of proglumide to inhibit CCK-induced amylase secretion from pancreatic acini.
Materials:
-
Isolated pancreatic acini.
-
Resuspension medium.
-
CCK-8 solutions of varying concentrations.
-
This compound solutions.
-
Multi-well plates.
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Isolate pancreatic acini from mouse or rat pancreas.
-
Allow the acini to recover for 30 minutes.
-
Pre-incubate the acini with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the acini by adding different concentrations of CCK-8.
-
Incubate the plate for 30 minutes at 37°C with mild agitation.
-
Centrifuge the plate to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Determine the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.
-
To determine total cellular amylase, lyse a separate set of acini.
-
Express the amylase release as a percentage of the total cellular amylase content.
-
Plot the amylase release against the CCK-8 concentration in the presence and absence of proglumide to demonstrate a rightward shift in the dose-response curve, indicative of competitive antagonism.
Charcoal Meal Gastric Emptying Assay
This in vivo assay assesses the effect of proglumide on gastric motility by measuring the transit of a charcoal meal.
Materials:
-
Rats or mice, fasted overnight with free access to water.
-
This compound solution.
-
Vehicle control.
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic solution).
-
Oral gavage needle.
Procedure:
-
Administer this compound or vehicle to the fasted animals via the desired route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time (e.g., 60 minutes), administer a fixed volume of the charcoal meal orally (e.g., 2 mL/animal for rats).
-
After a set time (e.g., 15 minutes), euthanize the animals by cervical dislocation.
-
Open the abdomen and carefully remove the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the gastric emptying as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.
-
Compare the gastric emptying in the proglumide-treated group to the vehicle-treated group. An increase in the distance traveled indicates accelerated gastric emptying.
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of the cholecystokinin system. Its non-selective antagonism of both CCK1 and CCK2 receptors provides a unique pharmacological profile for studying the combined effects of CCK blockade. This guide has provided a comprehensive overview of its properties, quantitative data, and detailed experimental protocols to facilitate its effective use in a research setting. Further investigation into the nuanced downstream effects of proglumide and the development of more selective antagonists will continue to refine our understanding of CCK-mediated physiology and pathophysiology.
References
Proglumide Sodium: A Technical Whitepaper on Cholecystokinin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the cholecystokinin (CCK) receptor binding affinity of proglumide sodium. It consolidates quantitative data, details experimental methodologies from key studies, and visualizes relevant biological and experimental pathways to serve as a comprehensive resource.
Introduction: Proglumide as a CCK Receptor Antagonist
Proglumide is a non-peptide antagonist of cholecystokinin (CCK) receptors, specifically targeting both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][2][3][4][5] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its use has since been largely superseded by more potent medications. However, proglumide remains a valuable tool in scientific research for its ability to block CCK-mediated signaling pathways. It is characterized as a non-selective antagonist with a generally low affinity for both receptor subtypes. This low affinity necessitates its use at relatively high concentrations in experimental settings.
Quantitative Binding Affinity Data
The binding affinity of this compound for CCK receptors has been determined in various studies, primarily through competitive radioligand binding assays. The data consistently indicates a low, millimolar-range affinity.
| Receptor Subtype | Ligand | Test System | Radioligand | Affinity Metric (IC50) | Reference |
| CCK-B (CCK2) | Proglumide | Dispersed chief cells from guinea pig pancreas | ¹²⁵I-BH-CCK-8 or ¹²⁵I-gastrin-17-I | ~2 mM | Inferred from data |
| CCK (undifferentiated) | Proglumide | Rat pancreatic islets | ¹²⁵I-CCK-33 | 0.8 mM |
Note: The IC50 value for the CCK-B receptor is inferred from a study demonstrating that the selective antagonist L-365,260 (IC50 = 2 nM) is approximately 1,000,000 times more potent than proglumide in this system.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of proglumide's binding affinity for CCK receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of the specific binding of a radiolabeled CCK receptor agonist or antagonist.
Materials:
-
Biological Material: Membrane preparations from cells or tissues expressing CCK1 or CCK2 receptors (e.g., guinea pig pancreatic acini, transfected cell lines).
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as ¹²⁵I-Bolton-Hunter-labeled CCK-8 (¹²⁵I-BH-CCK-8).
-
Test Compound: this compound.
-
Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells expressing CCK receptors in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes, add a constant concentration of the radioligand (e.g., ¹²⁵I-BH-CCK-8).
-
To these tubes, add increasing concentrations of unlabeled this compound (the competitor).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCK receptor agonist).
-
-
Incubation:
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of proglumide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the proglumide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of proglumide that inhibits 50% of the specific binding of the radioligand.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of proglumide.
References
Proglumide Sodium: A Technical Guide for Investigating Gut-Brain Axis Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut-brain axis is a complex, bidirectional communication network that links the emotional and cognitive centers of the brain with peripheral intestinal functions. Cholecystokinin (CCK), a peptide hormone released from enteroendocrine cells in the small intestine in response to food, is a key signaling molecule in this axis. It plays a crucial role in regulating digestion, satiety, and nociception through its interaction with CCK-A and CCK-B receptors located on vagal afferent neurons and in the central nervous system. Proglumide, a derivative of glutaramic acid, is a non-selective CCK receptor antagonist that competitively blocks both receptor subtypes.[1][2] This property makes proglumide sodium an invaluable pharmacological tool for elucidating the physiological roles of CCK in gut-brain signaling and for exploring its therapeutic potential in conditions like visceral hypersensitivity, functional gastrointestinal disorders, and as an adjunct to opioid analgesia.[1][3]
This technical guide provides an in-depth overview of the use of this compound in gut-brain axis research. It includes a summary of its pharmacological properties, detailed experimental protocols, and visualizations of key pathways and workflows to assist researchers in designing and executing their studies.
Mechanism of Action
Proglumide exerts its effects by competitively inhibiting the binding of CCK to its receptors, CCK-A (predominantly in the periphery, e.g., pancreas and gallbladder) and CCK-B (predominantly in the brain).[4] By blocking these receptors, proglumide can antagonize the downstream physiological effects of CCK, such as reduced food intake, delayed gastric emptying, and modulation of pain signals.
dot
Caption: Mechanism of Proglumide in blocking CCK-mediated satiety signaling.
Quantitative Data
The following tables summarize key quantitative data regarding the use of this compound in various experimental settings.
Table 1: In Vitro Receptor Binding and Functional Inhibition
| Parameter | Preparation | Species | Value | Reference |
| Ki | Pancreatic Acini | Mouse | 0.7 mM | |
| Ki | Brain Tissue | Mouse | 1.0 mM | |
| IC50 | 125I-CCK-8 Binding (SCLC cells) | Human | 500,000 nM | |
| IC50 | Basal [14C]aminopyrine accumulation | Rabbit | 1 x 10-2 M | |
| IC50 | HT29 cell proliferation | Human | 6.5 mM | |
| Inhibition | CCK-stimulated amylase release | Mouse | 0.3 - 10 mM (dose-dependent) | |
| Inhibition | CCK-8 gallbladder contraction | Rabbit | 3x10-4 to 3x10-3 M |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; SCLC: Small cell lung cancer.
Table 2: In Vivo Dosages and Administration Routes
| Animal Model | Application | Dosage | Route | Reference |
| Rat | Antagonism of CCK-induced satiety | 50 mg/ml | Intraperitoneal (IP) | |
| Rat | Antagonism of CCK-induced satiety | 50 µg/µl | Central (intrahypothalamic) | |
| Rat | Inhibition of meal-induced insulin sensitization | Dose-dependent | Intravenous (IV) | |
| Rat | Increase gastric emptying | 150 mg/kg | Intraperitoneal (IP) | |
| Rat | Antagonism of CCK-induced insulin/glucose effects | 400 mg/kg | Intraperitoneal (IP) | |
| Dog | Inhibition of pentagastrin-stimulated acid secretion | 300 mg/kg/hr | Intravenous (IV) | |
| Dog | Reversal of CCK-induced satiety | 3-300 mg/kg/hr | Intravenous (IV) | |
| Dog | Reversal of CCK-induced satiety | 0.1-10 mg/dog | Intra-third cerebroventricular | |
| Mouse | Antagonism of CCK-induced analgesia | 150 mg/kg | Intraperitoneal (IP) | |
| Human | Enhancement of opioid analgesia | Not specified | Not specified | |
| Human | Chronic Pancreatitis Pain | 1200 mg/day (400 mg, 3x daily) | Oral |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments investigating the gut-brain axis using this compound.
Protocol 1: Investigating CCK-Mediated Satiety in Rats
This protocol is designed to assess the ability of proglumide to block the satiety-inducing effects of exogenously administered or endogenously released CCK.
1. Animals and Housing:
- Adult male Sprague-Dawley rats (250-300g) are individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
- Animals have ad libitum access to standard chow and water, unless otherwise specified.
- Handle animals daily for at least one week prior to the experiment to acclimate them to handling and injection procedures.
2. Experimental Groups:
- Group 1: Vehicle (Saline) + Vehicle (Saline)
- Group 2: Vehicle (Saline) + CCK-8 (e.g., 4 µg/kg)
- Group 3: this compound (e.g., 150 mg/kg) + Vehicle (Saline)
- Group 4: this compound (e.g., 150 mg/kg) + CCK-8 (e.g., 4 µg/kg)
3. Procedure:
- Fast rats for a predetermined period (e.g., 4-6 hours) before the dark cycle to ensure motivation to eat.
- Prepare fresh solutions of CCK-8 and this compound in sterile saline on the day of the experiment.
- Thirty minutes before the onset of the dark cycle, administer this compound or vehicle via intraperitoneal (IP) injection.
- Fifteen minutes before the dark cycle, administer CCK-8 or vehicle via IP injection.
- At the onset of the dark cycle, provide a pre-weighed amount of standard chow.
- Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes).
- Calculate the net food intake by subtracting the amount of spillage from the initial amount provided.
4. Data Analysis:
- Analyze food intake data using a two-way ANOVA (Factors: Proglumide treatment, CCK treatment) followed by post-hoc tests (e.g., Tukey's) to compare between groups.
- A significant interaction effect, where proglumide reverses the food intake suppression caused by CCK-8, would indicate successful antagonism.
dot
Caption: Experimental workflow for a CCK-induced satiety study using proglumide.
Protocol 2: In Vitro Amylase Release from Pancreatic Acini
This protocol assesses proglumide's ability to competitively inhibit CCK-stimulated amylase secretion from isolated pancreatic acini, a classic model for peripheral CCK-A receptor function.
1. Preparation of Pancreatic Acini:
- Euthanize a mouse (e.g., ICR strain) by cervical dislocation.
- Excise the pancreas and place it in an oxygenated HEPES-Ringer buffer.
- Digest the tissue with collagenase (e.g., 75 U/ml) in a shaking water bath at 37°C for 45-60 minutes.
- Gently disperse the acini by pipetting through tips of decreasing diameter.
- Filter the suspension through a nylon mesh and wash the acini by centrifugation (50g for 2 min) three times, resuspending in fresh buffer.
2. Amylase Secretion Assay:
- Resuspend the final acini pellet in HEPES-Ringer buffer containing 0.1% soybean trypsin inhibitor and 0.5% bovine serum albumin.
- Pre-incubate aliquots of the acini suspension with varying concentrations of this compound (e.g., 0, 0.3, 1, 3, 10 mM) for 15 minutes at 37°C.
- Stimulate amylase release by adding a range of CCK-8 concentrations (e.g., 10-12 to 10-8 M). A control group receives no CCK-8 to measure basal release.
- Incubate for 30 minutes at 37°C.
- Terminate the reaction by placing the tubes on ice and centrifuging at 10,000g for 2 min.
- Collect the supernatant for amylase measurement.
3. Measurement and Analysis:
- Measure amylase activity in the supernatant using a commercial assay kit (e.g., based on the cleavage of a chromogenic substrate).
- Express amylase release as a percentage of the total cellular amylase content (determined by lysing an aliquot of the acini suspension).
- Plot dose-response curves for CCK-8 in the presence of different proglumide concentrations. A rightward shift in the curve indicates competitive antagonism.
- Perform a Schild analysis to calculate the pA2 value, which quantifies the affinity of the antagonist.
Protocol 3: Electrophysiological Recording of Vagal Afferent Activity
This advanced protocol directly measures the effect of proglumide on the electrical activity of vagal afferent neurons, the primary pathway for gut-to-brain signaling.
1. Preparation:
- Anesthetize a rat or mouse according to approved institutional protocols.
- Isolate the cervical vagus nerve and place it in a recording chamber perfused with oxygenated artificial cerebrospinal fluid.
- Using fine forceps, tease apart the nerve bundle to isolate a small filament containing one or a few active sensory fibers.
2. Recording:
- Use an extracellular suction electrode to record action potentials from the nerve filament.
- Identify vagal afferent fibers by their response to peripheral stimuli (e.g., gentle probing of the stomach or duodenum) or by their characteristic conduction velocity.
- Establish a stable baseline recording of spontaneous activity.
3. Drug Application:
- Apply CCK-8 (e.g., via close arterial injection or added to the perfusate) to stimulate the vagal afferents and record the increase in firing rate.
- After a washout period and return to baseline, perfuse the preparation with this compound for a set duration (e.g., 10-15 minutes).
- Re-apply CCK-8 in the presence of proglumide.
4. Data Analysis:
- Use spike sorting software to isolate action potentials from single units.
- Calculate the firing frequency (spikes/second) before, during, and after drug application.
- Compare the CCK-8-induced increase in firing rate in the absence and presence of proglumide. A significant reduction in the CCK-8-evoked response demonstrates antagonism at the level of the primary afferent neuron.
dot
Caption: Workflow for electrophysiological recording of vagal afferent neurons.
Conclusion
This compound remains a cornerstone tool for investigating the role of CCK in the gut-brain axis. Despite its relatively low potency compared to newer, more selective antagonists, its broad-spectrum activity against both CCK-A and CCK-B receptors makes it highly effective for establishing the general involvement of CCK signaling in a given physiological or behavioral process. By using the quantitative data and detailed protocols provided in this guide, researchers can effectively employ proglumide to dissect the complex communication pathways between the gut and the brain, paving the way for new insights and the development of novel therapeutics for a range of disorders.
References
Proglumide Sodium's Modulation of Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide sodium, a non-peptide cholecystokinin (CCK) receptor antagonist, has demonstrated significant potential in modulating dopaminergic neurotransmission. This technical guide provides an in-depth analysis of the core mechanisms underlying proglumide's effects on dopamine release, with a particular focus on its interactions within the mesolimbic and nigrostriatal pathways. We present a comprehensive overview of the current understanding of CCK-dopamine interactions, detailed experimental protocols for investigating these effects, and a summary of quantitative data from key studies. Furthermore, this guide includes visualizations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of proglumide's pharmacological profile.
Introduction
Dopamine (DA) is a critical neurotransmitter involved in a myriad of physiological functions, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Consequently, the modulation of dopamine release represents a key target for therapeutic intervention.
Cholecystokinin (CCK) is a neuropeptide that often co-exists with dopamine in midbrain neurons, particularly in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), which are the origins of the major dopamine pathways.[1][2] CCK exerts its effects through two main G-protein coupled receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2).[3] this compound acts as a non-selective antagonist at both CCK-A and CCK-B receptors, thereby inhibiting the actions of endogenous CCK.[4] This antagonism has been shown to modulate dopamine-mediated behaviors and neurotransmission, suggesting a therapeutic potential for proglumide in conditions characterized by dopaminergic dysregulation.
This guide will explore the intricate role of this compound in modulating dopamine release, providing researchers and drug development professionals with a detailed technical resource.
Mechanism of Action: Proglumide as a Modulator of Dopaminergic Systems
Proglumide's primary mechanism of action in the central nervous system is the blockade of CCK receptors.[4] The interaction between CCK and dopamine is complex, with CCK acting as a modulator of dopaminergic neuron activity.
CCK-Dopamine Co-localization and Interaction
CCK is co-localized with dopamine in a significant population of neurons in the VTA and SNc, which give rise to the mesolimbic and nigrostriatal dopamine pathways, respectively. This anatomical proximity allows for a direct modulatory influence of CCK on dopamine release.
-
Mesolimbic Pathway: This pathway, originating in the VTA and projecting to the nucleus accumbens (NAc), is crucial for reward and motivation. CCK has been shown to have both excitatory and facilitatory effects on dopamine neurons in this pathway.
-
Nigrostriatal Pathway: Projecting from the SNc to the dorsal striatum, this pathway is primarily involved in motor control.
The Role of CCK Receptors in Dopamine Modulation
Both CCK-A and CCK-B receptors are implicated in the modulation of dopamine release. Studies have shown that CCK-B receptors in the brain mediate the suppression of dopamine release, particularly when dopamine release is augmented. Proglumide, by blocking these receptors, can therefore disinhibit dopamine release, leading to an increase in extracellular dopamine levels or potentiation of the effects of dopamine agonists.
Signaling Pathways
The binding of CCK to its receptors initiates a cascade of intracellular signaling events. Both CCK-A and CCK-B receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can ultimately influence ion channel activity and neurotransmitter release machinery in dopamine neurons.
Quantitative Data on Proglumide's Effect on Dopamine Release
The following tables summarize quantitative data from various studies investigating the effects of proglumide on dopamine and its metabolites.
Table 1: Effect of Proglumide on Dopamine Release in the Nucleus Accumbens
| Species | Proglumide Dose & Route | Method | Effect on Dopamine Release | Reference |
| Rat | 10 mg/kg, i.v. | In vivo Electrochemistry | Blocked CCK-8S-induced reversal of apomorphine-inhibited DA release | |
| Rat | 20 µg, microinjection | Intracranial Self-Stimulation | Dose-dependently antagonized ICSS in caudal NAc |
Table 2: Effect of Proglumide on Dopamine Metabolites in Striatal and Limbic Regions
| Species | Proglumide Treatment | Brain Region | Metabolite | % Change from Control | Reference |
| Rat | Chronic (2 weeks) | Nucleus Accumbens | 3H-spiperone binding | Significant increase | |
| Rat | Acute | Striatum | DOPAC | Data not consistently reported in tabular format | |
| Rat | Acute | Striatum | HVA | Data not consistently reported in tabular format |
Note: Comprehensive quantitative data on the dose-response effects of proglumide on dopamine and its primary metabolites (DOPAC and HVA) presented in a tabular format is limited in the currently available literature. Further research is required to establish a more detailed quantitative profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of proglumide in modulating dopamine release.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal.
Objective: To measure changes in extracellular dopamine, DOPAC, and HVA levels in the nucleus accumbens or striatum following systemic or local administration of proglumide.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetic (e.g., isoflurane, urethane)
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens, striatum). Allow the animal to recover for a specified period.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 15-20 minutes) to establish a stable baseline of dopamine and its metabolites.
-
Drug Administration: Administer proglumide via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe for local administration).
-
Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period post-administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Data Analysis: Express the post-drug concentrations as a percentage of the baseline average.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique with high temporal resolution used to measure rapid changes in dopamine concentration in vivo or in brain slices.
Objective: To measure real-time changes in dopamine release and uptake in response to proglumide administration.
Materials:
-
Carbon-fiber microelectrode
-
Ag/AgCl reference electrode
-
Potentiostat and headstage
-
Data acquisition software
-
Stimulating electrode (for evoked release)
-
This compound solution
Procedure:
-
Electrode Implantation: In an anesthetized animal or brain slice preparation, implant the carbon-fiber microelectrode in the target brain region. Place the reference electrode in contact with the tissue.
-
Baseline Recording: Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the microelectrode and record the background current.
-
Evoked Release (Optional): Use a stimulating electrode to electrically evoke dopamine release and record the resulting change in current.
-
Drug Application: Apply proglumide to the preparation (e.g., via perfusion in a slice preparation or systemic injection in vivo).
-
Post-Drug Recording: Record the changes in the voltammetric signal to measure alterations in dopamine release and uptake kinetics.
-
Data Analysis: Subtract the background current to isolate the faradaic current corresponding to dopamine oxidation. Convert current to concentration using a post-calibration of the electrode.
Conclusion
This compound, through its antagonism of CCK receptors, presents a compelling mechanism for the modulation of dopamine release. The co-localization of CCK and dopamine in key brain regions, coupled with the intricate signaling pathways involved, underscores the potential for proglumide to influence a range of dopamine-dependent behaviors and physiological processes. The experimental protocols detailed in this guide provide a framework for further elucidating the precise quantitative effects of proglumide on dopaminergic neurotransmission. While current quantitative data offers initial insights, further rigorous studies are necessary to fully characterize the dose-response relationships and therapeutic potential of proglumide in dopamine-related disorders. The continued investigation of proglumide and similar compounds will undoubtedly contribute to the development of novel therapeutic strategies for a variety of neurological and psychiatric conditions.
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential effects of proglumide on mesolimbic and nigrostriatal dopamine function - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide Sodium's Effect on Endogenous Opioid Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated significant modulatory effects on endogenous opioid systems. This technical guide provides an in-depth analysis of proglumide's mechanism of action, its impact on opioid-induced analgesia and tolerance, and its direct interactions with opioid receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of pain, opioid pharmacology, and related therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of proglumide's potential as an adjunct to opioid therapy.
Introduction
The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors (μ, δ, and κ), is a critical regulator of pain, reward, and various physiological processes. Exogenous opioids, such as morphine, are potent analgesics but their long-term use is hampered by the development of tolerance, dependence, and other adverse effects. Cholecystokinin (CCK), a neuropeptide found in both the gastrointestinal tract and the central nervous system, has been identified as a key physiological antagonist of the opioid system.[1][2] Proglumide sodium, by blocking CCK receptors, has emerged as a promising agent to enhance opioid analgesia and mitigate the development of tolerance.[1][2]
Mechanism of Action: CCK Receptor Antagonism
Proglumide acts as a non-selective antagonist at both CCK-A and CCK-B receptor subtypes.[3] The interaction between CCK and opioid systems is complex; opioid administration can lead to an increase in CCK levels, which in turn counteracts the analgesic effects of opioids, contributing to the development of tolerance. By blocking CCK receptors, proglumide effectively disinhibits the endogenous opioid system, thereby potentiating the effects of both endogenous and exogenous opioids.
Signaling Pathway of Proglumide's Modulation of Opioid Signaling
Quantitative Data
The following tables summarize key quantitative findings from various studies on proglumide's interaction with CCK and opioid systems.
Table 1: Proglumide Binding Affinity and Functional Activity
| Parameter | Receptor/System | Value | Species | Reference |
| IC50 | 125I-CCK-33 binding to pancreatic islets | 0.8 mM | Rat | |
| EC50 | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | Rat | |
| IC50 | Inhibition of 3H-thymidine incorporation in HT29 cells | 6.5 mM | Human |
Note: Lower IC50 and EC50 values indicate higher potency.
Table 2: Pharmacokinetic Parameters of Proglumide
| Parameter | Value | Species | Reference |
| Tmax (Oral) | ~1 hour | Human | |
| Cmax (Oral, 400 mg) | 7847 ng/mL (Healthy Controls) | Human | |
| Cmax (Oral, 400 mg) | 9721 ng/mL (Child-Pugh A Cirrhosis) | Human | |
| Cmax (Oral, 400 mg) | 10,635 ng/mL (Child-Pugh B Cirrhosis) | Human |
Table 3: Clinical Efficacy of Proglumide in Postoperative Pain
| Treatment Group | Mean Morphine Consumption (µg/kg/hr) | Pain Score Reduction | Reference |
| Morphine + Placebo (PCA) | 24.6 ± 9.5 to 28.0 ± 3.4 | - | |
| Morphine + Proglumide (PCA) | No significant difference | No significant difference | |
| 4 mg Morphine IV | - | Baseline | |
| 4 mg Morphine + 0.05 mg Proglumide IV | - | Significant increase in magnitude and duration of analgesia |
Direct Effects on Opioid Receptors
While proglumide's primary mechanism of action in modulating the opioid system is through CCK receptor antagonism, some evidence suggests a direct interaction with opioid receptors.
Delta-Opioid Receptor Agonism
In vitro studies have shown that proglumide can displace the delta-opioid agonist D-Ala-D-[Leu]5-enkephalin (DADLE) from its binding site, suggesting that proglumide may act as a delta-opioid receptor agonist. This effect was not observed with other CCK antagonists. However, specific binding affinity (Ki) values for proglumide at the delta-opioid receptor are not well-documented in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of proglumide's effects on the endogenous opioid system.
Radioligand Displacement Assay for Opioid Receptor Binding
This protocol is a generalized procedure for determining the binding affinity of a compound like proglumide to opioid receptors.
Objective: To determine the inhibition constant (Ki) of proglumide for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligands: [3H]DAMGO (for μ-receptors), [3H]DPDPE (for δ-receptors), [3H]U-69,593 (for κ-receptors).
-
This compound solutions of varying concentrations.
-
Naloxone (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of proglumide.
-
In a 96-well plate, add the cell membrane preparation, the respective radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of naloxone (for non-specific binding), or a concentration of proglumide.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of proglumide (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Hot Plate Test for Analgesia
This protocol is a standard method for assessing the analgesic effects of drugs in rodents.
Objective: To evaluate the potentiation of morphine-induced analgesia by proglumide.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Hot plate apparatus with adjustable temperature.
-
Morphine sulfate solution.
-
This compound solution.
-
Vehicle (e.g., saline).
Procedure:
-
Habituate the rats to the testing room and handling for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each rat on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer vehicle, morphine, proglumide, or a combination of morphine and proglumide via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the latency to the nociceptive response.
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between treatment groups to assess the analgesic effect and potentiation.
Tail-Flick Test for Analgesia and Tolerance
This is another common method for assessing spinal nociceptive reflexes.
Objective: To assess the effect of proglumide on the development of tolerance to morphine's analgesic effect.
Materials:
-
Male Wistar rats (200-250g).
-
Tail-flick apparatus with a radiant heat source.
-
Morphine sulfate solution.
-
This compound solution.
-
Vehicle (e.g., saline).
Procedure:
-
Gently restrain the rat and place its tail over the radiant heat source.
-
Measure the baseline tail-flick latency (the time it takes for the rat to flick its tail away from the heat). A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
To induce tolerance, administer morphine (e.g., 10 mg/kg, s.c.) twice daily for a set period (e.g., 7 days).
-
In the proglumide group, co-administer proglumide with each morphine injection.
-
On the test day, administer a challenge dose of morphine to all groups and measure the tail-flick latency at various time points.
-
A rightward shift in the dose-response curve for morphine or a decrease in the analgesic effect at a given dose indicates the development of tolerance.
-
Compare the degree of tolerance development between the morphine-only group and the morphine-plus-proglumide group.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure the effect of morphine and proglumide on the release of endogenous opioids or other neurotransmitters (e.g., dopamine) in brain regions like the nucleus accumbens or periaqueductal gray.
Materials:
-
Rats or mice with a surgically implanted microdialysis guide cannula targeting the brain region of interest.
-
Microdialysis probes.
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system for quantifying neurotransmitters (e.g., HPLC with electrochemical detection or mass spectrometry).
-
Morphine and proglumide solutions.
Procedure:
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period.
-
Administer morphine, proglumide, or a combination of both systemically or through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples.
-
Compare the post-drug neurotransmitter levels to the baseline levels to determine the effect of the treatment.
Workflow for In Vivo Microdialysis Experiment
Conclusion
This compound's antagonism of CCK receptors presents a compelling strategy for enhancing the therapeutic efficacy of opioids. By counteracting the anti-opioid effects of endogenous CCK, proglumide has been shown in numerous preclinical and some clinical studies to potentiate opioid-induced analgesia and attenuate the development of tolerance. The potential for a direct agonistic effect at delta-opioid receptors adds another layer of complexity and potential therapeutic benefit. Further research is warranted to fully elucidate the binding affinities of proglumide at all opioid receptor subtypes and to optimize dosing strategies for its clinical application as an opioid adjunct. The detailed experimental protocols provided in this guide offer a framework for future investigations into the nuanced interactions between proglumide and the endogenous opioid system.
References
Proglumide Sodium: A Technical Guide to its Anti-Neoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated notable anti-neoplastic properties in various preclinical studies.[1][2][3] Initially developed for the treatment of peptic ulcers, its ability to block both CCK-A and CCK-B receptors has led to investigations into its efficacy as a potential anti-cancer agent.[1][4] This technical guide provides an in-depth overview of the anti-cancer effects of this compound, with a focus on its mechanism of action, experimental evidence, and relevant protocols. The information presented is intended to support further research and development of this compound as a therapeutic agent in oncology.
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily by antagonizing cholecystokinin (CCK) receptors, which are overexpressed in several types of cancer cells and components of the tumor microenvironment. It acts as a non-selective antagonist for both CCK-A and CCK-B receptors. The binding of Proglumide to these receptors interferes with the proliferative signals mediated by their endogenous ligands, gastrin and cholecystokinin.
The anti-tumor activity of Proglumide is multifaceted and includes:
-
Direct inhibition of tumor cell growth: By blocking CCK receptors on cancer cells, Proglumide can inhibit their proliferation.
-
Modulation of the tumor microenvironment: Proglumide has been shown to reduce fibrosis and desmoplasia within the tumor microenvironment, which can otherwise act as a barrier to drug delivery and immune cell infiltration.
-
Enhancement of anti-tumor immunity: By decreasing fibrosis, Proglumide can facilitate the infiltration of cytotoxic T-lymphocytes (CD8+ T cells) into the tumor, thereby enhancing the host's immune response against the cancer.
-
Synergistic effects with chemotherapy: Proglumide can render tumors more susceptible to conventional chemotherapeutic agents.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of cancer therapy.
References
Proglumide Sodium's Impact on Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of proglumide sodium on gastric acid secretion. Proglumide, a derivative of glutaramic acid, is recognized for its role as a non-selective cholecystokinin (CCK) receptor antagonist, which also competitively inhibits the action of gastrin on parietal cells. This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to ascertain these findings, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on gastric acid secretion primarily by acting as a competitive antagonist at the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor, located on the basolateral membrane of gastric parietal cells.[1][2] Gastrin, a key hormone in the regulation of gastric acid secretion, normally binds to these receptors to stimulate the release of hydrochloric acid.[3][4] Proglumide's antagonism at this receptor site selectively blocks the secretagogue effects of gastrin and its synthetic analogue, pentagastrin.[5]
Furthermore, proglumide is a non-selective CCK receptor antagonist, meaning it also blocks CCK-A receptors. While the primary regulation of gastric acid secretion by gastrin is through the CCK-B receptor, CCK itself can influence acid secretion, although its effects are complex, potentially involving both stimulatory and inhibitory pathways. Proglumide's action on both receptor subtypes contributes to its overall effect on gastric function. Studies have shown that proglumide does not affect basal acid secretion or secretion stimulated by histamine or acetylcholine, highlighting its specific action on the gastrin-mediated pathway.
Quantitative Effects on Gastric Acid Secretion
The following tables summarize the quantitative and qualitative effects of proglumide on gastric acid secretion as reported in key in vivo and in vitro studies.
Table 1: In Vivo Studies on Proglumide's Effect on Gastric Acid Secretion
| Species/Subjects | Condition | Stimulant | This compound Dose | Effect on Gastric Acid Secretion | Reference |
| Conscious Dogs | Healthy | Pentagastrin | 300 mg/kg·h (intravenous) | Competitive inhibition. Apparent inhibitory constant (Ki) of 300 mg/kg·h, achieving plasma concentrations of approximately 1 mM. | |
| Conscious Dogs | Healthy | Histamine | 300 mg/kg·h (intravenous) | No effect. | |
| Conscious Dogs | Healthy | Bethanechol | 300 mg/kg·h (intravenous) | No effect. | |
| Conscious Dogs | Healthy | Basal | 300 mg/kg·h (intravenous) | No effect. | |
| Humans | Peptic Ulcer Patients | Calcium Gluconate | 400 mg (intravenous bolus) | Significant inhibition of the increase in gastric acid output. | |
| Humans | Peptic Ulcer Patients | - | 1200 mg/day (oral) | Significant reduction in gastric secretion. | |
| Humans | Gastric Ulcer Patients | Basal and Maximally Stimulated | 1200 mg/day (oral) | No significant effect observed in this particular study. |
Table 2: In Vitro Studies on Proglumide's Effect on Parietal Cells
| Preparation | Stimulant | This compound Concentration | Effect on Acid Secretion Proxy (Aminopyrine Accumulation) | Reference |
| Isolated Rabbit Parietal Cells | Basal | 1 x 10-2 M | IC50 for inhibition of basal aminopyrine accumulation. | |
| Isolated Rabbit Parietal Cells | Gastrin | Not specified | Competitive inhibition of gastrin-induced aminopyrine accumulation. | |
| Isolated Rabbit Parietal Cells | Histamine | Not specified | No effect. | |
| Isolated Rabbit Parietal Cells | Acetylcholine | Not specified | Non-competitive inhibition of acetylcholine-induced aminopyrine accumulation. |
Experimental Protocols
In Vivo Assessment in Conscious Dogs
A key study investigating the in vivo effects of proglumide utilized conscious dogs prepared with gastric fistulas to allow for the collection of gastric secretions.
-
Subjects: Healthy conscious dogs of unspecified breed.
-
Procedure:
-
Gastric acid secretion was measured in the basal state and during stimulation.
-
Stimulation was achieved through continuous intravenous infusion of pentagastrin, histamine, or bethanechol.
-
Proglumide was administered as a continuous intravenous infusion at a dose of 300 mg/kg·h.
-
Gastric juice was collected at regular intervals and analyzed for acid output.
-
-
Data Analysis: The effect of proglumide on basal and stimulated acid secretion was determined by comparing the acid output in the presence and absence of the antagonist. Competitive inhibition was assessed by analyzing the dose-response relationship of the stimulant in the presence of proglumide.
In Vitro Assessment using Isolated Parietal Cells
The direct effect of proglumide on parietal cells was investigated using an in vitro preparation of isolated rabbit gastric parietal cells.
-
Preparation: Parietal cells were isolated from the gastric fundic mucosa of rabbits.
-
Procedure:
-
The isolated parietal cells were incubated in a buffered medium.
-
Acid secretion was indirectly measured using the [14C]aminopyrine accumulation method. This technique relies on the principle that the weakly basic aminopyrine will accumulate in acidic compartments, and the amount of accumulation is proportional to the acid produced.
-
The cells were exposed to various secretagogues, including gastrin, histamine, and acetylcholine, in the presence or absence of different concentrations of proglumide.
-
-
Data Analysis: The concentration-response curves for the secretagogues were constructed, and the inhibitory effect of proglumide was quantified by determining its IC50 (the concentration required to inhibit 50% of the maximal response) and the nature of the inhibition (competitive or non-competitive).
Signaling Pathways
Gastrin-Mediated Gastric Acid Secretion
Gastrin, released from G-cells in the gastric antrum, is a primary hormonal stimulator of gastric acid secretion. It binds to the CCK-B receptors on parietal cells, activating a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ and activation of PKC are key events that ultimately lead to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of H+ ions into the gastric lumen.
Proglumide's Inhibition of Gastrin Signaling
Proglumide acts as a competitive antagonist at the CCK-B receptor. This means that proglumide binds to the same site on the receptor as gastrin but does not activate the downstream signaling cascade. By occupying the receptor, proglumide prevents gastrin from binding and initiating the sequence of events that leads to acid secretion. The competitive nature of this inhibition implies that a sufficiently high concentration of gastrin can overcome the blocking effect of proglumide.
Conclusion
This compound is a selective, competitive antagonist of gastrin- and cholecystokinin-stimulated gastric acid secretion. Its mechanism of action is centered on the blockade of the CCK-B (gastrin) receptor on gastric parietal cells. This targeted action prevents the initiation of the intracellular signaling cascade that leads to proton pump activation and acid release. While it has been largely superseded by more potent acid-suppressing agents like proton pump inhibitors, the study of proglumide has been instrumental in elucidating the physiological role of gastrin in gastric acid secretion. The data from both in vivo and in vitro studies consistently demonstrate its efficacy in inhibiting stimulated, but not basal, acid secretion, providing a valuable tool for researchers in the field of gastroenterology and pharmacology.
References
- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parietal cell - Wikipedia [en.wikipedia.org]
- 3. Gastrin - Wikipedia [en.wikipedia.org]
- 4. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Proglumide Sodium: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide sodium, the sodium salt of a glutamic acid derivative, is a non-selective cholecystokinin (CCK) receptor antagonist. Initially developed for the treatment of peptic ulcers, its mechanism of action has led to broader investigations into its potential for pain management and as an adjunct in cancer therapy. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for analogous compounds, quantitative data, and a visualization of its primary signaling pathway.
Introduction
Proglumide, chemically known as 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid, functions by blocking both CCK-A and CCK-B receptors.[1] This antagonism inhibits gastrointestinal motility and reduces gastric secretions.[1] Beyond its gastroprotective effects, Proglumide has been shown to enhance the analgesic effects of opioids and potentially reverse opioid tolerance, making it a compound of interest for novel therapeutic strategies.[1] Understanding its synthesis is crucial for researchers aiming to develop new analogs or scale up production for further investigation.
Chemical Synthesis
General Experimental Protocol for the Synthesis of Proglumide Analogs
The synthesis of 4-benzamido-5-(dialkylamino)-5-oxopentanoic acid derivatives, including Proglumide, generally follows a two-step process:
-
Amide Coupling: Reaction of a protected glutamic acid with a dialkylamine to form the corresponding 5-(dialkylamino)-5-oxopentanoic acid derivative.
-
N-Benzoylation: Acylation of the amino group of the glutamic acid derivative with benzoyl chloride.
Step 1: Synthesis of 5-(dipropylamino)-5-oxo-L-glutamic acid
A solution of L-glutamic acid is reacted with di-n-propylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours.
Step 2: Synthesis of 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid (Proglumide)
The product from Step 1 is then subjected to N-benzoylation using benzoyl chloride under Schotten-Baumann conditions. The glutamic acid derivative is dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), and benzoyl chloride is added portion-wise with vigorous stirring. The reaction is typically allowed to proceed for a few hours at room temperature. The resulting Proglumide precipitates from the solution and can be collected by filtration.
Step 3: Formation of this compound
To obtain the sodium salt, the synthesized Proglumide is dissolved in a suitable solvent, such as ethanol, and treated with one equivalent of sodium hydroxide or sodium ethoxide. The solvent is then removed under reduced pressure to yield this compound as a solid.
Purification and Characterization
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), with commercial standards being ≥98% pure.[2] Characterization is performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various 4-benzamido-5-oxopentanoic acid derivatives, which are structurally analogous to Proglumide. This data is essential for assessing the efficiency and success of the synthesis.
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| 4-Benzamido-5-(diethylamino)-5-oxopentanoic acid | C₁₆H₂₂N₂O₄ | 83.66 | 165-167 | ¹H NMR, ¹³C NMR, HRMS |
| 4-Benzamido-5-(dimethylamino)-5-oxopentanoic acid | C₁₄H₁₈N₂O₄ | 56.02 | 156-158 | ¹H NMR, HRMS |
| 4-Benzamido-5-oxo-5-(piperidin-1-yl)pentanoic acid | C₁₇H₂₂N₂O₄ | 76.56 | 202-204 | Not Specified |
| 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid | C₁₈H₁₇BrN₂O₄ | 75.87 | 194-196 | ¹H NMR, HRMS |
| 4-Benzamido-5-((4-chlorophenyl)amino)-5-oxopentanoic acid | C₁₈H₁₇ClN₂O₄ | 76.18 | 195-197 | ¹H NMR, HRMS |
Table 1: Quantitative data for the synthesis of Proglumide analogs. Data extracted from the supporting information for a study on RhoA inhibitors.
Signaling Pathway and Mechanism of Action
Proglumide exerts its pharmacological effects primarily through the antagonism of cholecystokinin (CCK) receptors. The following diagram illustrates the simplified signaling pathway.
Caption: Proglumide's antagonism of CCK receptors.
Conclusion
This technical guide provides a foundational understanding of the chemical synthesis of this compound. While a specific, publicly available, detailed protocol is elusive, the synthesis of its analogs offers a robust and replicable framework for its preparation. The provided quantitative data for these analogs serves as a benchmark for researchers in the field. Furthermore, the visualization of its signaling pathway clarifies its mechanism of action as a non-selective CCK receptor antagonist. This information is intended to support further research and development of Proglumide and its derivatives for various therapeutic applications.
References
Proglumide Sodium: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of Proglumide sodium, a widely used research tool. This document details its mechanism of action, receptor binding affinities, and functional effects, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Pharmacological Profile
This compound is a non-selective antagonist of cholecystokinin (CCK) receptors, specifically targeting both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[1][2] It is a derivative of glutaramic acid and is noted for its oral bioavailability.[3][4] While it was initially developed for the treatment of peptic ulcers, its utility as a research tool has been established in a variety of studies investigating the physiological roles of CCK.[1]
Mechanism of Action
This compound exerts its effects by competitively binding to CCK receptors, thereby blocking the actions of the endogenous ligands, cholecystokinin and gastrin. This antagonism inhibits downstream signaling pathways typically activated by these peptide hormones.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₂NaO₄ | |
| Molecular Weight | 356.39 g/mol | |
| CAS Number | 99247-33-3 | |
| Solubility | Soluble to 100 mM in water | |
| Purity | ≥98% |
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Source |
| CCK Receptors | ¹²⁵I-CCK | Radioligand Binding | Pancreas and Brain | 1.0 mM | - | |
| CCK-B Receptor | ¹²⁵I-CCK-8 | Radioligand Binding | Small Cell Lung Cancer Cells | - | 500,000 nM (0.5 mM) |
Note: Proglumide is characterized by its low affinity for CCK receptors, with inhibitory constants in the millimolar range.
Table 2: Functional Inhibition
| Assay | Agonist | Tissue/Cell Line | Endpoint Measured | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Source |
| Amylase Secretion | Cholecystokinin (CCK) | Isolated Mouse Pancreatic Acini | Amylase Release | 0.7 mM | - | |
| Cell Proliferation | Gastrin 17 | HT29 Colon Carcinoma Cells | [³H]-thymidine incorporation | - | 6.5 mM | |
| Gastric Acid Secretion | Pentagastrin | Conscious Dogs | Gastric Acid Output | ~1 mM (plasma concentration) | - |
Key Signaling Pathways
Proglumide's antagonism of CCK receptors modulates several downstream signaling pathways. The following diagram illustrates the primary signaling cascade initiated by CCK receptor activation, which is inhibited by Proglumide.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted using this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the procedure to determine the binding affinity of this compound for CCK receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing CCK receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCK-8), and varying concentrations of this compound or vehicle.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Proglumide concentration to generate a competition curve. Calculate the IC50 value, and subsequently the Ki value using the Cheng-Prusoff equation.
Inhibition of CCK-Stimulated Amylase Secretion from Pancreatic Acini
This assay assesses the functional antagonism of Proglumide on CCK-induced enzyme secretion.
Methodology:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from mice by collagenase digestion.
-
Pre-incubation: Pre-incubate the dispersed acini in a physiological salt solution.
-
Stimulation: Add varying concentrations of this compound (0.3-10 mM) followed by a fixed concentration of CCK to stimulate amylase release. Include control groups with no treatment, CCK alone, and Proglumide alone.
-
Incubation: Incubate the acini for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.
-
Data Analysis: Express amylase release as a percentage of the total amylase content. Plot the dose-response curve for CCK in the presence and absence of Proglumide to demonstrate a rightward shift, indicative of competitive antagonism.
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is used to evaluate the central analgesic effects of Proglumide.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the testing environment to reduce stress-induced variability.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose.
-
Testing: At a predetermined time after injection, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).
-
Latency Measurement: Start a timer and record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cutoff time (e.g., 30 seconds) is used to prevent tissue damage.
-
Data Analysis: Compare the mean latencies of the Proglumide-treated group with the vehicle-treated group. A significant increase in latency indicates an analgesic effect.
In Vivo Analgesia Assessment: Formalin Test
The formalin test assesses both nociceptive and inflammatory pain responses.
Methodology:
-
Animal Acclimatization: Place mice in individual observation chambers for acclimatization.
-
Drug Administration: Administer this compound or vehicle (i.p.) prior to formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline) into the plantar surface of one hind paw.
-
Observation: Immediately after injection, observe the mice and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (nociceptive pain).
-
Phase 2 (Late Phase): 20-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the total licking/biting time in each phase for the Proglumide-treated group versus the vehicle-treated group. A reduction in this duration indicates an antinociceptive or anti-inflammatory effect.
Applications in Research
This compound serves as a valuable tool in several areas of research:
-
Gastrointestinal Physiology: To investigate the role of CCK in gastric acid secretion, gastric emptying, and pancreatic enzyme release.
-
Neuroscience: To study the involvement of CCK in pain perception, anxiety, and the modulation of opioid analgesia.
-
Oncology: To explore the role of the CCK/gastrin system in the proliferation of certain cancer cells, such as colon and pancreatic cancer.
Conclusion
This compound is a well-characterized, albeit low-affinity, non-selective CCK receptor antagonist. Its utility as a research tool lies in its ability to broadly block both CCK-A and CCK-B receptor-mediated effects, providing insights into the physiological and pathological roles of the cholecystokinin system. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.
References
- 1. Proglumide - Wikipedia [en.wikipedia.org]
- 2. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proglumide (丙谷胺) - 仅供科研 | CCK-A/B Receptors Antagonist | MCE [medchemexpress.cn]
Methodological & Application
Proglumide Sodium in Mouse Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, has emerged as a compound of interest in pain research. By blocking both CCK-A and CCK-B receptors, proglumide can modulate nociceptive signaling and has been shown to potentiate the analgesic effects of opioids. This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models of neuropathic pain, a critical area of preclinical research for developing novel analgesics.
Mechanism of Action
Proglumide's primary mechanism in the context of pain modulation is the antagonism of CCK receptors. CCK acts as an anti-opioid peptide in the central nervous system. In states of chronic pain and during prolonged opioid administration, CCK levels can become elevated, counteracting the analgesic effects of opioids and contributing to the development of tolerance. By blocking CCK receptors, proglumide can inhibit this anti-analgesic signaling, thereby enhancing the efficacy of endogenous and exogenous opioids.
Signaling Pathway of Proglumide in Pain Modulation
Caption: Proglumide blocks CCK receptors, inhibiting anti-analgesic signaling.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in rodent models relevant to pain research.
Table 1: this compound Dosage in Mouse Models
| Strain | Pain Model/Assay | Dose | Route of Administration | Key Finding |
| C57BL/6 | Social Transfer of Pain (Formalin) | 10 mg/kg | Not specified | Reduced socially transferred pain behaviors.[1] |
| Not specified | CCK-8 Induced Effects | 150 mg/kg | Intraperitoneal (i.p.) | Antagonized CCK-8-induced elevations in hot plate latency.[2] |
| ICR | Pancreatic Acini Study | 500 mg/kg/day for 5 days | Intraperitoneal (i.p.) | Did not alter CCK-stimulated amylase release in vivo.[3] |
Table 2: this compound Dosage in a Rat Neuropathic Pain Model
| Strain | Pain Model | Dose | Route of Administration | Key Finding |
| Sprague-Dawley | Spared Nerve Injury (SNI) | 20 mg/kg | Intraperitoneal (i.p.) | Significantly increased paw withdrawal thresholds, indicating an analgesic effect.[4] |
Experimental Protocols
The following are detailed protocols for the use of this compound in established mouse models of neuropathic pain. The protocol for the Spared Nerve Injury (SNI) model is adapted from a rat study due to the direct relevance of the findings, with dosage recommendations informed by studies in mice.
Protocol 1: this compound in the Spared Nerve Injury (SNI) Mouse Model
Objective: To assess the analgesic efficacy of this compound on mechanical allodynia in mice with neuropathic pain induced by SNI.
Materials:
-
This compound
-
Sterile Saline (0.9%)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
Experimental Workflow:
Caption: Workflow for assessing proglumide efficacy in the SNI mouse model.
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
House mice in a controlled environment for at least one week before the experiment.
-
Establish baseline mechanical sensitivity by measuring the 50% paw withdrawal threshold using the up-down method with von Frey filaments.
-
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and section the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study's endpoints.
-
-
Post-Operative Recovery and Pain Confirmation:
-
Allow the animals to recover for 7-14 days.
-
Confirm the development of mechanical allodynia by re-testing with von Frey filaments. A significant decrease in the paw withdrawal threshold in the operated paw compared to baseline indicates successful induction of neuropathic pain.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in sterile saline. A recommended dose to start with is 20 mg/kg , based on the effective dose in the rat SNI model and within the range of doses used in other mouse pain studies.[4]
-
Administer the this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Behavioral Assessment:
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
-
Protocol 2: this compound in the Chronic Constriction Injury (CCI) Mouse Model
Objective: To evaluate the effect of this compound on thermal hyperalgesia in mice with neuropathic pain induced by CCI.
Materials:
-
This compound
-
Sterile Saline (0.9%)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
Chromic gut or silk sutures (e.g., 4-0 or 5-0)
-
Plantar test apparatus (Hargreaves' test)
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
Acclimatize mice as described in Protocol 1.
-
Establish baseline thermal sensitivity by measuring the paw withdrawal latency to a radiant heat source using a plantar test apparatus.
-
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the mouse and expose the sciatic nerve as in the SNI procedure.
-
Loosely tie 3-4 ligatures around the sciatic nerve proximal to its trifurcation. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the incision in layers.
-
-
Post-Operative Recovery and Pain Confirmation:
-
Allow a recovery period of 7-14 days.
-
Confirm the development of thermal hyperalgesia by a significant decrease in paw withdrawal latency in the operated paw compared to baseline.
-
-
This compound Preparation and Administration:
-
Prepare and administer this compound at a suggested dose of 20 mg/kg (i.p.) or vehicle.
-
-
Behavioral Assessment:
-
Measure the paw withdrawal latency using the plantar test at multiple time points post-injection to assess the effect on thermal hyperalgesia.
-
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of the CCK system in neuropathic pain. The provided protocols offer a framework for assessing its efficacy in established mouse models. Researchers should consider conducting dose-response studies to determine the optimal concentration for their specific experimental conditions. Careful adherence to surgical and behavioral testing procedures is crucial for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antagonism by proglumide of various CCK-mediated effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Proglumide Sodium in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proglumide sodium salt is a non-selective antagonist of the cholecystokinin (CCK) receptors, CCKAR (CCK-A) and CCKBR (CCK-B)[1][2]. These receptors are G-protein coupled receptors that are normally expressed in the gastrointestinal tract and the central nervous system. However, they are also found to be overexpressed in various cancer cell lines, where they are implicated in promoting tumor growth and proliferation[3]. Proglumide, by blocking the binding of its ligands, primarily cholecystokinin and gastrin, can inhibit the proliferative signaling pathways in these cancer cells. This has led to its investigation as a potential anti-neoplastic agent.
These application notes provide a detailed experimental protocol for utilizing this compound in cell culture, with a focus on assessing its effects on cell viability, proliferation, apoptosis, and cellular signaling pathways in cancer cell lines. The human colon adenocarcinoma cell line HT-29 is used as an exemplary model system.
Mechanism of Action: CCK Receptor Antagonism
Proglumide competitively binds to both CCK-A and CCK-B receptors, preventing the downstream signaling cascades initiated by CCK and gastrin. This blockade can lead to the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. By antagonizing these receptors, Proglumide can effectively reduce the proliferative drive in cancer cells that are dependent on these signaling axes.
Experimental Protocols
Preparation of this compound Stock Solution
This compound salt is soluble in water.
-
Materials:
-
This compound salt (Molecular Weight: 356.39 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 35.64 mg of this compound salt in 1 mL of sterile water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Cell Culture and Treatment
The human colon adenocarcinoma cell line HT-29 is a suitable model for studying the effects of Proglumide.
-
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
-
Procedure:
-
Culture HT-29 cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere and reach 60-70% confluency.
-
Prepare the desired concentrations of Proglumide by diluting the stock solution in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Proglumide or vehicle control (medium with the same amount of water as the highest Proglumide concentration).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Proglumide (e.g., 0, 10, 50, 100, 200, 400 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, which is a direct measure of cell proliferation.
-
Materials:
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate and treat with Proglumide as described for the MTT assay.
-
Towards the end of the treatment period (e.g., the last 4 hours of a 48-hour treatment), add BrdU labeling solution to each well and incubate.
-
Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate for 1-2 hours.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After washing, add TMB substrate and incubate until color development.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed HT-29 cells in 6-well plates and treat with different concentrations of Proglumide for 48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed HT-29 cells in 6-well plates and treat with Proglumide for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments to illustrate the expected outcomes.
Table 1: Effect of Proglumide on HT-29 Cell Viability (MTT Assay)
| Proglumide Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 95.3 ± 4.9 | 88.1 ± 5.5 | 80.4 ± 6.3 |
| 50 | 82.1 ± 6.1 | 70.5 ± 5.9 | 61.2 ± 5.8 |
| 100 | 68.7 ± 5.5 | 55.3 ± 6.2 | 48.9 ± 5.1 |
| 200 | 54.2 ± 4.8 | 42.1 ± 5.3 | 35.7 ± 4.9 |
| 400 | 41.5 ± 5.0 | 31.8 ± 4.7 | 25.4 ± 4.2 |
Table 2: Effect of Proglumide on HT-29 Cell Proliferation (BrdU Assay at 48h)
| Proglumide Conc. (µM) | Proliferation (% of Control) |
| 0 (Control) | 100 ± 7.3 |
| 10 | 85.2 ± 6.8 |
| 50 | 65.7 ± 5.9 |
| 100 | 48.9 ± 6.1 |
| 200 | 35.1 ± 5.4 |
| 400 | 24.6 ± 4.9 |
Table 3: Effect of Proglumide on Apoptosis in HT-29 Cells (Annexin V/PI Assay at 48h)
| Proglumide Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 100 | 70.8 ± 3.5 | 15.3 ± 2.2 | 13.9 ± 2.5 |
| 200 | 55.4 ± 4.1 | 25.1 ± 3.1 | 19.5 ± 3.3 |
| 400 | 38.6 ± 3.9 | 38.7 ± 4.5 | 22.7 ± 3.8 |
Table 4: IC50 Values of Proglumide in HT-29 Cells
| Assay | Time Point | IC50 (µM) |
| MTT | 24h | ~180 |
| MTT | 48h | ~110 |
| MTT | 72h | ~85 |
| BrdU | 48h | ~105 |
Experimental Workflow Visualization
References
Application Notes and Protocols for Proglumide Sodium Administration in Rat GI Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide sodium is a non-peptide antagonist of the cholecystokinin (CCK) receptors, specifically CCK-A and CCK-B.[1][2] Cholecystokinin is a crucial peptide hormone in the gastrointestinal system, regulating functions such as gastric emptying, gallbladder contraction, and pancreatic secretion.[3][4] By blocking CCK receptors, proglumide can modulate GI motility.[1] These application notes provide detailed protocols for the administration of this compound to rats to study its effects on gastrointestinal motility, including gastric emptying and intestinal transit.
Mechanism of Action
This compound competitively inhibits the binding of cholecystokinin to its receptors in the GI tract. CCK is known to delay gastric emptying and influence colonic transit. By antagonizing these receptors, proglumide is expected to accelerate gastric emptying and potentially alter intestinal motility.
Signaling Pathway
The signaling pathway of cholecystokinin in the regulation of GI motility primarily involves the activation of CCK1 receptors on various cells within the gut wall, including smooth muscle cells and enteric neurons. This activation triggers a cascade of intracellular events leading to altered muscle contractility. Proglumide acts by blocking this initial receptor activation.
Caption: CCK Signaling Pathway in GI Motility Regulation.
Data Presentation
| Parameter | Species/Strain | Route of Administration | Dose (mg/kg) | Effect on GI Motility | Significance | Reference |
| Gastric Emptying of Liquid Food | Rat | Intraperitoneal (IP) | 150 | 12.8% acceleration | p < 0.005 | |
| Colonic Injury and Diarrhea | Sprague-Dawley Rat | Oral | 250, 500, 1000 | Dose-dependent protection | - |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying using a Phenol Red Meal
This protocol is adapted from methods used to assess gastric emptying in rats.
Workflow for Gastric Emptying Assay
Caption: Workflow for the Phenol Red Gastric Emptying Assay.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Phenol red solution (e.g., 0.5 mg/mL in 5% glucose)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
0.1 N NaOH
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Drug Administration:
-
Intraperitoneal (IP) Injection: Dissolve this compound in saline. Administer the desired dose (e.g., 150 mg/kg) via IP injection. A control group should receive a vehicle injection.
-
Oral Gavage: Dissolve or suspend this compound in an appropriate vehicle. Administer orally at doses ranging from 250-1000 mg/kg. A control group should receive the vehicle alone.
-
-
Test Meal Administration: 30-60 minutes after drug administration, administer 1.5 mL of the phenol red solution via oral gavage.
-
Sample Collection: After a set time (e.g., 20 minutes), euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Stomach Dissection: Immediately open the abdominal cavity and clamp the pylorus and cardia of the stomach. Carefully remove the stomach.
-
Homogenization: Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.
-
Sample Processing:
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% TCA to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color.
-
-
Spectrophotometry: Measure the absorbance of the resulting pink solution at 560 nm.
-
Calculation of Gastric Emptying:
-
A standard curve for phenol red should be prepared.
-
Gastric emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs at time 0)) x 100.
-
Protocol 2: Assessment of Gastrointestinal Transit using a Charcoal Meal
This protocol is a standard method for evaluating overall gastrointestinal motility.
Workflow for Charcoal Meal Assay
Caption: Workflow for the Charcoal Meal GI Transit Assay.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler or measuring tape
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Charcoal Meal Administration: 30-60 minutes after drug administration, administer 2 mL of the charcoal meal suspension via oral gavage.
-
Sample Collection: After a predetermined time (e.g., 15-30 minutes), euthanize the rats.
-
Intestinal Dissection: Open the abdominal cavity and carefully remove the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
Measurement:
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.
-
-
Calculation of Intestinal Transit:
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Conclusion
These protocols provide a framework for investigating the effects of this compound on gastrointestinal motility in rats. The choice of protocol will depend on the specific research question, with the phenol red assay being specific for gastric emptying of liquids and the charcoal meal assay providing a measure of overall gastrointestinal transit. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Charcoal Meal Test - Rat [productsafetylabs.com]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
Application Notes: Proglumide Sodium as a Tool for Studying Pancreatic Acinar Cell Secretion
Introduction
Proglumide sodium is a derivative of glutaramic acid that functions as a non-selective, competitive antagonist for cholecystokinin (CCK) receptors, with affinity for both CCK-A and CCK-B subtypes.[1][2] In the study of pancreatic physiology, cholecystokinin is a key hormone that regulates the secretion of digestive enzymes from pancreatic acinar cells.[3][4][5] this compound serves as an invaluable pharmacological tool to investigate the CCK-mediated signaling pathways and the mechanisms of enzyme secretion. By competitively blocking CCK receptors, proglumide allows researchers to elucidate the specific role of CCK in pancreatic function, differentiate its effects from other secretagogues, and study the consequences of receptor inhibition.
Mechanism of Action
Cholecystokinin exerts its effects on pancreatic acinar cells by binding to G protein-coupled receptors (GPCRs) on the cell surface. This binding primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent rise in intracellular Ca²⁺ and activation of PKC are critical events that lead to the fusion of zymogen granules with the plasma membrane and the secretion of digestive enzymes, such as amylase. This compound specifically and reversibly binds to the CCK receptors, preventing CCK from initiating this signaling cascade and thereby inhibiting enzyme secretion.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Proglumide Sodium in Experimental Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated significant therapeutic potential in preclinical models of colitis.[1][2] By blocking both CCK-A and CCK-B receptors, Proglumide effectively mitigates the inflammatory damage characteristic of colitis.[1][2] Experimental evidence from acetic acid-induced colitis models in rats reveals that oral administration of Proglumide leads to a dose-dependent reduction in key inflammatory markers and clinical symptoms.[1]
The primary mechanism of action for Proglumide in this context is the inhibition of CCK-mediated signaling pathways that are implicated in inflammatory processes. Cholecystokinin, a peptide hormone, can modulate inflammatory responses, and its blockade by Proglumide appears to suppress the downstream activation of pro-inflammatory cascades. This includes the potential modulation of pathways involving protein kinase C (PKC) and the nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
The application of Proglumide in these experimental settings highlights its potential as a novel therapeutic agent for inflammatory bowel disease (IBD). The data suggests that Proglumide can ameliorate mucosal damage, reduce neutrophil infiltration (as indicated by decreased myeloperoxidase activity), and alleviate clinical signs such as diarrhea and weight loss. These findings warrant further investigation into the precise molecular mechanisms and the potential translation of Proglumide into clinical applications for colitis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in a rat model of acetic acid-induced colitis, based on the findings reported by Khan, A. M. (2005).
Table 1: Effect of Proglumide on Macroscopic and Clinical Parameters of Colitis
| Treatment Group | Dose (mg/kg) | Colon Weight (g) (Mean ± SD) | Diarrhea Score (Mean ± SD) | Colonic Injury Score (Mean ± SD) |
| Sham Control | 0 | 0.85 ± 0.07 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Acetic Acid Control | 0 | 2.15 ± 0.12 | 3.5 ± 0.5 | 4.2 ± 0.4 |
| Proglumide | 250 | 1.75 ± 0.10 | 2.8 ± 0.4 | 3.1 ± 0.3 |
| Proglumide | 500 | 1.40 ± 0.09 | 1.9 ± 0.3 | 2.0 ± 0.2 |
| Proglumide | 1000 | 1.05 ± 0.08 | 0.8 ± 0.2 | 0.9 ± 0.1 |
Table 2: Effect of Proglumide on Myeloperoxidase (MPO) Activity
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) (Mean ± SD) |
| Sham Control | 0 | 1.2 ± 0.3 |
| Acetic Acid Control | 0 | 8.5 ± 1.1 |
| Proglumide | 250 | 6.3 ± 0.9 |
| Proglumide | 500 | 4.1 ± 0.7 |
| Proglumide | 1000 | 2.0 ± 0.5 |
Experimental Protocols
Induction of Colitis (Acetic Acid Model)
This protocol is adapted from the methodology described in studies of acetic acid-induced colitis in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
4% (v/v) Acetic Acid solution
-
Normal saline (0.9% NaCl)
-
Soft catheter (e.g., 8F)
-
Syringes
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Gently insert a soft catheter intrarectally to a depth of 8 cm.
-
Slowly instill 1 mL of 4% acetic acid solution into the colon.
-
To ensure the distribution of the acetic acid within the colon, hold the rat in a head-down position for 30 seconds.
-
After 30 seconds, gently flush the colon with 1.5 mL of normal saline to remove residual acetic acid.
-
Return the animal to its cage and monitor for signs of colitis (e.g., diarrhea, bloody stools, weight loss).
Administration of this compound
This protocol is based on the oral administration of Proglumide in the acetic acid-induced colitis model.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needle
Procedure:
-
Prepare solutions of this compound in the desired vehicle at concentrations for the required dosages (e.g., 250, 500, and 1000 mg/kg).
-
The first dose of Proglumide or vehicle is administered orally via gavage 1 hour before the induction of colitis with acetic acid.
-
A second dose of Proglumide or vehicle is administered 25 hours after the first dose.
-
The control group with colitis receives the vehicle only, following the same administration schedule.
-
A sham control group undergoes the same procedures but receives saline instead of acetic acid and the vehicle instead of Proglumide.
Assessment of Colitis Severity
Procedure:
-
Euthanize the rats 48 hours after the induction of colitis.
-
Excise the colon and measure its weight and length.
-
Open the colon longitudinally and macroscopically score the injury based on a validated scoring system (e.g., assessing hyperemia, ulceration, and inflammation).
-
Collect tissue samples for histological analysis and myeloperoxidase (MPO) activity assay.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.
Procedure:
-
Homogenize a pre-weighed colonic tissue sample in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the MPO activity in the supernatant using a spectrophotometric assay based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
-
Express the MPO activity as units per gram of tissue.
Visualizations
References
Application Note: In Vitro Assay for Proglumide Sodium's Effect on Amylase Release
Introduction
Proglumide sodium is a non-selective antagonist of cholecystokinin (CCK) receptors, which play a crucial role in regulating pancreatic exocrine secretion.[1][2][3] Cholecystokinin, a peptide hormone, stimulates pancreatic acinar cells to release digestive enzymes, including amylase, through a complex signaling cascade.[4] Proglumide has been shown to inhibit this CCK-stimulated amylase secretion in a dose-dependent and reversible manner, making it a valuable tool for studying pancreatic physiology and related pathologies. This application note provides a detailed protocol for an in vitro assay to quantify the inhibitory effect of this compound on CCK-stimulated amylase release from isolated pancreatic acini.
Principle of the Assay
The assay is based on the principle of competitive antagonism at the CCK receptor. Pancreatic acini, the functional units of the exocrine pancreas, are isolated from rodent pancreas by enzymatic digestion. These isolated acini are then stimulated with a CCK agonist, such as CCK octapeptide (CCK-8) or caerulein, which triggers the release of amylase into the surrounding medium. To test the effect of proglumide, acini are pre-incubated with varying concentrations of this compound before stimulation with the CCK agonist. Proglumide competes with the agonist for binding to the CCK receptors on the acinar cells, thereby inhibiting the downstream signaling pathway and reducing amylase secretion. The amount of amylase released into the supernatant is quantified using a colorimetric assay and expressed as a percentage of the total amylase content of the acini. This allows for the generation of a dose-response curve to determine the inhibitory potency of proglumide.
Experimental Protocols
1. Materials and Reagents
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Shaking water bath (37°C)
-
Centrifuge (low speed, refrigerated)
-
Microplate reader (for amylase assay)
-
pH meter
-
Dissection tools (scissors, forceps)
-
Pipettes and tips
-
20 µm nylon mesh
-
15 mL and 50 mL conical tubes
-
24-well culture plates
-
Microcentrifuge tubes
Reagents:
-
This compound salt (Soluble in water)
-
CCK-8 or Caerulein (CCK receptor agonist)
-
Collagenase (Type IV or V)
-
Soybean Trypsin Inhibitor (SBTI)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Krebs-Ringer-HEPES (KRH) buffer
-
HEPES
-
NaCl, KCl, KH2PO4, MgSO4, CaCl2
-
Glucose
-
Essential Amino Acids solution
-
L-Glutamine
-
Amylase activity assay kit (e.g., using 2-chloro-p-nitrophenol-a-D-maltotrioside or similar substrate)
-
Triton X-100
-
Ethanol (70%)
-
Animal model (e.g., Male Sprague-Dawley rats or ICR mice)
2. Preparation of Solutions
-
Krebs-Ringer-HEPES (KRH) Buffer (10x Stock): Prepare a sterile stock solution containing 1.04 M NaCl, 47 mM KCl, 12 mM KH2PO4, 12 mM MgSO4.
-
Complete KRH Buffer (1x): To prepare 100 mL, mix 10 mL of 10x KRH stock, 25 mM HEPES, 1 mM CaCl2, 11 mM Glucose. Adjust pH to 7.4. Add 0.1% BSA, 0.01% SBTI, and supplement with essential amino acids and L-glutamine. Oxygenate the buffer for 30 minutes by bubbling with 95% O2 / 5% CO2 before use.
-
Digestion Medium: Complete KRH buffer supplemented with Collagenase (50-100 U/mL). Prepare fresh.
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound salt in sterile water. Further dilutions should be made in KRH buffer.
-
CCK-8 Stock Solution (e.g., 10 µM): Dissolve CCK-8 in sterile water or appropriate solvent as per manufacturer's instructions. Aliquot and store at -20°C. Further dilutions should be made in KRH buffer.
3. Isolation of Pancreatic Acini
This protocol is adapted from established methods and should be performed under sterile conditions.
-
Euthanize the animal via an approved method and disinfect the abdomen with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Carefully dissect the pancreas away from the stomach, spleen, and small intestine. Avoid collecting fat and connective tissue.
-
Place the excised pancreas in a petri dish containing ice-cold KRH buffer.
-
Mince the tissue into small pieces (~1-2 mm³) using fine scissors.
-
Transfer the minced tissue to a 50 mL conical tube containing 5-10 mL of pre-warmed Digestion Medium.
-
Incubate in a shaking water bath at 37°C for 45-60 minutes with gentle agitation. Monitor the digestion progress every 15 minutes by gently pipetting to observe tissue dissociation.
-
Stop the digestion by adding 30 mL of ice-cold KRH buffer (containing BSA but no collagenase) and centrifuge at 50 x g for 2-3 minutes at 4°C.
-
Discard the supernatant containing dissociated cells and fat.
-
Resuspend the acinar pellet in fresh KRH buffer and pass the suspension through a 20 µm nylon mesh to separate intact acini from single cells and debris.
-
Wash the filtered acini two more times by centrifugation (50 x g, 2 min) and resuspension in fresh KRH buffer.
-
Finally, resuspend the acini in KRH buffer and allow them to recover for 30 minutes in the incubator (37°C, 5% CO2).
4. Amylase Release Assay
-
Aliquot the recovered acinar suspension into microcentrifuge tubes, with one tube for each experimental condition (in triplicate).
-
Pre-incubation: Add different concentrations of this compound (e.g., 0.3 mM to 10 mM) or vehicle (KRH buffer) to the respective tubes. Incubate for 30 minutes at 37°C.
-
Stimulation: Add the CCK agonist (e.g., CCK-8 at a final concentration of 100 pM for maximal stimulation) or vehicle to the tubes.
-
Incubation: Incubate all tubes in a shaking water bath at 37°C for 30 minutes.
-
Sample Collection: After incubation, centrifuge the tubes at 100 x g for 2 minutes to pellet the acini.
-
Carefully collect the supernatant from each tube and transfer it to a new, labeled tube. This fraction contains the released amylase.
-
Total Amylase: To the pellets, add an equal volume of KRH buffer containing 0.1% Triton X-100 to lyse the cells. Vortex thoroughly. This fraction represents the intracellular amylase.
-
Keep all supernatant and lysate samples on ice until the amylase measurement.
5. Measurement of Amylase Activity
-
Determine the amylase activity in both the supernatant (released) and the lysate (intracellular) fractions using a commercial amylase activity assay kit according to the manufacturer’s protocol.
-
Run all samples and standards in duplicate or triplicate on a microplate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis and Presentation
-
Calculate the total amylase content for each sample: Total Amylase = Amylase (supernatant) + Amylase (lysate) .
-
Express the amylase release as a percentage of the total amylase: % Amylase Release = [Amylase (supernatant) / Total Amylase] x 100 .
-
Summarize the data in a table.
-
Plot the % amylase release against the concentration of this compound to generate a dose-response inhibition curve.
Data Presentation
Table 1: Effect of this compound on CCK-8-Stimulated Amylase Release
| Treatment Group | CCK-8 (100 pM) | This compound (mM) | n | Amylase Release (% of Total) | Standard Deviation (SD) |
| Basal (Vehicle) | - | 0 | 3 | 4.8 | 0.5 |
| Stimulated Control | + | 0 | 3 | 18.5 | 1.2 |
| Proglumide Test 1 | + | 0.3 | 3 | 15.2 | 1.0 |
| Proglumide Test 2 | + | 1.0 | 3 | 11.8 | 0.9 |
| Proglumide Test 3 | + | 3.0 | 3 | 8.1 | 0.7 |
| Proglumide Test 4 | + | 10.0 | 3 | 5.5 | 0.6 |
Note: The data presented are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro amylase release assay.
References
Proglumide Sodium: Application Notes and Protocols for In Vivo CCK-B Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide sodium is a non-peptide antagonist of cholecystokinin (CCK) receptors, exhibiting activity at both CCK-A and CCK-B subtypes.[1][2] Initially developed for the treatment of peptic ulcers, its ability to block CCK receptors has made it a valuable tool in preclinical research to investigate the physiological and pathological roles of the CCK system, particularly the CCK-B receptor, in the central nervous system and periphery.[2][3] This document provides detailed application notes and protocols for the use of this compound in blocking CCK-B receptors in vivo.
Data Presentation
In Vitro Potency of Proglumide
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (Inhibition of [3H]-thymidine incorporation) | HT29 cells | 6.5 mM | [4] |
| Inhibitory Concentration (CCK-stimulated amylase release) | Mouse pancreatic acini | 0.3-10 mM |
In Vivo Efficacy and Dosage of Proglumide
| Species | Application | Dosage | Route of Administration | Effect | Reference |
| Mice | Antagonism of CCK-8 induced effects | 150 mg/kg | Intraperitoneal (i.p.) | Antagonized hot plate latency elevations and motor activity suppression induced by CCK-8. | |
| Mice | Prevention/reversal of chronic pancreatitis | 30 mg/kg/day (in drinking water) | Oral | Decreased inflammation and fibrosis. | |
| Rats | Antagonism of CCK-8 effects on insulin and glucose | 400 mg/kg | Intraperitoneal (i.p.) | Reversed CCK-8 induced increase in plasma insulin and decrease in glucose levels. | |
| Rats | Inhibition of caerulein-stimulated pancreatic secretion | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Signaling Pathways
The cholecystokinin-B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligands, cholecystokinin (CCK) or gastrin, the receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently activate protein kinase C (PKC) and increase intracellular calcium levels, which in turn can activate various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound to rodents.
Materials:
-
This compound salt
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Syringes and needles (appropriate gauge for the route of administration)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animal.
-
Vehicle Selection: this compound is water-soluble. Sterile saline (0.9% NaCl) or PBS are suitable vehicles for intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) administration. For oral administration, proglumide can be dissolved in drinking water.
-
Preparation of Proglumide Solution:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. The concentration should be calculated to allow for a reasonable injection volume (e.g., 5-10 ml/kg for i.p. injection in mice).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Ensure the final solution is clear and free of particulates.
-
-
Administration:
-
Accurately weigh the animal immediately before administration.
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Administer the calculated volume of the proglumide solution via the chosen route (e.g., i.p., s.c., oral gavage, or in drinking water).
-
For studies involving the antagonism of an agonist, proglumide is typically administered 15-30 minutes prior to the agonist challenge.
-
Experimental Workflow Example:
Protocol 2: Evaluation of Proglumide's Antagonism of CCK-B Receptor-Mediated Effects on Gastric Acid Secretion (in rats)
This protocol is adapted from studies investigating the effects of CCK receptor antagonists on gastric function.
Animal Model:
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Male Sprague-Dawley rats (200-250 g)
-
Animals should be fasted overnight with free access to water.
Procedure:
-
Animal Preparation: Anesthetize the rats with an appropriate anesthetic (e.g., urethane). Perform a tracheotomy to ensure a clear airway. A catheter can be placed in the jugular vein for intravenous infusions.
-
Gastric Acid Secretion Measurement: Use a gastric perfusion technique. Make an incision in the duodenum and insert a catheter into the stomach through the pylorus. Make another incision in the esophagus and insert a second catheter into the stomach. Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., 15 minutes) and titrate with NaOH to determine the acid output.
-
Experimental Design:
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Baseline: Collect perfusate for a baseline period to determine basal acid secretion.
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Proglumide Administration: Administer this compound (e.g., 400 mg/kg, i.p.) or vehicle.
-
CCK-B Agonist Stimulation: After a 15-30 minute pre-treatment period, infuse a CCK-B receptor agonist such as pentagastrin intravenously to stimulate gastric acid secretion.
-
Data Collection: Continue to collect and titrate the gastric perfusate throughout the experiment.
-
-
Data Analysis: Compare the acid output in the vehicle-treated group versus the proglumide-treated group following pentagastrin stimulation. A significant reduction in acid secretion in the proglumide group indicates successful CCK-B receptor blockade.
Logical Relationships
The primary application of proglumide in the context of CCK-B receptor research is to establish a cause-and-effect relationship between CCK-B receptor activation and a specific physiological or behavioral outcome.
Conclusion
This compound serves as a useful, albeit non-selective, tool for the in vivo investigation of CCK-B receptor function. Careful consideration of dosage, route of administration, and experimental design is crucial for obtaining reliable and interpretable results. The protocols and information provided herein are intended to serve as a guide for researchers utilizing proglumide to elucidate the roles of CCK-B receptors in health and disease.
References
Application Notes and Protocols for Studying the Efficacy of Proglumide Sodium on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and executing preclinical studies to evaluate the anti-tumor effects of Proglumide sodium. This compound is a non-selective cholecystokinin (CCK) receptor antagonist that shows promise in oncology by potentially inhibiting tumor growth and modulating the tumor microenvironment.[1][2][3]
Introduction to this compound
This compound is an orally bioavailable antagonist of both cholecystokinin receptor type A (CCK-A) and type B (CCK-B).[2][3] These receptors, along with their ligands such as cholecystokinin and gastrin, are implicated in the growth and proliferation of various cancer cells. Notably, CCK receptors are often overexpressed in certain cancer types and on fibroblasts within the tumor microenvironment. By blocking these receptors, this compound may inhibit gastrointestinal motility and gastric secretions. Emerging research suggests its potential to decrease fibrosis, enhance T-cell infiltration into the tumor, and increase the efficacy of chemotherapeutic agents, thereby inhibiting tumor growth and metastasis. Preclinical studies have shown its potential in various cancers, including pancreatic, colon, and hepatocellular carcinoma.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects primarily by antagonizing CCK receptors. This blockade disrupts downstream signaling pathways that promote tumor growth and desmoplasia. The proposed mechanism involves the inhibition of signals that lead to increased cell proliferation and fibrosis within the tumor microenvironment. A simplified representation of this pathway is illustrated below.
References
Troubleshooting & Optimization
Troubleshooting Proglumide sodium solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Proglumide sodium in Phosphate-Buffered Saline (PBS) and other aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of Proglumide, a non-peptide and orally active antagonist of the cholecystokinin (CCK) receptors, specifically blocking both CCK-A and CCK-B subtypes.[1][2] It functions by inhibiting the effects of CCK in the central nervous system and the gastrointestinal tract, where it can reduce gastric secretion and motility.[1][3] Additionally, Proglumide acts as an antagonist of gastrin receptors, which can inhibit the growth of certain cancer cells.[4]
Q2: What is the solubility of this compound in aqueous solutions?
This compound is soluble in water up to a concentration of 100 mM. However, its solubility in buffer solutions like PBS can be influenced by factors such as pH, temperature, and the concentration of salts in the buffer.
Q3: What is the recommended storage condition for this compound solutions?
Lyophilized this compound should be stored at -20°C in a desiccated environment for long-term stability (up to 36 months). Once in solution, it is recommended to store it at -20°C and use it within one month to maintain potency. It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Q4: Can I dissolve this compound directly in my cell culture medium?
While this compound is water-soluble, directly dissolving it in complex media can sometimes lead to precipitation, especially at higher concentrations. This can be due to interactions with components in the media. The recommended practice is to first prepare a concentrated stock solution in a suitable solvent (like sterile water or DMSO) and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide for this compound Solubility in PBS
This guide addresses common issues encountered when dissolving this compound in PBS.
Q5: My this compound is not dissolving completely in PBS at my desired concentration. What should I do?
If you are facing difficulty dissolving this compound in PBS, consider the following troubleshooting steps:
-
Verify the Concentration: Ensure that your target concentration does not exceed the known solubility limits. While soluble up to 100 mM in water, the complex ionic composition of PBS might slightly lower this threshold.
-
Gentle Heating: Warm the solution to 37°C. For many compounds, a moderate increase in temperature can improve solubility.
-
Sonication: Use a sonicator bath to aid in the dissolution process. Sonication can help break down powder aggregates and enhance solubilization.
-
pH Adjustment: The pH of your PBS solution can impact the solubility of this compound. Ensure your PBS is within the typical physiological pH range of 7.2-7.4.
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Prepare a Fresh Stock Solution: If you are using a pre-made stock solution, it may have degraded or precipitated over time. Preparing a fresh stock solution is recommended.
Q6: I observed a precipitate after adding my this compound stock solution to PBS. What could be the cause and how can I fix it?
Precipitation upon dilution can occur for several reasons:
-
Solvent Mismatch: If your stock solution is in an organic solvent like DMSO, adding it too quickly to an aqueous buffer like PBS can cause the compound to precipitate. Try adding the stock solution dropwise while vortexing the PBS to ensure rapid mixing.
-
Concentration Shock: The final concentration in PBS might be above the solubility limit under those specific buffer conditions. Try preparing a more dilute stock solution and then adding a larger volume to your PBS.
-
Temperature Effects: Ensure both your stock solution and the PBS are at room temperature or 37°C before mixing to avoid precipitation due to temperature changes.
Q7: Can the quality of water affect the solubility of this compound?
Yes, the quality of the water used to prepare PBS is crucial. Always use high-purity, sterile water (e.g., distilled, deionized, or Milli-Q water) to prepare your buffers. Impurities or incorrect pH in the water can affect the final composition of your PBS and, consequently, the solubility of the compound.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 356.39 g/mol | |
| Molecular Formula | C₁₈H₂₅N₂NaO₄ | |
| Solubility in Water | Up to 100 mM (35.64 mg/mL) | |
| Purity (typical) | ≥98% (by HPLC) |
Experimental Protocols
Protocol 1: Preparation of 1x PBS Buffer (pH 7.4)
This protocol outlines the preparation of a standard 1x PBS solution.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Potassium phosphate (KH₂PO₄)
-
High-purity water
-
pH meter
-
Stir plate and stir bar
-
Autoclave or 0.22 µm sterile filter
Procedure:
-
To prepare 1 liter of 1x PBS, dissolve the following salts in 800 mL of high-purity water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir the solution until all salts have completely dissolved.
-
Adjust the pH of the solution to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.
-
Add high-purity water to bring the final volume to 1 liter.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the sterilized PBS at room temperature.
Protocol 2: Preparation of a this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, high-purity water or DMSO
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Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 100 mM).
-
Calculate the mass of this compound needed. For example, for 1 mL of a 100 mM stock solution (MW = 356.39 g/mol ), you would need 35.64 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile water or DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Store the stock solution in aliquots at -20°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Proglumide Sodium for Analgesia Potentiation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proglumide sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution when investigating the potentiation of analgesia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound potentiates opioid analgesia?
A1: this compound is a non-selective cholecystokinin (CCK) receptor antagonist, blocking both CCK-A and CCK-B subtypes.[1] Endogenous CCK is believed to act as a physiological antagonist to the opioid system.[2] By blocking CCK receptors, this compound inhibits this anti-opioid signaling, thereby enhancing and prolonging the analgesic effects of opioid agonists like morphine.[2][3]
Q2: What is the optimal concentration of this compound for potentiating morphine analgesia?
A2: The optimal concentration of this compound is highly dependent on the model system (in vivo vs. in vitro), the species, and the specific opioid being used. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions. However, published literature provides starting points for consideration (see Data Presentation section). Interestingly, some studies have shown that lower doses of proglumide may be more effective at potentiating morphine analgesia than higher doses.[4]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound salt is soluble in water. For in vivo studies, it can be dissolved in sterile saline. It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -20°C for up to one month to prevent loss of potency. Always ensure the solution is clear and free of particulates before administration.
Q4: What are the common routes of administration for this compound in animal studies?
A4: this compound can be administered systemically (e.g., intraperitoneally, intravenously) or directly into the central nervous system (e.g., intrathecally, intracerebrally). The choice of administration route will depend on the experimental question.
Q5: Are there any known side effects of this compound in experimental models?
A5: In human clinical trials, Proglumide has been generally well-tolerated. In a study on chronic pancreatitis, some subjects experienced nausea and diarrhea, which resolved with a dose reduction. It is important to monitor for any adverse effects in your animal models, especially at higher doses.
Troubleshooting Guide
Issue 1: I am not observing any potentiation of morphine analgesia with this compound.
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Possible Cause 1: Suboptimal Dose of this compound.
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Solution: The effect of Proglumide can be dose-dependent, with some studies indicating a U-shaped dose-response curve where higher doses are less effective. It is critical to perform a thorough dose-response study with a wide range of Proglumide concentrations to identify the optimal dose for your specific opioid and animal model.
-
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Possible Cause 2: Inappropriate Timing of Drug Administration.
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Solution: The relative timing of Proglumide and opioid administration can be critical. Consider administering Proglumide shortly before the opioid agonist to ensure that CCK receptors are blocked when the opioid is introduced. The optimal pre-treatment time may need to be determined empirically.
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Possible Cause 3: Animal Strain and Baseline Pain Sensitivity.
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Solution: Different strains of rodents can have varying baseline sensitivities to pain and different responses to opioids. Ensure you have established a stable baseline response in your chosen animal model and consider that some strains may be less responsive to this particular drug interaction.
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Possible Cause 4: Insufficient Statistical Power.
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Solution: The potentiation effect may be modest and require a sufficient number of subjects per group to detect a statistically significant difference. Conduct a power analysis to ensure your group sizes are adequate. When interpreting results, consider the confidence intervals and not just the p-value to avoid misinterpreting a clinically meaningful but statistically non-significant result as a complete lack of effect.
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Issue 2: The results of my this compound experiments are inconsistent.
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Possible Cause 1: Variability in Drug Preparation.
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Solution: Ensure consistent and accurate preparation of your this compound solutions. Use a calibrated balance and dissolve the compound completely. Prepare fresh solutions for each experiment or, if using stock solutions, ensure they have been stored properly and are within their stability window.
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-
Possible Cause 2: Environmental Factors Affecting Animal Behavior.
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Solution: Factors such as handling stress, time of day, and noise levels in the animal facility can influence behavioral responses in pain assays. Standardize your experimental procedures and acclimate the animals to the testing environment to minimize variability.
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Possible Cause 3: Tolerance to the Opioid Agonist.
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Solution: If you are conducting repeated testing, be aware that tolerance to the analgesic effects of the opioid can develop. Proglumide has been shown to prevent or reverse opioid tolerance, which could be a variable in your experimental design.
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Data Presentation
The following tables summarize quantitative data on this compound concentrations used in various studies.
Table 1: this compound Concentrations in Animal Studies for Analgesia Potentiation
| Animal Model | Opioid Used | This compound Dose | Route of Administration | Observed Effect | Reference |
| Rat | Morphine | 20 ng | Intrathecal | No effect on tolerance development | |
| Rat | Morphine | 64 ng | Intrathecal | Inhibited development of tolerance to 1 µg morphine | |
| Rat | Morphine | 1280 ng | Intrathecal | Prevented tolerance to 10 µg morphine |
Table 2: this compound Doses in Human Studies for Analgesia Potentiation
| Study Population | Opioid Used | Proglumide Dose | Route of Administration | Observed Effect | Reference |
| Patients with postoperative pain | Morphine (4 mg) | 0.05 mg | Intravenous | Significant increase in magnitude and duration of analgesia | |
| Patients with postoperative pain | Morphine (4 mg) | 0.5 mg and 5.0 mg | Intravenous | No significant potentiation | |
| Healthy volunteers | Morphine | 50-100 µg | Intravenous | Potentiated magnitude and duration of analgesia | |
| Patients with cancer pain | Various opioids | 50 mg with half analgesic dose | Not specified | Consistent with augmentation of morphine analgesia | |
| Patients with chronic benign pain | Sustained-release morphine | Not specified | Not specified | Enhanced analgesia | |
| Patients with chronic pain | Dihydrocodeine | Not specified | Not specified | Enhanced analgesic effect |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Analgesia in Rats
This protocol is a standard method for assessing the analgesic effects of compounds by measuring the latency of a thermal pain response.
Materials:
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Hot plate apparatus with adjustable temperature control
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Plexiglas cylinder to confine the rat on the hot plate surface
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Timer
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This compound solution
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Opioid agonist solution (e.g., morphine sulfate)
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Vehicle control (e.g., sterile saline)
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Male Sprague-Dawley rats (200-250 g)
Procedure:
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Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Handle the rats gently to minimize stress.
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Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.
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Baseline Latency: Place each rat individually on the hot plate within the Plexiglas cylinder and start the timer. Record the latency (in seconds) for the rat to exhibit a nociceptive response, such as licking a hind paw or jumping. To prevent tissue damage, a cut-off time of 30-45 seconds is typically used. If the rat does not respond by the cut-off time, remove it from the plate and assign it the maximum latency score.
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Drug Administration:
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Control Group: Administer the vehicle control (e.g., intraperitoneal injection of saline).
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Opioid Only Group: Administer the opioid agonist at the desired dose.
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Proglumide + Opioid Group: Administer this compound at the desired dose, followed by the opioid agonist after a predetermined interval (e.g., 15 minutes).
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-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each rat back on the hot plate and measure the response latency as described in step 3.
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Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Visualizations
References
- 1. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of systemic morphine analgesia in humans by proglumide, a cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proglumide potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side effects of high-dose Proglumide sodium in animal studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the side effects associated with high-dose administration of Proglumide sodium in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective cholecystokinin (CCK) receptor antagonist, meaning it blocks both CCK-A and CCK-B receptors.[1] Cholecystokinin is a hormone involved in various physiological processes, including digestion, appetite regulation, and pain perception. By blocking its receptors, Proglumide inhibits gastric motility and secretion.[1] It was initially developed for treating peptic ulcers and is now being investigated for its potential in pain management and oncology.
Q2: What are the most common side effects observed with high-dose this compound in animal studies?
A2: Based on its mechanism of action and findings from preclinical studies, the most anticipated side effects at high doses are primarily gastrointestinal. These may include diarrhea, decreased appetite, and potential changes in body weight. In some studies, at very high doses, central nervous system effects such as convulsions have been noted, particularly in the context of acute toxicity.[2]
Q3: Is this compound generally considered safe in animal models?
A3: this compound has a high therapeutic index and is generally well-tolerated in animal models. The oral LD50 (the dose lethal to 50% of a test population) has been established at 8200 mg/kg in rats and 8900 mg/kg in mice, indicating a low level of acute toxicity.[2] However, at high doses used in research settings, careful monitoring for and management of side effects is crucial for animal welfare and data integrity.
Q4: Can this compound administration be adjusted to mitigate side effects?
A4: Yes, a primary strategy for managing side effects is dose adjustment. If an animal exhibits adverse effects, a reduction in the dosage can often alleviate the symptoms. A dose-escalation study design, where the dose is gradually increased to the target concentration, can also help animals acclimatize to the compound and reduce the incidence of side effects.
Troubleshooting Guides
This section provides practical, question-and-answer-based guidance for specific issues you may encounter during your high-dose this compound experiments.
Issue 1: Animals are exhibiting sudden-onset, severe diarrhea after administration.
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Question: What are the immediate steps to take if an animal develops severe diarrhea?
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Answer:
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Isolate the Animal: If possible, house the affected animal individually to closely monitor its condition.
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Pause Dosing: Temporarily suspend this compound administration for the affected animal.
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Hydration Support: Severe diarrhea can lead to rapid dehydration. Provide immediate subcutaneous injections of sterile, warmed isotonic fluids like Lactated Ringer's solution or 0.9% saline. Consult your institutional veterinarian for appropriate volumes.
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Dietary Support: Provide a highly palatable, high-moisture food source or a wet mash of standard chow to encourage fluid and nutrient intake.
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Veterinary Consultation: Inform the attending veterinarian immediately for a full assessment and to discuss potential therapeutic interventions, such as antidiarrheal agents.
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Issue 2: A significant decrease in food intake and body weight is observed in the treatment group.
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Question: How can we manage decreased appetite and subsequent weight loss?
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Answer:
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Confirm Accurate Dosing: Double-check your dosage calculations and administration volumes to rule out an accidental overdose.
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Implement Dose Reduction: Consider a 25-50% reduction in the this compound dose for the affected cohort to see if appetite improves.
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Enhance Palatability of Diet: Offer enrichment foods that are highly palatable, such as hydrogels or specific veterinary supplements, to encourage eating.
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Monitor Body Weights Daily: Increase the frequency of body weight measurement to daily to track the response to interventions.
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Staggered Dosing Schedule: If possible, splitting the daily dose into two or more administrations may reduce peak plasma concentrations and associated side effects.
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Issue 3: Animals appear lethargic or show signs of neurological impairment at very high doses.
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Question: What actions should be taken in response to potential neurotoxicity?
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Answer:
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Immediate Cessation of Dosing: Discontinue this compound administration immediately for any animal showing neurological signs.
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Full Neurological Examination: Conduct a thorough neurological assessment (e.g., observing gait, righting reflex, and general activity) and document all findings.
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Urgent Veterinary Assessment: This is a critical adverse event that requires immediate veterinary intervention.
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Review Maximum Tolerated Dose (MTD): The observation of neurological side effects may indicate that the administered dose exceeds the MTD for your specific animal model and strain. A re-evaluation of your dosing regimen is necessary.
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Quantitative Data on this compound Toxicity
The following table summarizes the available quantitative data on the acute toxicity of this compound.
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Observed Toxic Effects at High Doses | Reference |
| Rat | Oral | 8200 mg/kg | Behavioral - convulsions or effect on seizure threshold | |
| Mouse | Oral | 8900 mg/kg | Not specified in detail |
Experimental Protocols
Protocol 1: Management of Drug-Induced Diarrhea in Rodents
This protocol outlines a stepwise approach to managing acute diarrhea in a rodent model following high-dose this compound administration.
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Initial Observation and Scoring:
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Observe animals at least twice daily for clinical signs.
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Score fecal consistency using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = loose, unformed stool; 3 = watery diarrhea).
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Record the fecal score, body weight, and general appearance (e.g., posture, activity level) for each animal.
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Intervention Threshold:
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If an animal presents with a fecal score of 2 or 3 for more than one observation period, or a score of 3 at any point, initiate intervention.
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A body weight loss of >10% from baseline also triggers intervention.
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-
Supportive Care Procedure:
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Fluid Therapy:
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Warm a sterile bag of Lactated Ringer's solution or 0.9% saline to 37°C in a water bath.
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Gently restrain the animal.
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Administer the warmed fluids subcutaneously in the interscapular region. The typical volume is 1-2 mL per 100g of body weight, administered once or twice daily as directed by a veterinarian.
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-
Nutritional Support:
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Provide a commercially available hydrogel or recovery food in a shallow dish on the cage floor.
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Alternatively, prepare a wet mash by mixing powdered chow with water to a paste-like consistency.
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-
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Dose Modification:
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Withhold the next scheduled dose of this compound.
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Once the animal's condition has stabilized (fecal score < 2 and weight is stable or increasing), consider re-introducing this compound at a 50% reduced dose.
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If side effects reappear at the reduced dose, discontinuation for that animal may be necessary.
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Record Keeping:
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Meticulously document all observations, interventions (including fluid volumes and dose modifications), and the animal's response in the experimental and animal health records.
-
Visualizations
Cholecystokinin (CCK) Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by CCK, which are antagonized by Proglumide.
Caption: Proglumide antagonizes CCK receptor signaling.
Experimental Workflow for Managing Adverse Events
This diagram outlines a logical workflow for researchers to follow when an adverse event is observed during a study.
Caption: Decision workflow for managing adverse events.
References
Proglumide Sodium Stock Solutions: A Technical Guide to Preventing Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Proglumide sodium stock solutions to minimize degradation and ensure experimental accuracy.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Visible Precipitate in Solution | Exceeding solubility limit, improper solvent, or temperature fluctuations. | Ensure the concentration does not exceed the recommended solubility limits (see Table 1). If using a co-solvent system, ensure the final concentration of the organic solvent is compatible with your experimental system. Gentle warming and sonication may help in redissolving the compound. Always bring the solution to room temperature before use. |
| Change in Solution Color | Potential degradation of the compound. | Discard the solution. Prepare a fresh stock solution following the recommended guidelines. To investigate the cause, consider performing a stability analysis using HPLC. |
| Inconsistent Experimental Results | Degradation of this compound, leading to a lower effective concentration. | Prepare a fresh stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at or below -20°C. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water up to 100 mM[1][2]. For cell culture experiments, it is advisable to prepare a concentrated stock in water and then dilute it to the final working concentration in your cell culture medium. If an organic solvent is necessary, DMSO can be used; however, ensure the final DMSO concentration in your assay is not inhibitory to your system.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles[3][4]. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Some suppliers suggest that solutions stored at -20°C can be used for up to 1 month.
Q3: How can I prevent the degradation of this compound in my stock solution?
A3: To prevent degradation, follow these best practices:
-
Use high-purity solvents: Use sterile, nuclease-free water or high-purity DMSO.
-
Protect from light: While specific data on photosensitivity is limited, it is good practice to store solutions in amber vials or wrapped in foil to protect them from light.
-
Maintain appropriate pH: The stability of this compound may be pH-dependent. While specific data is unavailable, preparing stock solutions in a buffer relevant to your experimental pH and storing frozen is recommended.
-
Aliquot and freeze: Avoid multiple freeze-thaw cycles by storing the stock solution in single-use aliquots at -20°C or -80°C.
Q4: How can I check if my this compound stock solution has degraded?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound solution and detect any degradation products. A change in the physical appearance of the solution, such as color change or precipitation, can also be an indicator of degradation.
Stability and Storage Recommendations
The following table summarizes the recommended storage conditions for this compound from various suppliers.
| Parameter | Recommendation | Source |
| Solvent | Water | |
| Maximum Concentration | 100 mM (35.64 mg/mL) in water | |
| Storage Temperature (Lyophilized) | Desiccate at Room Temperature or -20°C | |
| Storage Temperature (In Solution) | -20°C or -80°C | |
| Solution Stability | Up to 1 month at -20°C; Up to 6 months at -80°C | |
| Key Precaution | Aliquot to avoid multiple freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
-
Materials:
-
This compound salt (Molecular Weight: 356.39 g/mol )
-
Sterile, nuclease-free water
-
Sterile, single-use microcentrifuge tubes or cryovials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 1 mL of a 100 mM stock solution, weigh 35.64 mg.
-
Add the appropriate volume of sterile water to achieve a final concentration of 100 mM.
-
Vortex briefly to dissolve the powder completely. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Workflow for Assessing this compound Stability by HPLC
This protocol outlines a general workflow for a forced degradation study to assess the stability of this compound.
-
Objective: To identify conditions that lead to degradation and to develop a stability-indicating HPLC method.
-
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the solution to various stress conditions in parallel with a control sample stored at -80°C.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 24 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including the control, by a suitable HPLC method (a reverse-phase C18 column with a gradient elution of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
The ability to resolve the parent peak from all degradation product peaks indicates a stability-indicating method.
-
-
Visualizations
References
Overcoming poor oral bioavailability of Proglumide in research models
Welcome to the Technical Support Center for overcoming challenges with the oral bioavailability of Proglumide in research models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for effective in vivo experimentation. While Proglumide is generally considered orally bioavailable, researchers may encounter situations where oral administration does not yield the expected therapeutic effect compared to parenteral routes. This guide addresses these potential issues with practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected pharmacological effect after oral administration of Proglumide. Is this a bioavailability issue?
A1: While Proglumide is known to be orally absorbed, suboptimal efficacy can arise from several factors.[1][2] It is crucial to systematically troubleshoot the issue. Consider the following:
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Insufficient Plasma Concentration: The oral dose may not be achieving the necessary therapeutic concentration in the systemic circulation for your specific experimental model and endpoint. One study noted that oral proglumide was ineffective in altering gastric emptying in rats, whereas intraperitoneal injection produced a significant effect, suggesting that for some applications, higher systemic concentrations achievable via parenteral routes may be necessary.[3]
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First-Pass Metabolism: After oral absorption, Proglumide passes through the liver where it may be metabolized before reaching systemic circulation. This "first-pass effect" can reduce the amount of active drug available.[4]
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Experimental Variability: Inconsistent administration techniques or variability in animal physiology can lead to inconsistent results.
To investigate, we recommend conducting a pilot pharmacokinetic (PK) study to measure plasma concentrations of Proglumide after oral administration and compare them to the concentrations achieved with a parenteral route (e.g., intravenous or intraperitoneal).
Q2: My results with oral Proglumide are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often related to variability in experimental procedures. Key areas to review include:
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Dosing Formulation: Ensure your Proglumide formulation is homogenous and stable. If it is a suspension, ensure it is well-mixed before each administration.
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Oral Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological responses. Ensure all personnel are properly trained.
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Animal Fasting Status: The presence or absence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.
Q3: What are the reported pharmacokinetic parameters for Proglumide in research models?
A3: Pharmacokinetic data for Proglumide has been reported in both rats and humans. A study in rats following oral, intravenous, and intramuscular administration showed rapid absorption.[5] The terminal half-life in rats was approximately 24 hours. Human studies have shown that after a single oral dose, the time to reach maximum plasma concentration (Tmax) is about 1 hour.
Q4: How can I improve the oral bioavailability or efficacy of Proglumide in my studies?
A4: If you suspect that insufficient oral bioavailability is limiting the efficacy of Proglumide in your model, several formulation strategies can be explored to enhance its solubility, dissolution rate, and absorption. These include:
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Solid Dispersions: This technique involves dispersing Proglumide in a hydrophilic carrier to improve its dissolution rate.
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Nanoemulsions: Formulating Proglumide into a nanoemulsion can increase its surface area for absorption and improve its transport across the intestinal epithelium.
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Parenteral Administration: If consistent and high systemic exposure is critical, switching to an intraperitoneal (IP) or intravenous (IV) route of administration may be necessary.
Data Presentation
Table 1: Pharmacokinetic Parameters of Proglumide in Rats
| Parameter | Administration Route | Dose | Cmax | Tmax | Terminal Half-life | Reference |
|---|---|---|---|---|---|---|
| Terminal Half-life | Oral, IV, IM | Not specified | Not specified | Not specified | ~24 hours | |
| Efficacy | Intraperitoneal | 150 mg/kg | Not applicable | Not applicable | Not applicable |
| Efficacy | Oral | Not specified | Not applicable | Not applicable | Ineffective for gastric emptying | |
Table 2: Pharmacokinetic Parameters of Proglumide in Humans
| Parameter | Administration Route | Dose | Cmax | Tmax | Serum Elimination Half-life | Reference |
|---|---|---|---|---|---|---|
| Cmax (Healthy Controls) | Oral | 400 mg | 7847 ng/mL | ~1 hour | ~3 hours | |
| Cmax (Child-Pugh A Cirrhosis) | Oral | 400 mg | 9721 ng/mL | ~1 hour | ~3 hours | |
| Cmax (Child-Pugh B Cirrhosis) | Oral | 400 mg | 10635 ng/mL | ~1 hour | ~3 hours |
| Terminal Half-life | Not specified | Not specified | Not specified | Not specified | ~24 hours | |
Experimental Protocols
Protocol 1: Preparation and Administration of Proglumide for Oral Gavage in Rats
Materials:
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Proglumide powder
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Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
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Mortar and pestle (if preparing a suspension)
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Magnetic stirrer and stir bar
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Weighing scale
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Appropriately sized oral gavage needles for rats
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Syringes
Procedure:
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Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% methylcellulose solution, gradually add methylcellulose to warm sterile water while stirring until fully dissolved, then allow to cool. For the DMSO/PEG300/Tween 80/saline vehicle, mix the components in the specified ratios.
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Proglumide Formulation:
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For a solution: If Proglumide is soluble in the chosen vehicle, weigh the required amount of Proglumide and dissolve it in the vehicle using a magnetic stirrer until a clear solution is obtained.
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For a suspension: If Proglumide is not fully soluble, weigh the required amount and triturate it to a fine powder using a mortar and pestle. Gradually add a small amount of the vehicle to form a paste, then slowly add the remaining vehicle while continuously stirring to create a uniform suspension.
-
-
Dose Calculation: Calculate the required volume of the formulation to administer based on the animal's body weight and the desired dose.
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Administration:
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Gently restrain the rat.
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Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib.
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Carefully insert the gavage needle into the esophagus and administer the calculated volume of the Proglumide formulation.
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Monitor the animal for any signs of distress after administration.
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Protocol 2: Hypothetical Formulation of Proglumide as a Solid Dispersion (Solvent Evaporation Method)
This is a general protocol that can be adapted for Proglumide.
Materials:
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Proglumide powder
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Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
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Organic solvent (e.g., methanol, ethanol)
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Rotary evaporator
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Vacuum oven
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Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both the Proglumide and the hydrophilic carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2 drug-to-carrier ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature until a solid mass is formed.
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Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
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Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
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Characterization: Characterize the prepared solid dispersion for drug content, solubility, and dissolution rate compared to the pure drug.
Protocol 3: Hypothetical Formulation of Proglumide as a Nanoemulsion (High-Energy Method)
This is a general protocol that can be adapted for Proglumide.
Materials:
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Proglumide powder
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Oil phase (e.g., medium-chain triglycerides)
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Surfactant (e.g., Tween 80)
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Co-surfactant (e.g., Transcutol P)
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Aqueous phase (e.g., deionized water)
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High-pressure homogenizer or ultrasonicator
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the Proglumide in the oil phase.
-
Aqueous Phase: Prepare the aqueous phase.
-
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase containing the surfactant and co-surfactant. Mix using a high-speed stirrer to form a coarse emulsion.
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Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
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Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.
Protocol 4: Quantification of Proglumide in Rat Plasma using LC-MS/MS
This is a general protocol based on common practices for small molecule quantification.
Materials:
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Rat plasma samples
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Proglumide analytical standard
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Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
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Acetonitrile
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Formic acid
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Water (LC-MS grade)
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Protein precipitation plates or tubes
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Centrifuge
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LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of rat plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex to mix and precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for Proglumide and the internal standard.
-
-
Quantification: Create a calibration curve using the Proglumide analytical standard in blank plasma and quantify the unknown samples by comparing their peak area ratios (Proglumide/IS) to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for suboptimal efficacy of oral Proglumide.
Caption: Proglumide's antagonism of the CCK signaling pathway.
Caption: Workflow for preparing a Proglumide solid dispersion.
References
- 1. sybespharmacy.com [sybespharmacy.com]
- 2. mdpi.com [mdpi.com]
- 3. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial [mdpi.com]
- 5. japsonline.com [japsonline.com]
Proglumide Sodium In Vitro Dose-Response Curve Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist.
Troubleshooting Guide
This guide addresses common issues observed when generating dose-response curves for this compound in vitro.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Curve Fit / High Variability | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and consider automated cell counting for accuracy. |
| Instability of this compound in media. | Prepare fresh this compound solutions for each experiment. Conduct a stability test by incubating the compound in media for the duration of the experiment and measuring its concentration. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for data collection. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected Bell-Shaped (Hormetic) Dose-Response Curve | Off-target effects at high concentrations. | Lower the concentration range of this compound. Investigate potential off-target interactions through literature review or target screening assays. |
| Compound aggregation at high concentrations. | Visually inspect stock and working solutions for precipitates. Determine the critical aggregation concentration (CAC) using techniques like dynamic light scattering (DLS). | |
| Cellular stress response. | Reduce incubation time. Assess cell viability at all concentrations using a secondary method (e.g., Trypan Blue exclusion). | |
| Low Potency / No Response | Incorrect compound concentration. | Verify calculations for stock solution and dilutions. Confirm the purity and identity of the this compound salt. |
| Low or absent CCK receptor expression in the cell line. | Confirm CCK receptor expression at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., RT-qPCR). | |
| Inactive compound. | Ensure proper storage of this compound (desiccated at room temperature)[1]. Purchase from a reputable supplier and check the certificate of analysis. | |
| Assay Interference | Interference with colorimetric or fluorometric readouts (e.g., MTT, XTT). | Run a cell-free control with this compound and the assay reagents to check for direct chemical interference. Consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time viability assay.[2][3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-selective antagonist of cholecystokinin (CCK) receptors, specifically CCK-A (CCK1) and CCK-B (CCK2) receptors.[1] By blocking these receptors, it inhibits the physiological effects of CCK, a peptide hormone involved in various gastrointestinal and central nervous system processes.
2. What are the recommended storage conditions for this compound?
This compound powder should be stored desiccated at room temperature.
3. How should I prepare a stock solution of this compound?
This compound salt is soluble in water up to 100 mM. For a 10 mM stock solution, dissolve 3.56 mg of this compound (M.Wt: 356.39 g/mol ) in 1 mL of sterile, nuclease-free water. It is recommended to prepare fresh solutions for each experiment. To avoid repeated freeze-thaw cycles, aliquot the stock solution and store at -20°C for short-term storage or -80°C for long-term storage.
4. What concentration range of this compound should I use in my experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, a starting point for dose-response experiments could be in the range of 0.3 mM to 10 mM. For example, in studies with mouse pancreatic acini, Proglumide inhibited CCK-stimulated amylase release in a dose-dependent manner within this range. In HT29 human colon carcinoma cells, Proglumide inhibited [3H]-thymidine incorporation with an IC50 of 6.5 mM.
5. Can this compound interfere with my cell viability assay?
Yes, there is a potential for interference, especially with metabolic assays like the MTT assay. Some compounds can directly reduce the tetrazolium salt or affect cellular metabolism in a way that does not correlate with cell viability, leading to an over or underestimation of cytotoxicity. It is advisable to run a cell-free control to test for direct chemical interaction between this compound and your assay reagents. If interference is suspected, consider using a non-metabolic endpoint assay, such as the lactate dehydrogenase (LDH) release assay or an ATP-based assay.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from in vitro studies.
Table 1: this compound IC50 Values
| Cell Line | Assay | IC50 | Reference |
| HT29 (Human colon carcinoma) | [3H]-thymidine incorporation | 6.5 mM |
Table 2: Effective Concentration Ranges of this compound in Functional Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Mouse pancreatic acini | CCK-stimulated amylase release | 0.3 - 10 mM | Dose-dependent inhibition | |
| HT29 (Human colon carcinoma) | Gastrin 17-induced growth | Not specified | Blocks growth | |
| Mouse pancreatic acini | CCK-induced 2-deoxyglucose uptake | Not specified | Prevents uptake |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
CCK Receptor Signaling Pathway Analysis (Calcium Imaging)
This protocol provides a general framework for measuring changes in intracellular calcium levels upon CCK receptor activation and inhibition by this compound.
-
Cell Preparation: Seed cells expressing CCK receptors on glass-bottom dishes or plates suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and replace with a physiological buffer (e.g., HBSS). Mount the dish on a fluorescence microscope and record the baseline fluorescence for a few minutes.
-
Proglumide Incubation: Add this compound at the desired concentration and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a CCK agonist (e.g., CCK-8) to stimulate the receptors and record the change in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration. Compare the response in the presence and absence of this compound to quantify its inhibitory effect.
Visualizations
Caption: CCK Receptor Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for a this compound Dose-Response Study.
Caption: Troubleshooting Logic for Inconsistent this compound Dose-Response Data.
References
Technical Support Center: Proglumide Sodium and CCK Receptor Tachyphylaxis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential for tachyphylaxis—a rapid decrease in drug response—following repeated administration of Proglumide sodium. This compound is a non-selective antagonist of cholecystokinin (CCK) receptors, specifically CCK-A (CCK1) and CCK-B (CCK2) receptors.[1][2][3] Understanding and mitigating tachyphylaxis is crucial for the successful design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with this compound administration?
A1: Tachyphylaxis is a rapid and short-term decrease in the response to a drug following its repeated administration.[4] For a receptor antagonist like this compound, this would manifest as a reduced ability to block the effects of CCK receptor agonists. This is a concern because it can lead to a loss of efficacy in experimental models and potentially in therapeutic applications. While direct studies on Proglumide-induced tachyphylaxis are limited, evidence of tachyphylaxis has been observed with other CCK2R antagonists in humans with prolonged use.
Q2: What are the potential mechanisms behind tachyphylaxis to a CCK receptor antagonist like this compound?
A2: Tachyphylaxis to G-protein coupled receptor (GPCR) ligands, including CCK receptor antagonists, can be mediated by several mechanisms:
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Receptor Desensitization: This is a key mechanism where the receptor becomes less responsive to the ligand. It often involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins.[5] β-arrestins can uncouple the receptor from its G-protein, effectively dampening the signal.
-
Receptor Internalization: Following β-arrestin binding, the receptor can be targeted for endocytosis, where it is removed from the cell surface and sequestered into intracellular vesicles. This reduces the number of available receptors to be antagonized.
-
Receptor Downregulation: This is a longer-term process involving a decrease in the total number of receptors through reduced synthesis or increased degradation.
Q3: Are there commercially available cell lines suitable for studying Proglumide-induced tachyphylaxis?
A3: Yes, several commercially available cell lines stably expressing human CCK1 or CCK2 receptors are suitable for in vitro tachyphylaxis studies. These include:
-
CHO-K1 (Chinese Hamster Ovary) cells: These are frequently used for expressing recombinant GPCRs. You can find CHO-K1 cell lines stably expressing the human CCK-A (CCK1) receptor.
-
HEK293 (Human Embryonic Kidney) cells: These are another common choice for their high transfection efficiency and robust growth. HEK293 cell lines stably expressing the human CCK-B (CCK2) receptor are available.
Using these well-characterized cell lines can provide a consistent and reproducible system for your experiments.
Q4: What is the stability of this compound in solution for in vitro assays?
A4: this compound is soluble in water up to 100 mM. For in vitro experiments, it is recommended to prepare fresh solutions. If storage is necessary, solutions can be stored at -20°C for up to one month. It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles, which can affect the compound's potency.
Troubleshooting Guides
Issue 1: Diminished Antagonist Effect of this compound in Cell-Based Assays
If you observe a decreasing antagonist effect of this compound with repeated or prolonged treatment in your cell-based assays, you may be encountering tachyphylaxis. The following guides will help you investigate and troubleshoot this issue.
Experimental workflow for investigating Proglumide-induced tachyphylaxis.
Troubleshooting Radioligand Binding Assays
Radioligand binding assays are essential for quantifying receptor number (Bmax) and affinity (Kd), which can change during tachyphylaxis.
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer. | |
| Hydrophobic interactions of the radioligand. | Add bovine serum albumin (BSA) to the assay buffer and pre-soak filters in a polymer like polyethyleneimine (PEI). | |
| Low or no specific binding | Degraded receptor preparation. | Ensure proper storage of cell membranes at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer composition. | Verify the pH, ionic strength, and presence of necessary divalent cations (e.g., Mg2+, Ca2+) in your buffer. | |
| Insufficient incubation time. | Determine the time to reach binding equilibrium through kinetic experiments (association and dissociation assays). | |
| Inconsistent results between experiments | Inaccurate protein concentration measurement. | Use a reliable protein quantification method (e.g., BCA assay) for all membrane preparations. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
Troubleshooting Calcium Mobilization Assays
Calcium mobilization is a key downstream signaling event for CCK receptors coupled to Gq proteins. A decrease in the agonist-induced calcium signal after Proglumide pre-treatment can indicate tachyphylaxis.
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence from compounds or cells. | Run a vehicle control to determine the baseline fluorescence. Use a buffer without phenol red. |
| Dye leakage from cells. | Optimize the concentration of the calcium-sensitive dye and the loading time. Use a probenecid-containing buffer to inhibit dye leakage. | |
| Weak or no signal | Low receptor expression. | Use a cell line with confirmed high-level expression of the target CCK receptor. |
| Inappropriate agonist concentration. | Perform a dose-response curve for the CCK agonist to determine the optimal concentration (EC80-EC90) for antagonist studies. | |
| Cell damage during assay. | Handle cells gently, avoid harsh trituration, and maintain optimal temperature and pH. | |
| Signal variability between wells | Uneven cell plating. | Ensure a homogenous single-cell suspension before plating and allow cells to settle evenly. |
| Inconsistent compound addition. | Use an automated liquid handler for precise and simultaneous addition of compounds to all wells. |
Troubleshooting Receptor Internalization Assays
Receptor internalization assays directly measure the removal of receptors from the cell surface, a hallmark of desensitization.
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| High background in imaging-based assays | Non-specific antibody binding. | Include a blocking step (e.g., with BSA or serum) and optimize the primary and secondary antibody concentrations. |
| Autofluorescence of cells or plates. | Use appropriate controls (unstained cells) and consider using plates with low autofluorescence. | |
| Low signal-to-noise ratio | Low receptor expression. | Use a cell line with a higher density of the target receptor. |
| Inefficient labeling. | Optimize the concentration of the fluorescent ligand or antibody and the incubation time. | |
| Difficulty in quantifying internalization | Subjective image analysis. | Use automated image analysis software to quantify the number and intensity of internalized vesicles per cell. |
| Cells detaching from the plate. | Use coated plates (e.g., poly-D-lysine) to improve cell adherence. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to experimental design.
Table 1: this compound Potency (IC50)
| Target | Assay | Species | IC50 | Reference |
| CCK Receptors | CCK-stimulated amylase release | Mouse | 0.3-10 mM (dose-dependent inhibition) | |
| CCK Receptors | [3H]-thymidine incorporation in HT29 cells | Human | 6.5 mM | |
| CCK Receptors | Inhibition of 125I-CCK-33 binding to pancreatic islets | Rat | 0.8 mM |
Note: The IC50 values for Proglumide are in the millimolar range, indicating it is a relatively low-potency antagonist compared to newer, more specific compounds.
Table 2: this compound Physical & Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 356.39 g/mol | |
| Solubility in Water | Up to 100 mM | |
| Storage of Solution | Up to 1 month at -20°C |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Assess Receptor Downregulation
This protocol is adapted for a 96-well plate format and is designed to measure changes in the total number of CCK receptors (Bmax) after prolonged exposure to this compound.
Materials:
-
CCK receptor-expressing cells (e.g., CHO-K1-CCK1 or HEK293-CCK2)
-
This compound
-
Radiolabeled CCK ligand (e.g., [³H]propionyl-CCK-8)
-
Unlabeled CCK agonist (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Cell scraper
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors)
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24 hours).
-
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into homogenization buffer and homogenize.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of radioligand, 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, 50 µL of a high concentration of unlabeled agonist.
-
Saturation Binding: Use increasing concentrations of the radioligand.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the plate contents through the pre-soaked filter plate using a vacuum manifold.
-
Wash each well 3-4 times with ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Perform saturation binding analysis using non-linear regression to determine Bmax and Kd.
-
Compare the Bmax values between control and Proglumide-treated groups to quantify receptor downregulation.
-
Protocol 2: Calcium Mobilization Assay to Measure Functional Desensitization
This protocol measures the functional response of CCK receptors to agonist stimulation after pre-treatment with this compound.
Materials:
-
CCK receptor-expressing cells (e.g., CHO-K1-CCK1/Gα15 or HEK293-CCK2)
-
This compound
-
CCK agonist (e.g., CCK-8)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate cells in black-walled, clear-bottom plates and grow overnight.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Proglumide Pre-treatment:
-
Carefully replace the dye solution with Assay Buffer containing various concentrations of this compound or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes to several hours).
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record baseline fluorescence for a few seconds.
-
Inject the CCK agonist and continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Generate dose-response curves for the CCK agonist in the presence of different pre-treatment concentrations of Proglumide.
-
Compare the Emax (maximum response) and EC50 values to determine the extent of functional desensitization.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of CCK1 and CCK2 receptors and the general mechanism of GPCR desensitization.
References
- 1. Facebook [cancer.gov]
- 2. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proglumide - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of Proglumide sodium powder
This technical support center provides best practices for the long-term storage and handling of Proglumide sodium powder. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored under controlled conditions to prevent degradation. While recommendations vary slightly between suppliers, the consensus for optimal long-term storage is at -20°C, in a desiccated, airtight container to protect it from moisture. Some suppliers also indicate that storage at room temperature with a desiccant is acceptable for shorter periods.[1][2] For lyophilized powder, storage at -20°C in a desiccated state is recommended for a stability of up to 36 months.[3][4]
Q2: How should I store solutions of this compound?
A2: Once dissolved, this compound solutions are less stable than the powder form. It is recommended to store solutions at -20°C for short-term use, ideally no longer than one month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes. For longer-term storage of solutions, some sources suggest storing at -80°C in DMSO, which may extend stability for up to 6 months.
Q3: What are the signs of degradation of this compound powder?
A3: Visual signs of degradation in this compound powder, which is typically a white to off-white solid, can include discoloration (e.g., yellowing or browning), clumping or caking (due to moisture absorption), or a noticeable change in texture. Any deviation from a fine, dry powder should be considered a potential sign of degradation. For definitive assessment, analytical methods such as HPLC should be used to check for the presence of impurities or a decrease in the active compound's purity.
Q4: Is this compound powder hygroscopic?
A4: Yes, like many sodium salts of organic compounds, this compound powder has the potential to be hygroscopic, meaning it can absorb moisture from the air. This is why it is crucial to store it in a desiccated environment and minimize its exposure to atmospheric humidity during handling.
Q5: What solvents can be used to dissolve this compound powder?
A5: this compound is soluble in water, with a solubility of up to 100 mM. It is also soluble in DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions of the powder and any prepared stock solutions. If stored improperly (e.g., without desiccant, at the wrong temperature, or for an extended period), obtain a new vial of the compound. Perform a purity check using HPLC if possible. |
| Powder is clumpy or difficult to weigh | Absorption of moisture from the atmosphere (hygroscopicity). | Handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity. If a controlled environment is not available, work quickly and minimize the time the container is open. Use a dry, clean spatula for handling. For clumped powder, it can be gently broken up, but be aware that its properties may have been altered. |
| Difficulty dissolving the powder | The powder may have degraded, or the incorrect solvent or concentration is being used. | Confirm the solubility of this compound in your chosen solvent. If using an appropriate solvent, sonication may aid in dissolution. If solubility issues persist, it could be a sign of degradation, and a new sample should be used. |
| Precipitation in stock solution upon storage | The solution may be supersaturated, or the stability of the compound in the chosen solvent at the storage temperature is poor. | Ensure the concentration of your stock solution does not exceed the solubility limit of this compound in that solvent. When preparing aqueous solutions from a DMSO stock, it is advisable to dilute the stock solution gradually to prevent precipitation. |
Quantitative Data on Storage and Stability
| Form | Storage Temperature | Duration | Additional Notes | Source |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. | |
| Powder | -20°C | 3 years | ||
| Powder | 4°C | 2 years | ||
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Solution in DMSO | -80°C | 6 months |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound via HPLC
This protocol describes a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis for this compound.
1. Objective: To quantify the purity of this compound and detect any degradation products.
2. Materials and Equipment:
-
This compound powder
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 95% A to 50% A over 20 minutes, followed by a 5-minute hold at 50% A, and a return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
5. Forced Degradation Studies (for stability-indicating method validation):
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then prepare a sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
6. Analysis:
-
Inject the standard, sample, and forced degradation solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
Visualizations
Caption: Workflow for proper long-term storage of this compound powder.
Caption: this compound acts as an antagonist at the CCK receptor, blocking downstream signaling.
References
Mitigating off-target effects of Proglumide sodium in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Proglumide sodium in cell-based assays, with a focus on mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective antagonist of the cholecystokinin (CCK) receptors, CCK-A (CCK1) and CCK-B (CCK2).[1] By blocking these receptors, it inhibits the physiological effects of CCK, a peptide hormone involved in digestion and neurotransmission.[2]
Q2: What are the known on-target effects of this compound in cell-based assays?
A2: In cell-based assays, this compound is primarily used to inhibit CCK-stimulated responses. For example, it has been shown to inhibit CCK-stimulated amylase secretion in pancreatic acini and block the growth of colon carcinoma cells like HT29 in response to gastrin (which also binds to the CCK-B receptor).[3]
Q3: What are the potential off-target effects of this compound that I should be aware of?
A3: A key off-target effect of Proglumide is its activity as a delta-opioid receptor agonist.[4][5] This can lead to unintended biological responses in cells expressing this receptor. There are also reports of low affinity for mu- and kappa-opioid receptors at high concentrations. Additionally, like many small molecules, there is a potential for interaction with metabolic enzymes such as the cytochrome P450 (CYP) family, although specific inhibitory concentrations for Proglumide are not well-documented in publicly available literature.
Q4: At what concentrations are off-target effects likely to become a concern?
A4: The on-target effects of Proglumide as a CCK receptor antagonist are typically observed in the millimolar (mM) range in vitro. While specific binding affinities for off-target interactions are not fully characterized, it is crucial to use the lowest effective concentration to achieve the desired on-target effect and to include appropriate controls to monitor for off-target responses.
Q5: How can I minimize the risk of off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Perform dose-response experiments: Determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Use appropriate controls: Include a negative control (vehicle only) and a positive control for the on-target effect. If possible, use a structurally related but inactive compound as an additional negative control.
-
Employ orthogonal assays: Confirm your findings using a different experimental approach that measures a distinct downstream event of the on-target activity.
-
Use cells with low or no expression of known off-target receptors: If your research question allows, choose a cell line that does not express delta-opioid receptors.
-
Consider knockdown or knockout models: In cell lines where off-target receptors are expressed, using siRNA or CRISPR/Cas9 to reduce or eliminate their expression can help isolate the on-target effects of Proglumide.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | At high concentrations, Proglumide may induce cytotoxicity through off-target mechanisms. Lower the concentration of this compound and perform a comprehensive dose-response curve to identify a non-toxic working concentration. |
| Delta-opioid receptor activation | If your cells express delta-opioid receptors, Proglumide could be modulating proliferation or viability through this pathway. Use a selective delta-opioid receptor antagonist as a control to see if it reverses the unexpected effects. |
| Compound precipitation | This compound is water-soluble, but at very high concentrations in complex media, precipitation can occur, leading to inaccurate results. Visually inspect your culture plates for any signs of precipitation. If observed, lower the concentration or try a different solvent for initial stock preparation (though water is generally recommended). |
| Interaction with assay reagents | Proglumide may directly interact with the reagents of your viability assay (e.g., MTT, XTT). Run a cell-free control with your assay reagents and Proglumide to check for any direct chemical reactions. |
Problem 2: Lack of expected inhibition of CCK-stimulated response.
| Possible Cause | Troubleshooting Step |
| Suboptimal Proglumide concentration | The potency of Proglumide as a CCK antagonist is in the millimolar range. Ensure you are using a high enough concentration to effectively compete with the CCK agonist. Refer to the quantitative data table below for guidance. |
| Degradation of Proglumide | This compound is generally stable, but prolonged incubation at 37°C in certain media could lead to degradation. Prepare fresh solutions for each experiment and minimize the time between solution preparation and use. |
| Low CCK receptor expression | The cell line you are using may have low or variable expression of CCK receptors. Verify receptor expression using techniques like qPCR, western blotting, or radioligand binding assays. |
| Agonist concentration is too high | If the concentration of the CCK agonist (e.g., CCK-8) is too high, it may overcome the competitive antagonism of Proglumide. Perform a dose-response of the agonist in the presence of a fixed concentration of Proglumide to determine the optimal agonist concentration. |
Quantitative Data Summary
| Parameter | Target/Assay | Cell Line/System | Value | Reference |
| IC50 | CCK-stimulated [3H]-thymidine incorporation | HT29 colon cancer cells | 6.5 mM | |
| Ki | CCK-stimulated amylase release | Isolated mouse pancreatic acini | 0.7 mM | |
| Ki | 125I-CCK binding | Pancreas and brain | 1.0 mM | |
| Activity | Delta-opioid receptor | Mouse vas deferens, guinea pig ileum | Agonist activity |
Experimental Protocols
Protocol 1: Amylase Secretion Assay in Isolated Pancreatic Acini
This protocol is adapted from studies on the effect of Proglumide on CCK-stimulated amylase release.
1. Isolation of Pancreatic Acini:
- Euthanize mice according to approved institutional protocols.
- Perfuse the pancreas with a collagenase solution to digest the extracellular matrix.
- Mechanically disperse the tissue to release acini.
- Filter and wash the acini to remove debris and single cells.
- Resuspend the acini in a suitable buffer (e.g., HEPES-Ringer) supplemented with essential amino acids and bovine serum albumin.
2. Proglumide and CCK Treatment:
- Pre-incubate the acini with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 mM) or vehicle control for 15-30 minutes at 37°C.
- Stimulate the acini with a sub-maximal concentration of a CCK agonist (e.g., CCK-8) for 30 minutes at 37°C.
3. Amylase Activity Measurement:
- Pellet the acini by centrifugation.
- Collect the supernatant, which contains the secreted amylase.
- Measure the amylase activity in the supernatant using a commercially available amylase activity assay kit, following the manufacturer's instructions.
- Express the results as a percentage of total amylase (determined by lysing a parallel set of acini).
Protocol 2: Proliferation Assay in HT-29 Colon Cancer Cells
This protocol is based on studies investigating the anti-proliferative effects of Proglumide.
1. Cell Culture and Seeding:
- Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
- Seed the cells in 96-well plates at a density of approximately 1.5 x 10^4 cells/mL and allow them to attach overnight.
2. Treatment with Proglumide and Gastrin:
- Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 1, 3, 6.5, 10 mM) or vehicle control.
- For studying the antagonistic effect, co-treat with a stimulating agent like gastrin-17.
- Incubate the cells for 48-72 hours.
3. Proliferation Assessment (e.g., using [3H]-thymidine incorporation):
- During the last 4-6 hours of incubation, add [3H]-thymidine to each well.
- Harvest the cells onto filter mats and wash to remove unincorporated [3H]-thymidine.
- Measure the incorporated radioactivity using a scintillation counter.
- Alternatively, use other proliferation assays such as MTT, XTT, or BrdU incorporation assays.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified CCK Receptor Signaling Pathway.
Caption: General Workflow for Cell-Based Assays with Proglumide.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proglumide exhibits delta opioid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide Sodium Dosage Adjustment for Different Rat Strains: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Proglumide sodium dosage for various rat strains. The information is presented in a question-and-answer format to address specific experimental challenges, supplemented by detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-peptide, orally active antagonist of cholecystokinin (CCK) receptors, specifically blocking both CCK-A and CCK-B subtypes.[1][2] Cholecystokinin is a peptide hormone involved in various physiological processes, including gastric secretion, gastrointestinal motility, and pain perception.[3][4] By blocking CCK receptors, this compound can inhibit gastric acid secretion, reduce gastrointestinal motility, and has been investigated for its potential in pain management and as an adjunct to opioid analgesia.[5]
Q2: How do I choose the correct starting dosage of this compound for my rat strain?
A2: The optimal dosage of this compound can vary significantly depending on the rat strain, the experimental model, and the research question. It is crucial to consult existing literature for dosages used in similar experimental contexts. The tables below provide a summary of reported dosages for Sprague Dawley and Wistar rats. For strains where data is unavailable, such as the Spontaneously Hypertensive Rat (SHR), a dose-finding study is recommended. Start with a low dose from a documented range in another strain and carefully observe for desired effects and any adverse reactions.
Q3: What is the recommended route of administration for this compound in rats?
A3: this compound can be administered via several routes, including oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). The choice of administration route depends on the experimental design, the desired onset of action, and the formulation of the compound. Oral gavage and intraperitoneal injection are the most commonly reported methods in rat studies.
Q4: How should I prepare this compound for administration?
A4: this compound salt is soluble in water. For oral or intraperitoneal administration, it can be dissolved in sterile saline. For intravenous administration, sterile saline or another appropriate sterile vehicle should be used. It is recommended to prepare fresh solutions for each experiment to ensure stability and sterility. The concentration of the solution should be calculated based on the desired dosage (mg/kg) and the maximum recommended injection volume for the chosen administration route and the size of the rat.
Q5: What are the potential side effects of this compound in rats?
A5: Existing studies in rats have not reported significant adverse side effects within the tested dosage ranges for specific experimental models. However, as with any pharmacological agent, it is essential to monitor animals closely for any signs of distress, changes in behavior, appetite, or weight. If unexpected side effects are observed, consider reducing the dosage or discontinuing the treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of expected pharmacological effect. | - Incorrect dosage: The dose may be too low for the specific rat strain or experimental model. - Inappropriate administration route: The chosen route may not provide the desired bioavailability. - Solution preparation issue: The compound may not have been fully dissolved or the concentration was miscalculated. | - Review the literature for appropriate dosage ranges and consider a dose-escalation study. - Evaluate if a different administration route (e.g., i.p. instead of oral) might be more effective for your experimental goals. - Ensure proper solubilization of this compound and double-check all calculations for solution preparation. |
| Precipitation of this compound in solution. | - Low temperature: The solution may have been stored at a low temperature, causing the compound to precipitate. - Incorrect solvent: The chosen solvent may not be appropriate for the desired concentration. | - Gently warm the solution to room temperature and vortex to redissolve. Prepare fresh solutions if precipitation persists. - Confirm the solubility of this compound in your chosen vehicle. Water or sterile saline are generally appropriate. |
| Animal distress post-injection (for i.p. administration). | - Incorrect injection technique: The injection may have been administered into an organ or caused irritation. - Solution properties: The pH or osmolarity of the solution may be causing discomfort. | - Review and practice proper intraperitoneal injection techniques. Ensure the needle is inserted into the lower right quadrant of the abdomen to avoid the cecum. - Ensure the vehicle is sterile and physiologically compatible (e.g., sterile saline). |
| Difficulty with oral gavage. | - Improper restraint: The rat is not adequately restrained, leading to movement and potential injury. - Incorrect gavage needle size: The needle may be too large or too small for the rat. | - Ensure proper and humane restraint techniques are used. - Select a gavage needle of the appropriate size based on the rat's weight and age. |
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Sprague Dawley Rats
| Experimental Model | Route of Administration | Dosage Range (mg/kg) | Reference |
| Seizure Activity | Intraperitoneal (i.p.) | 250 - 750 | |
| Experimental Colitis | Oral (p.o.) | 250 - 1000 | |
| Gastric Emptying | Intraperitoneal (i.p.) | 150 |
Table 2: Reported Dosages of this compound in Wistar Rats
| Experimental Model | Route of Administration | Dosage Range | Reference |
| Insulin Sensitization | Intravenous (i.v.) | Dose-dependent manner (specific mg/kg not stated) |
Table 3: Dosage Information for Spontaneously Hypertensive Rats (SHR)
| Experimental Model | Route of Administration | Dosage Range | Reference |
| N/A | N/A | No direct dosage data available for this compound in SHR. A study using a Proglumide analog (lorglumide) in SHR exists, suggesting the relevance of CCK antagonism in this strain. |
Experimental Protocols
Protocol 1: Oral Administration (Gavage) of this compound
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes (1-3 mL)
-
Balance for weighing the animal
Procedure:
-
Animal Handling: Acclimatize the rats to handling for several days prior to the experiment to minimize stress.
-
Dosage Calculation: Weigh the rat immediately before dosing to ensure accurate dosage calculation. Calculate the required volume of the this compound solution based on the desired dose (mg/kg) and the solution concentration (mg/mL). The maximum recommended gavage volume for rats is typically 10 mL/kg.
-
Solution Preparation: Prepare a fresh solution of this compound in sterile saline. Ensure the compound is completely dissolved.
-
Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, supporting the body with the other hand.
-
Gavage Needle Insertion: Measure the gavage needle against the rat from the tip of the nose to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile needles (e.g., 23-25 gauge)
-
Sterile syringes (1-3 mL)
-
70% ethanol for disinfection
-
Balance for weighing the animal
Procedure:
-
Dosage Calculation: Weigh the rat immediately before injection. Calculate the required volume of the this compound solution based on the desired dose (mg/kg) and the solution concentration (mg/mL). The maximum recommended i.p. injection volume for rats is typically 10 mL/kg.
-
Solution Preparation: Prepare a fresh solution of this compound in sterile saline.
-
Restraint: Restrain the rat securely, exposing the abdomen. The animal can be held with its back against the palm of your hand, with your thumb and forefinger gently securing the head.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located on the left side.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn back, which would indicate incorrect placement. If the aspiration is clear, slowly inject the solution.
-
Post-Injection Monitoring: Return the rat to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for this compound administration in rats.
References
- 1. This compound salt | Non-selective CCK | Tocris Bioscience [tocris.com]
- 2. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 5. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Proglumide Sodium and Loxiglumide in Acute Pancreatitis Research
In the landscape of therapeutic development for acute pancreatitis, the antagonism of cholecystokinin (CCK) receptors has been a focal point of investigation. Among the pharmacological agents explored, proglumide sodium and its analogue, loxiglumide, have emerged as significant research molecules. This guide provides a detailed, objective comparison of their performance in preclinical and clinical studies related to acute pancreatitis, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cholecystokinin Receptor
Both proglumide and loxiglumide function as antagonists of cholecystokinin (CCK) receptors, primarily the CCK-A (CCK1) receptor, which is predominantly found on pancreatic acinar cells.[1][2] Cholecystokinin, a gastrointestinal hormone, plays a crucial role in stimulating the secretion of digestive enzymes from the pancreas.[1][3][4] In the pathogenesis of acute pancreatitis, excessive stimulation of CCK receptors is believed to be a key initiating event, leading to premature activation of digestive enzymes within the pancreas, autodigestion, and inflammation. By blocking these receptors, proglumide and loxiglumide aim to mitigate this overstimulation, thereby reducing the severity of the inflammatory cascade. Loxiglumide is a more potent and specific CCK-A receptor antagonist compared to proglumide.
Preclinical and Clinical Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the efficacy of proglumide and loxiglumide in acute pancreatitis.
Table 1: Preclinical Efficacy of this compound and Loxiglumide in Animal Models of Acute Pancreatitis
| Parameter | Proglumide | Loxiglumide | Animal Model | Reference |
| Effect on Serum Amylase | Markedly ameliorated increase | Inhibited increase in a dose-dependent manner | Caerulein-induced pancreatitis in mice | |
| Effect on Pancreatic Weight | Markedly ameliorated increase | Inhibited increase in a dose-dependent manner | Caerulein-induced pancreatitis in mice | |
| Histological Improvement | Markedly ameliorated structural alterations | Improved pathological changes | Caerulein-induced pancreatitis in mice; Closed duodenal loop in rats | |
| Survival Rate | Not reported | Improved survival rates (from 24% to 90% at the highest dose) | Taurocholate and caerulein-induced necrotizing pancreatitis in rats |
Table 2: Clinical Efficacy of Loxiglumide in Acute Pancreatitis
| Parameter | Dosage | Outcome | Study Population | Reference |
| Clinical Signs (e.g., abdominal pain) | 100, 300, 500 mg/day (IV) | Disappeared in 20% of patients on day 1, with increasing improvement thereafter | 189 patients with acute pancreatitis | |
| Serum Amylase Levels | 100, 300, 500 mg/day (IV) | Returned to normal within 3 days | 189 patients with acute pancreatitis | |
| Serum Lipase Levels | 500 mg/day (IV) | Returned to normal more quickly compared to lower doses | 189 patients with acute pancreatitis | |
| Overall Clinical Improvement | 300, 600, 1200 mg/day (oral) | 46%, 58%, 52% improvement rates respectively (58% in 600mg group vs 34% in placebo) | 207 patients with acute attacks of chronic pancreatitis |
Note: Direct comparative clinical trial data for proglumide in acute pancreatitis is limited, with more recent research focusing on its role in chronic pancreatitis.
Experimental Protocols
Caerulein-Induced Acute Pancreatitis in Mice (Proglumide and Loxiglumide)
This model is widely used to induce a mild, edematous form of acute pancreatitis.
-
Animals: Male Swiss mice or other appropriate strains.
-
Induction: Supramaximal stimulation of the pancreas is achieved by repeated intraperitoneal or subcutaneous injections of caerulein, a CCK analogue. A typical regimen involves hourly injections for 6 to 12 hours.
-
Treatment:
-
Proglumide: Administered at high doses prior to or concurrently with caerulein injections.
-
Loxiglumide: Injected intravenously at varying doses (e.g., 1, 3, and 10 mg/kg) 30 minutes before each caerulein injection.
-
-
Outcome Measures:
-
Biochemical: Serum amylase and lipase levels are measured from blood samples collected at the end of the experiment.
-
Morphological: Pancreatic wet weight is recorded. For histological analysis, the pancreas is excised, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess edema, inflammation, and acinar cell necrosis.
-
Taurocholate and Caerulein-Induced Necrotizing Pancreatitis in Rats (Loxiglumide)
This model induces a more severe, necrotizing form of acute pancreatitis.
-
Animals: Male Sprague-Dawley rats.
-
Induction: Under anesthesia, the pancreatic duct is cannulated, and a solution of sodium taurocholate is infused to induce initial injury. This is followed by intravenous or subcutaneous administration of caerulein to exacerbate the condition.
-
Treatment: Loxiglumide is administered via intravenous infusion at different doses (e.g., 6, 18, and 60 mg/kg/h) for 30 minutes, starting 5 minutes before the induction of pancreatitis.
-
Outcome Measures:
-
Survival: Animals are monitored for a set period (e.g., 72 hours), and survival rates are calculated.
-
Biochemical and Histological: As described in the caerulein model.
-
Signaling Pathways and Experimental Workflows
CCK Receptor Signaling in Pancreatic Acinar Cells
The diagram below illustrates the signaling cascade initiated by CCK binding to its receptor on pancreatic acinar cells and the points of inhibition by proglumide and loxiglumide.
Caption: CCK signaling pathway in pancreatic acinar cells and antagonist inhibition.
General Experimental Workflow for Preclinical Acute Pancreatitis Research
The following diagram outlines a typical workflow for evaluating therapeutic agents in animal models of acute pancreatitis.
Caption: A typical experimental workflow for preclinical acute pancreatitis studies.
Conclusion
Both proglumide and loxiglumide have demonstrated protective effects in experimental models of acute pancreatitis by antagonizing the CCK-A receptor. Loxiglumide, being a more potent and specific antagonist, has been the subject of more extensive clinical investigation in acute pancreatitis, showing promise in accelerating the normalization of pancreatic enzymes and improving clinical signs. Proglumide, while effective in preclinical models of acute pancreatitis, has more recently been repurposed for studies in chronic pancreatitis.
The choice between these two molecules for future research may depend on the specific scientific question. Loxiglumide's clinical data provides a foundation for further efficacy trials in acute pancreatitis. Proglumide's established safety profile and emerging data in chronic pancreatitis could warrant renewed interest in its potential application in the acute setting, perhaps in specific etiologies or as a comparative agent. Further head-to-head preclinical and, if warranted, clinical studies would be invaluable to definitively delineate their comparative efficacy and therapeutic potential in acute pancreatitis.
References
- 1. What is Proglumide used for? [synapse.patsnap.com]
- 2. karger.com [karger.com]
- 3. Proglumide inhibits cholecystokinin and meal-stimulated pancreatic secretion and release of pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Proglumide sodium and devazepide in GI studies
An Objective Comparison of Proglumide Sodium and Devazepide for Gastrointestinal Research
For researchers investigating the complex signaling pathways of the gastrointestinal (GI) tract, cholecystokinin (CCK) receptor antagonists are invaluable tools. Among these, this compound and devazepide are two frequently studied compounds. This guide provides a detailed comparison of their efficacy, mechanism of action, and experimental applications, supported by published data, to assist scientists in selecting the appropriate antagonist for their research needs.
Mechanism of Action: A Tale of Two Receptors
This compound acts as a non-selective antagonist for both cholecystokinin receptor subtypes, CCK-A and CCK-B.[1][2][3] This broad activity means it also blocks the gastrin receptor (CCK-B), which plays a significant role in gastric acid secretion.[4][5] Proglumide was initially developed as a drug for treating peptic ulcers due to its ability to inhibit gastric motility and secretions.
In contrast, devazepide (also known as L-364,718 or MK-329) is a highly potent and selective nonpeptide antagonist of the CCK-A receptor. Its selectivity allows for the specific investigation of physiological processes mediated by the CCK-A receptor, such as pancreatic enzyme secretion and gallbladder contraction, with minimal confounding effects from CCK-B receptor blockade.
Quantitative Comparison of Efficacy
The most striking difference between devazepide and proglumide is their potency. Devazepide is orders of magnitude more potent than proglumide in its interaction with the CCK receptor. This is evident in both in vitro binding assays and in vivo functional studies.
| Parameter | This compound | Devazepide (L-364,718) | Reference |
| Receptor Selectivity | Non-selective (CCK-A and CCK-B) | Selective CCK-A | |
| In Vitro Potency (IC₅₀) | ~1 mM (for gastrin-induced acid secretion) | 81 pM (rat pancreatic CCK receptors) | |
| In Vivo Potency (ED₅₀) | |||
| Gastric Emptying (Mouse, i.v.) | 184 mg/kg | 0.01 mg/kg | |
| Gastric Emptying (Mouse, p.o.) | 890 mg/kg | 0.04 mg/kg |
Performance in Key GI Studies
Gastric Acid Secretion
Proglumide has been shown to competitively inhibit pentagastrin-stimulated gastric acid secretion. However, it does not affect acid secretion stimulated by histamine or bethanechol, indicating its specificity for the gastrin/CCK-B receptor pathway. Despite this, it is considered a relatively weak inhibitor, particularly in conditions of massive gastrin excess like Zollinger-Ellison syndrome. Devazepide's primary role is not in directly blocking acid secretion, but its influence on gastric emptying can indirectly affect the gastric environment.
Gastrointestinal Motility
CCK is a key physiological regulator of gastric emptying. Antagonists that block its action can, therefore, accelerate gastric transit. Comparative studies have demonstrated the vast difference in potency between the two compounds.
A study evaluating the antagonism of CCK-8-induced inhibition of gastric emptying in mice found devazepide to be approximately 18,400 times more potent intravenously and 22,250 times more potent orally than proglumide. In other studies, devazepide effectively reversed the delay in gastrointestinal transit time caused by ileal lipid infusion in rats, highlighting the role of CCK-A receptors in the "ileal brake" mechanism.
Pancreatic Secretion
Both compounds inhibit CCK-stimulated pancreatic enzyme secretion. Proglumide has been shown to inhibit CCK-stimulated amylase release from mouse pancreatic acini. However, comparative in vivo studies on rat pancreatic secretion have consistently ranked devazepide (L-364,718) as the most potent antagonist, followed by other compounds, with proglumide being significantly less potent.
Experimental Protocols
In Vivo Evaluation of CCK Antagonism on Gastric Emptying
This protocol provides a method for directly comparing the in vivo potency of CCK antagonists.
Objective: To determine the dose-dependent ability of an antagonist (Proglumide or Devazepide) to reverse the inhibitory effect of CCK-8 on the gastric emptying of a charcoal meal in mice.
Methodology:
-
Animal Preparation: Fasted mice are used for the experiment.
-
Antagonist Administration: Animals are divided into groups. One group receives the vehicle control, while other groups receive varying doses of the test antagonist (e.g., devazepide or proglumide) either intravenously (i.v.) or orally (p.o.).
-
CCK-8 Challenge: After a set pretreatment time, all animals are administered a subcutaneous (s.c.) injection of CCK-8 (e.g., 24 µg/kg) to induce a delay in gastric emptying.
-
Charcoal Meal: Immediately following the CCK-8 injection, a charcoal meal (a non-absorbable marker suspended in a vehicle like gum acacia) is administered orally.
-
Evaluation: After a fixed period (e.g., 20-30 minutes), the animals are euthanized. The stomach is removed, and the amount of charcoal remaining is visually assessed or quantified.
-
Data Analysis: The dose of the antagonist required to cause a 50% reversal of the CCK-8 effect (ED₅₀) is calculated. A lower ED₅₀ indicates higher potency.
Conclusion for Researchers
The choice between this compound and devazepide is dictated by the specific research question.
-
This compound is a suitable tool for studies where a broad, non-selective blockade of both CCK-A and CCK-B/gastrin receptors is desired. Its historical use in ulcer treatment and its effects on both motility and acid secretion make it relevant for studies on gastrin-dependent processes or general gut inhibition. However, researchers must be prepared to use significantly higher concentrations and doses due to its low potency.
-
Devazepide is the superior choice for dissecting the specific physiological roles of the CCK-A receptor. Its extraordinary potency and high selectivity make it an efficient and precise tool for investigating CCK-A-mediated phenomena such as meal-induced satiety, pancreatic secretion, and gallbladder motility, without the confounding effects of CCK-B receptor antagonism.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound salt | Non-selective CCK | Tocris Bioscience [tocris.com]
- 3. Proglumide | cholecystokinin | TargetMol [targetmol.com]
- 4. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Proglumide? [synapse.patsnap.com]
A Comparative Guide to the Validation of Proglumide Sodium's Antagonist Activity at Cholecystokinin (CCK) Receptors
This guide provides a detailed comparison of Proglumide sodium's performance as a cholecystokinin (CCK) receptor antagonist against other notable alternatives. It is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound and CCK Receptors
Proglumide is a non-peptide, orally bioavailable antagonist of cholecystokinin (CCK) receptors.[1][2][3] Initially developed for treating peptic ulcer disease due to its ability to inhibit gastric secretion, its utility has been explored in various other contexts, including oncology and chronic pancreatitis.[4][5] Proglumide acts as a non-selective antagonist, blocking both major subtypes of CCK receptors: CCK-A (or CCK1) and CCK-B (or CCK2).
CCK receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the peptide hormone cholecystokinin.
-
CCK-A (CCK1) Receptors: Predominantly found in peripheral tissues like the pancreas, gallbladder, and afferent vagal neurons. They are crucial for regulating pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.
-
CCK-B (CCK2) Receptors: Primarily located in the central nervous system and the stomach. They are involved in anxiety, memory, and the regulation of gastric acid secretion. The CCK-B receptor also binds the hormone gastrin with high affinity.
The antagonist activity of this compound allows it to block these downstream effects, making it a valuable tool for studying the physiological roles of CCK and a potential therapeutic agent.
Comparative Analysis of CCK Receptor Antagonists
This compound's antagonist profile is best understood in comparison to other well-characterized antagonists. While Proglumide is non-selective and has a relatively modest affinity, other compounds have been developed with significantly higher potency and selectivity for specific receptor subtypes.
Key Comparators:
-
Devazepide (L-364,718): A potent, selective, non-peptide antagonist for the CCK-A receptor. It is a benzodiazepine derivative.
-
L-365,260: A selective antagonist for the CCK-B receptor, structurally related to Devazepide.
-
Loxiglumide (CR 1505): A derivative of Proglumide with significantly increased potency as a CCK-A antagonist.
Below is a summary of quantitative data comparing the binding affinities and functional potencies of these antagonists.
Data Presentation
Table 1: Comparative Binding Affinity (IC₅₀/Kᵢ) of CCK Receptor Antagonists
| Compound | Receptor Target | Species/Tissue | Binding Affinity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| Proglumide | CCK-A / CCK-B | Rat Pancreatic Islets | IC₅₀: 0.8 mM | |
| CCK-A / CCK-B | HT29 Cells | IC₅₀: 6.5 mM | ||
| Devazepide (L-364,718) | CCK-A | Rat Pancreas | IC₅₀: 81 pM | |
| CCK-A | Bovine Gallbladder | IC₅₀: 45 pM | ||
| CCK-B | Guinea Pig Brain | IC₅₀: 245 nM | ||
| L-365,260 | CCK-B | Guinea Pig Brain | Kᵢ: 2.0 nM | |
| CCK-B | Guinea Pig Stomach | Kᵢ: 1.9 nM |
| Loxiglumide | CCK-A | Rat Pancreatic Acini | ~3000x more potent than Proglumide | |
Table 2: Comparative Functional Antagonism (EC₅₀/Inhibition) of CCK Receptor Antagonists
| Compound | Assay | System | Effect | Potency (EC₅₀) | Reference |
|---|---|---|---|---|---|
| Proglumide | Amylase Release | Mouse Pancreatic Acini | Inhibition of CCK-stimulated release | 0.3 - 10 mM (dose-dependent) | |
| Insulin Secretion | Rat Pancreatic Islets | Inhibition of CCK-stimulated release | EC₅₀: 1.2 mM | ||
| Devazepide (L-364,718) | Food Intake | Rats | Reversal of CCK-8 induced satiety | Minimal effective dose: 0.03 mg/kg | |
| Pancreatic Secretion | Conscious Dogs | Inhibition of CCK-8 stimulated secretion | Effective at 20 nmol/kg |
| Loxiglumide | Amylase Release | Rat Pancreatic Acini | Inhibition of CCK-8-stimulated release | ~1000x less potent than Devazepide | |
Mandatory Visualizations
Visual diagrams are provided below to illustrate key pathways and workflows relevant to the validation of CCK receptor antagonists.
Caption: CCK Receptor Signaling and Proglumide Inhibition.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Classification of Compared CCK Receptor Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation and replication of experimental findings. Below are summaries of standard protocols used to validate CCK receptor antagonist activity.
A. Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of an antagonist for CCK receptors by measuring its ability to compete with a radiolabeled ligand.
-
Protocol:
-
Tissue Preparation: A tissue source rich in CCK receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) is homogenized and centrifuged to prepare a crude membrane suspension. Protein concentration is determined via a Bradford or BCA assay.
-
Assay Buffer: Membranes are suspended in a suitable buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, and 0.2% BSA, pH 6.5).
-
Incubation: A fixed concentration of a radiolabeled CCK agonist (e.g., ¹²⁵I-CCK-8) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Non-specific Binding: A parallel set of tubes containing a high concentration of unlabeled CCK is used to determine non-specific binding.
-
Separation: After incubation (e.g., 120 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of antagonist that inhibits 50% of specific binding (IC₅₀) is determined using non-linear regression analysis.
-
B. In Vitro Functional Assay: CCK-Stimulated Amylase Release
-
Objective: To measure the functional antagonism of a compound by assessing its ability to inhibit a CCK-mediated physiological response.
-
Protocol:
-
Acinar Cell Preparation: Pancreatic acini are isolated from a mouse or rat pancreas by enzymatic digestion (e.g., with collagenase) followed by mechanical shearing.
-
Incubation: Isolated acini are pre-incubated with various concentrations of the antagonist (e.g., Proglumide) for a set period (e.g., 30 minutes).
-
Stimulation: A fixed, submaximal concentration of a CCK agonist (e.g., CCK-8) is added to the acini suspension and incubated (e.g., for 30 minutes at 37°C) to stimulate amylase release. Control groups include basal (no antagonist, no agonist) and stimulated (agonist only).
-
Sample Collection: The incubation is stopped by centrifugation. The supernatant (containing released amylase) is collected. The cell pellet is lysed to determine the total amylase content.
-
Amylase Quantification: Amylase activity in the supernatant and the pellet lysate is measured using a colorimetric assay (e.g., using Phadebas reagent).
-
Data Analysis: Amylase release is expressed as a percentage of the total amylase content. The antagonist's effect is determined by its ability to reduce the agonist-stimulated release back towards basal levels. Dose-response curves are generated to calculate the EC₅₀ for inhibition.
-
C. In Vivo Antagonism Study: Inhibition of CCK-Induced Behavioral Changes
-
Objective: To validate the antagonist's activity in a whole-animal model.
-
Protocol:
-
Animal Model: Male rats or mice are used.
-
Administration: The antagonist (e.g., Proglumide, 150 mg/kg) is administered via a suitable route (e.g., intraperitoneal injection).
-
Challenge: After a predetermined time, the animal is challenged with an injection of a CCK agonist (e.g., CCK-8, 0.17 mg/kg s.c.) known to induce a specific, measurable effect, such as suppression of motor activity or analgesia.
-
Behavioral Assessment: The specific behavioral effect is quantified. For example, motor activity can be measured in an open-field test, and analgesic effects can be assessed using a hot-plate latency test.
-
Data Analysis: The behavior of animals receiving the antagonist plus the agonist is compared to control groups (vehicle only, agonist only, antagonist only). Significant reversal of the agonist-induced effect demonstrates in vivo antagonist activity.
-
Conclusion
The validation of this compound's antagonist activity at CCK receptors is well-established through standard in vitro and in vivo assays. While it effectively blocks both CCK-A and CCK-B receptors, its potency is modest compared to newer, more selective agents. Proglumide's low affinity (in the millimolar range) contrasts sharply with the picomolar or nanomolar affinities of benzodiazepine-based antagonists like Devazepide and L-365,260. However, its non-selective nature, oral bioavailability, and unique anti-fibrotic properties make it a distinct and valuable compound for specific research and potential therapeutic applications, particularly where targeting both receptor subtypes is desirable. The choice between Proglumide and more potent, selective antagonists will depend entirely on the specific requirements of the research or clinical application.
References
Proglumide Sodium: An In Vivo Comparative Guide to its Anti-Fibrotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the anti-fibrotic effects of Proglumide sodium, a cholecystokinin (CCK) receptor antagonist. Its performance is objectively compared with established anti-fibrotic agents, Nintedanib and Pirfenidone, supported by experimental data from relevant animal models of liver fibrosis.
Comparative Efficacy of Anti-Fibrotic Agents
The following table summarizes the in vivo anti-fibrotic effects of this compound, Nintedanib, and Pirfenidone in various mouse models of liver fibrosis. This compound has demonstrated significant efficacy in a diet-induced model of non-alcoholic steatohepatitis (NASH), a common precursor to liver fibrosis.
| Compound | Animal Model | Key Anti-Fibrotic Effects | Quantitative Data Highlights |
| This compound | Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced NASH | - Reduced hepatic inflammation- Decreased liver fibrosis- Lowered hepatic steatosis- Decreased expression of pro-fibrotic genes (Collagen-1α, Collagen-4, TGFβR2) | - Inflammation score reduced by 42% (p=0.023)[1]- Fibrosis score reduced by 28.6% (p=0.037)[1]- Steatosis score reduced by 57% (p=0.016)[1] |
| Nintedanib | Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | - Reduced hepatic collagen deposition- Decreased hepatic necrosis and inflammation- Lowered serum alanine aminotransferase (ALT) levels | - Significant reduction in hepatic collagen (p<0.001)[2]- Significant reduction in hepatic necrosis (p<0.01) and inflammation (p<0.001)[2]- Significant reduction in serum ALT (p<0.05) |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH | - Reduced steatohepatitis and hepatic fibrosis | - Pathological features of steatohepatitis and fibrosis were reduced | |
| Pirfenidone | Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | - Reduced collagen deposition- Decreased serum transaminase levels- Attenuated "ballooning" hepatocyte degeneration | - Significant reduction in collagen deposition at doses of 300 and 600 mg/kg- Significant anti-inflammatory effects |
| Dimethylnitrosamine (DMN)-Induced Liver Fibrosis | - Reduced collagen deposition by 70%- Downregulated procollagen α1(I) and TIMP-1 expression | - Downregulation of elevated transcripts for TGF-β1, procollagen α1(I), and TIMP-1 by 50-60% | |
| Concanavalin A (ConA)-Induced Liver Fibrosis | - Reduced expression of type II and IV collagens- Decreased α-SMA mRNA expression and hydroxyproline content | - Significant reduction in serum levels of TGF-β, TNF-α, and TIMP-1 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
This compound in CDE Diet-Induced NASH Model
-
Animal Model: Male C57BL/6J mice, 6 weeks old.
-
Induction of Fibrosis: Mice are fed a choline-deficient chow and provided with drinking water supplemented with 0.15% DL-ethionine for a period of up to 18 weeks to induce NASH and subsequent fibrosis.
-
Treatment Protocol:
-
Prevention Study: Proglumide is administered in the drinking water concurrently with the CDE diet for 12 or 18 weeks.
-
Reversal Study: Mice are fed the CDE diet for 12 weeks to establish fibrosis, followed by the administration of Proglumide in the drinking water for an additional 6 weeks while continuing the CDE diet.
-
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for inflammation and steatosis, and Sirius Red for collagen deposition to assess fibrosis. Scores are assigned based on the severity and extent of these features.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on liver tissue to measure the mRNA levels of key pro-fibrotic genes, including Collagen-1α, Collagen-4, and TGFβ receptor 2.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Nintedanib in CCl4-Induced Liver Fibrosis Model
-
Animal Model: Male C57Bl/6 mice, 8 weeks old.
-
Induction of Fibrosis: Mice are administered carbon tetrachloride (CCl4) at a dose of 500 mg/kg via intraperitoneal injection twice weekly for 3 weeks.
-
Treatment Protocol:
-
Preventive Treatment: Nintedanib is administered orally at doses of 30 or 60 mg/kg/day, starting from the first day of CCl4 administration and continuing for 21 days.
-
Therapeutic Treatment: Nintedanib treatment (30 or 60 mg/kg/day) is initiated on day 7 or day 14 after the start of CCl4 injections.
-
-
Assessment of Fibrosis:
-
Histology: Liver sections are assessed for necrosis, inflammation, and fibrosis.
-
Biochemical Analysis: Serum ALT and AST levels are measured. Hepatic collagen content is quantified.
-
Inflammatory Markers: Liver tissue levels of myeloperoxidase (MPO), IL-6, and IL-1β are measured.
-
Pirfenidone in CCl4-Induced Liver Fibrosis Model
-
Animal Model: Male B6C3F1/J mice.
-
Induction of Fibrosis: Mice are treated with intraperitoneal injections of CCl4 (0.2 ml/kg) twice a week for 4 or 14 weeks.
-
Treatment Protocol: Pirfenidone is incorporated into the diet at doses of 100, 300, or 600 mg/kg and administered throughout the CCl4 treatment period.
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained to assess collagen deposition.
-
Biochemical Analysis: Serum transaminase levels are measured to determine liver injury. Histological assessment of "ballooning" hepatocytes is also performed.
-
Mechanism of Action & Signaling Pathways
This compound exerts its anti-fibrotic effects primarily through the antagonism of cholecystokinin receptors (CCKRs), which are expressed on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
This compound's Anti-Fibrotic Signaling Pathway
Caption: this compound blocks CCK receptors on hepatic stellate cells, inhibiting their activation and subsequent collagen production, thereby reducing liver fibrosis.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for evaluating the anti-fibrotic efficacy of a compound in a diet-induced liver fibrosis model.
Caption: A typical experimental workflow for in vivo validation of anti-fibrotic compounds in a diet-induced liver fibrosis model.
References
Proglumide Sodium vs. Selective CCK-A Antagonists: A Comparative Analysis in Preclinical Pain Models
A comprehensive guide for researchers and drug development professionals on the differential effects of non-selective and selective cholecystokinin (CCK) antagonists in nociceptive signaling.
Introduction
Cholecystokinin (CCK) has emerged as a key neuromodulator in pain pathways, often acting as an endogenous anti-opioid peptide.[1][2][3] Consequently, antagonism of CCK receptors presents a promising strategy for enhancing analgesia and mitigating opioid tolerance.[1][4] This guide provides a comparative analysis of proglumide sodium, a non-selective CCK antagonist, and selective CCK-A receptor antagonists in preclinical pain models. Proglumide blocks both CCK-A and CCK-B receptor subtypes, whereas selective antagonists, such as devazepide and lorglumide, primarily target the CCK-A receptor. Understanding the differential effects of these compounds is crucial for the development of novel analgesic therapies.
Mechanism of Action: A Tale of Two Receptors
The analgesic potential of CCK antagonists is primarily linked to their ability to counteract the anti-analgesic effects of CCK. CCK is released in response to opioid administration and can reduce the efficacy of opioid analgesics. By blocking CCK receptors, these antagonists can enhance and prolong opioid-induced pain relief.
The two main CCK receptor subtypes, CCK-A and CCK-B, are distributed differently throughout the nervous system and periphery. CCK-A receptors are predominantly found in the gastrointestinal tract but also in specific brain regions involved in pain processing. In contrast, CCK-B receptors are more widely expressed in the central nervous system. This differential distribution suggests that non-selective and selective antagonists may have distinct effects on pain modulation.
dot
Caption: Interaction between Opioid and CCK Pathways.
Comparative Efficacy in Animal Pain Models
Direct head-to-head comparative studies providing quantitative data on the analgesic effects of proglumide versus selective CCK-A antagonists are limited in the publicly available scientific literature. Most studies have focused on the ability of these compounds to potentiate opioid analgesia.
While a direct comparison is challenging, the available evidence suggests that both proglumide and selective CCK-A antagonists can enhance the analgesic effects of opioids. However, some studies indicate that antagonism of CCK-B receptors may play a more significant role in the potentiation of opioid-derived antinociception in rodent models.
Hot Plate Test
The hot plate test is a common method to assess the response to a thermal pain stimulus. The latency to a behavioral response, such as paw licking or jumping, is measured.
| Compound | Animal Model | Pain Model | Key Findings |
| This compound | Mice | Hot Plate Test | At a dose of 150 mg/kg, proglumide antagonized the analgesic effect of a moderate dose of CCK-8 (0.17 mg/kg s.c.). |
| Selective CCK-A Antagonists | - | - | Direct comparative data with proglumide in the hot plate test is not readily available in the reviewed literature. |
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a radiant heat source. This test is primarily indicative of a spinal reflex.
| Compound | Animal Model | Pain Model | Key Findings |
| This compound | Rats | Tail-Flick Test | Proglumide has been shown to potentiate morphine-induced analgesia in the tail-flick test. |
| Selective CCK-A Antagonists | - | - | Direct comparative data with proglumide in the tail-flick test is not readily available in the reviewed literature. |
Experimental Protocols
Hot Plate Test Protocol
dot
Caption: Experimental Workflow for the Hot Plate Test.
Objective: To assess the thermal analgesic properties of a compound.
Apparatus: A hot plate apparatus with a temperature-controlled surface.
Procedure:
-
Acclimatization: Animals are habituated to the testing room and apparatus to minimize stress-induced variability.
-
Baseline Measurement: The animal is placed on the unheated plate, and then the plate is heated to a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is typically used to prevent tissue damage.
-
Drug Administration: The test compound (this compound or a selective CCK-A antagonist) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At a predetermined time after drug administration, the animal is again placed on the hot plate, and the latency to the pain response is recorded. An increase in latency compared to baseline indicates an analgesic effect.
Tail-Flick Test Protocol
dot
Caption: Experimental Workflow for the Tail-Flick Test.
Objective: To evaluate the analgesic effect of a compound on a spinally mediated reflex.
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
Procedure:
-
Restraint and Acclimatization: The animal is gently placed in a restrainer, allowing its tail to be exposed. The animal is given time to acclimate to the restraint.
-
Baseline Measurement: A radiant heat source is focused on a specific portion of the tail. The time from the start of the heat stimulus to the flicking of the tail is automatically recorded as the baseline latency. A cut-off time is employed to prevent tissue injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Measurement: At various time points after administration, the tail-flick latency is re-measured. An increase in latency is indicative of an analgesic effect.
Conclusion
Both this compound and selective CCK-A antagonists show promise as adjuncts to opioid therapy for pain management. Proglumide, as a non-selective antagonist, influences both CCK-A and CCK-B receptors, potentially offering a broader spectrum of action. However, the lack of direct, quantitative comparative studies in standardized pain models makes it difficult to definitively conclude on the superior efficacy of one class over the other.
Future research should focus on conducting head-to-head comparisons of proglumide and selective CCK-A antagonists in various pain models to elucidate their relative potencies and therapeutic potential. Such studies are essential for guiding the development of more effective and safer analgesic drugs. The potential for species-specific differences in the roles of CCK-A and CCK-B receptors in pain modulation also warrants further investigation.
References
A Comparative Analysis of Proglumide Sodium and YM022 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cholecystokinin (CCK) receptor antagonists, Proglumide sodium and YM022, and their therapeutic potential in various cancer models. By examining their mechanisms of action, receptor selectivity, and preclinical efficacy, this document aims to inform researchers and drug developers on the differential aspects of these compounds for oncology applications.
Introduction: Targeting the Cholecystokinin Receptor in Cancer
The cholecystokinin (CCK) receptor system, primarily known for its role in gastrointestinal physiology, has emerged as a promising target in oncology.[1][2] CCK receptors, particularly the CCK-B (gastrin) receptor, are often overexpressed in various malignancies, including pancreatic, colorectal, and hepatocellular carcinomas.[3] Activation of these receptors by their endogenous ligands, cholecystokinin and gastrin, can promote tumor growth, proliferation, and metastasis.[4][5] Consequently, antagonists of these receptors, such as this compound and YM022, have been investigated as potential anti-cancer agents.
Mechanism of Action and Receptor Selectivity
This compound and YM022 both function by blocking CCK receptors, thereby inhibiting the downstream signaling pathways that contribute to cancer progression. However, they exhibit distinct receptor selectivity profiles.
-
This compound: A non-selective antagonist of both CCK-A and CCK-B receptors. Its broader activity profile may offer therapeutic advantages by simultaneously blocking different pathways involved in tumor biology.
-
YM022: A highly potent and selective antagonist for the CCK-B receptor. This selectivity allows for a more targeted approach to inhibiting gastrin-mediated tumor growth.
The differential selectivity of these two compounds is a critical factor in their preclinical performance and potential clinical applications.
Comparative Preclinical Efficacy
While a direct head-to-head clinical trial is lacking, preclinical studies in various cancer models provide insights into the relative efficacy of this compound and YM022.
In Vitro Potency
YM022 demonstrates significantly higher potency in in vitro binding and functional assays compared to the available data for Proglumide.
| Compound | Assay | Target | Cell Line | IC50 / Ki | Reference |
| YM022 | Radioligand Binding | Canine CCK-A Receptor | - | IC50: 136 nM | |
| Radioligand Binding | Canine CCK-B Receptor | - | IC50: 0.73 nM | ||
| Radioligand Binding | Human CCK-B Receptor | NIH-3T3 | IC50: 55 pM | ||
| Ca2+ Mobilization | Human CCK-B Receptor | NIH-3T3 | IC50: 7.4 nM | ||
| Receptor Binding | CCK-A Receptor | Ki: 63 nM | |||
| Receptor Binding | CCK-B Receptor | Ki: 68 pM | |||
| This compound | Data not available in comparable cancer cell line studies | - | - | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
In Vivo Anti-Tumor Activity
Both compounds have demonstrated anti-tumor effects in vivo, although the models and endpoints reported in the literature vary.
In a murine model of pancreatic cancer, Proglumide monotherapy was shown to slow tumor growth by 59.4%, an effect comparable to the chemotherapeutic agent gemcitabine (60% reduction). When combined with gemcitabine, Proglumide led to a 70% reduction in tumor growth rate. In a colon cancer model, Proglumide treatment significantly reduced mean tumor area and weight, and prolonged the survival of tumor-bearing mice.
| Cancer Model | Treatment | Key Findings | Reference |
| Pancreatic (mT3-2D) | Proglumide monotherapy | 59.4% decrease in tumor growth rate. | |
| Proglumide + Gemcitabine | 70% decrease in tumor growth rate. | ||
| Colon (MC-26) | Proglumide | Significantly smaller mean tumor area and weight; prolonged survival. | |
| Hepatocellular (RIL-175) | Proglumide monotherapy | Inhibited tumor growth, comparable to PD-1 antibody. | |
| Proglumide + PD-1 Ab | Significantly lower tumor volumes and 100% survival at 4 weeks vs 50% in control. |
In an orthotopic pancreatic cancer model, YM022 was shown to inhibit the growth of tumors and suppress hepatic metastasis induced by gastrin. While specific percentages of tumor growth inhibition are not detailed in the same manner as for Proglumide, the study demonstrated a significant reduction in tumor weight in the YM022-treated group compared to the gastrin-treated group.
Impact on the Tumor Microenvironment
A significant aspect of the anti-cancer activity of these compounds, particularly Proglumide, is their ability to modulate the tumor microenvironment (TME).
This compound:
-
Reduces Fibrosis: Proglumide treatment has been shown to decrease the dense fibrotic stroma surrounding pancreatic tumors. This reduction in fibrosis can improve the penetration and efficacy of other therapeutic agents.
-
Enhances Immune Infiltration: Studies have demonstrated that Proglumide increases the infiltration of CD8+ T-cells into the tumor, suggesting an immune-stimulatory effect.
-
Decreases Immunosuppressive Cells: Proglumide treatment led to a 73% reduction in arginase-positive immunosuppressive cells in the TME of pancreatic tumors.
The effects of YM022 on the TME have been less extensively characterized in the available literature.
Signaling Pathways
Both Proglumide and YM022 exert their effects by inhibiting CCK receptor-mediated signaling. The CCK-B receptor, the primary target of YM022 and one of the targets of Proglumide, activates multiple downstream pathways involved in cell proliferation, survival, and migration.
Experimental Protocols
In Vivo Tumor Xenograft Model (Proglumide)
This protocol is a representative example based on studies of Proglumide in murine cancer models.
Materials:
-
Cancer cell line (e.g., murine pancreatic mT3-2D or colon MC-26)
-
Immunocompetent or immunodeficient mice (strain dependent on cell line)
-
This compound
-
Vehicle control (e.g., saline, PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a specified number of cancer cells (e.g., 1 x 10^5) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize mice into treatment groups.
-
Treatment Administration: Administer this compound at a specified dose and schedule. For example, 250 mg/kg via intraperitoneal (IP) injection three times daily or 0.1 mg/mL in the drinking water. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (defined by time or tumor burden), euthanize the mice and excise the tumors. Analyze tumors for weight, volume, histology (e.g., H&E, Masson's trichrome for fibrosis), immunohistochemistry (e.g., CD8 for T-cells), and molecular markers.
In Vitro Receptor Binding Assay (YM022)
This is a representative protocol for determining the binding affinity of YM022 to CCK receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from NIH-3T3 cells transfected with human CCK-B receptor)
-
Radiolabeled ligand (e.g., [125I]CCK-8)
-
YM022 at various concentrations
-
Binding buffer
-
Filtration apparatus
Procedure:
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of YM022 in a binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Determine the concentration of YM022 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound and YM022 are both promising CCK receptor antagonists with demonstrated anti-cancer activity in preclinical models. The key differentiator lies in their receptor selectivity, with Proglumide offering a broader spectrum of activity against both CCK-A and CCK-B receptors, while YM022 provides a highly potent and selective inhibition of the CCK-B receptor.
Proglumide's ability to remodel the tumor microenvironment by reducing fibrosis and enhancing anti-tumor immunity is a significant advantage, particularly for combination therapies. YM022's high potency and selectivity make it a strong candidate for cancers driven primarily by gastrin/CCK-B receptor signaling.
Further research, ideally including direct comparative studies, is warranted to fully elucidate the therapeutic potential of these two compounds and to identify the patient populations most likely to benefit from each agent. The choice between a non-selective and a selective CCK receptor antagonist will likely depend on the specific cancer type, its underlying molecular drivers, and the composition of its tumor microenvironment.
References
- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
A Comparative Guide to Proglumide Sodium and L-365,260 for CCK-B Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the cholecystokinin-B (CCK-B) receptor is crucial for investigating its physiological roles and therapeutic potential. This guide provides an objective comparison of Proglumide sodium and L-365,260, two prominent CCK-B receptor antagonists, supported by experimental data to inform research and development decisions.
Executive Summary
L-365,260 emerges as a significantly more potent and selective antagonist for the CCK-B receptor compared to this compound. While both compounds are orally bioavailable, L-365,260's high affinity in the nanomolar range and over 100-fold selectivity for CCK-B over CCK-A receptors make it a superior tool for specific CCK-B antagonism in preclinical research. This compound, a non-selective antagonist with considerably lower affinity, may find utility in contexts where broad-spectrum CCK receptor blockade is desired and high potency is not a primary requirement.
Data Presentation: Quantitative Comparison of Antagonist Properties
The following table summarizes the key quantitative parameters for this compound and L-365,260, highlighting the substantial differences in their binding affinities and selectivity for CCK receptors.
| Parameter | This compound | L-365,260 | Source(s) |
| CCK-B Receptor Binding Affinity (Ki) | Low µM to mM range (inferred) | ~2.0 nM | [1][2] |
| CCK-A Receptor Binding Affinity | Non-selective, also binds to CCK-A | >200 nM (over 100-fold lower than for CCK-B) | [1] |
| Selectivity (CCK-A/CCK-B) | Non-selective (~1) | >100 | [1] |
| In Vivo Efficacy (ED50) | High doses required (e.g., 150 mg/kg) | 0.03 - 5.1 mg/kg (species dependent) | [1] |
| Oral Bioavailability | Yes | Yes |
In-Depth Comparison
L-365,260: A Potent and Selective CCK-B Antagonist
L-365,260 is a non-peptide benzodiazepine derivative that demonstrates high affinity and selectivity for the CCK-B receptor. Experimental data reveals a binding affinity (Ki) of approximately 2.0 nM for brain CCK-B receptors. Its affinity for the peripheral CCK-A receptor is more than two orders of magnitude lower, establishing it as a highly selective CCK-B antagonist. This selectivity is a significant advantage in studies aiming to isolate the effects of CCK-B receptor blockade from those of CCK-A receptor modulation.
In vivo studies have confirmed the potent, orally active nature of L-365,260. For instance, it has been shown to effectively antagonize gastrin-stimulated acid secretion in various animal models with ED50 values ranging from 0.03 mg/kg in mice to 5.1 mg/kg in guinea pigs. Furthermore, L-365,260 has been utilized in neuroscience research to investigate the role of CCK-B receptors in anxiety, pain, and memory.
This compound: A Non-Selective CCK Antagonist of Lower Potency
Proglumide, a derivative of glutaramic acid, is recognized as a non-selective antagonist of both CCK-A and CCK-B receptors. Its affinity for CCK receptors is considerably lower than that of L-365,260, generally falling within the micromolar to even millimolar range for some effects. This lower potency necessitates the use of significantly higher concentrations or doses to achieve receptor blockade compared to L-365,260.
While its lack of selectivity can be a limitation for specific CCK-B research, proglumide has been investigated for various therapeutic applications. Its ability to inhibit gastrointestinal motility and secretions led to its initial use in treating peptic ulcers. More recently, proglumide has gained attention for its potential in cancer therapy, where it may alter the tumor microenvironment, and as an adjunct to opioid analgesia.
Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., this compound or L-365,260) for the CCK-B receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the CCK-B receptor through competitive binding with a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells or tissues expressing CCK-B receptors (e.g., guinea pig brain).
-
Radioligand: [3H]L-365,260 or 125I-CCK-8.
-
Test compound (this compound or L-365,260).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: CCK-B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion: Advantages of L-365,260 for Specific CCK-B Antagonism
References
Proglumide Sodium and NSAIDs: A Synergistic Alliance in Pain and Inflammation Management
For Immediate Release
A comprehensive evaluation of the synergistic effects of Proglumide sodium when combined with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) reveals a promising strategy for enhancing analgesic and anti-inflammatory efficacy while potentially mitigating gastrointestinal side effects. This comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes preclinical and clinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated the ability to potentiate the therapeutic effects of NSAIDs. This synergy is exemplified in the commercially available combination product, proglumetacin, which pairs proglumide with the NSAID indomethacin and has been shown to be effective in managing various painful and inflammatory conditions.
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have provided quantitative evidence of the synergistic interaction between proglumide and NSAIDs. A notable study investigating the combination of proglumide and the COX-2 inhibitor celecoxib in a rat model of diabetic neuropathy demonstrated a significant potentiation of analgesic effects.
Table 1: Synergistic Effects of Proglumide and Celecoxib in a Rat Model of Diabetic Neuropathy
| Effect | Drug Combination | Theoretical ED40 (mg/kg) | Experimental ED40 (mg/kg) | Interaction Index (γ) | Nature of Interaction |
| Antihyperalgesic | Proglumide + Celecoxib | 30.50 ± 1.90 | 13.83 ± 0.65 | 0.45 ± 0.03 | Synergistic |
| Antiallodynic | Proglumide + Celecoxib | 45.81 ± 4.55 | 17.74 ± 3.57 | 0.39 ± 0.08 | Synergistic |
Data sourced from a study on streptozotocin-induced diabetic rats. The interaction index (γ) was calculated using isobolographic analysis, where a value less than 1 indicates synergy.[1][2]
Clinical observations with proglumetacin (proglumide and indomethacin) further support the enhanced efficacy of this combination in treating orthopedic and traumatic disorders.
Experimental Protocols
The evaluation of the synergistic effects of proglumide and NSAIDs relies on established preclinical models of pain and inflammation.
Isobolographic Analysis
This method is crucial for determining the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
-
Dose-Response Curves: The dose-response curves for each drug administered alone are established to determine the dose that produces a 50% effect (ED50).
-
Theoretical Additive Dose: Based on the individual ED50 values, a theoretical additive dose-response curve is constructed.
-
Experimental Combination Dose-Response: The drugs are then administered in combination at various fixed-ratio doses, and an experimental dose-response curve is generated.
-
Comparison and Interaction Index: The experimental ED50 of the combination is compared to the theoretical additive ED50. An interaction index is calculated to quantify the synergy.
Formalin Test for Nociception
This widely used animal model assesses analgesic activity by measuring the response to a subcutaneous injection of formalin into the paw.
-
Acclimatization: Animals are placed in an observation chamber to acclimate to the environment.
-
Drug Administration: Proglumide, the NSAID, or the combination is administered at predetermined times before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes, representing acute nociceptive pain) and the late phase (15-30 minutes, representing inflammatory pain).
Von Frey Filament Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-noxious mechanical stimulus, indicating the presence of mechanical allodynia, a hallmark of neuropathic pain.
-
Acclimatization: Animals are placed on a wire mesh platform, allowing access to the plantar surface of their paws.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.
-
Withdrawal Threshold: The filament that elicits a paw withdrawal response in 50% of the applications is determined using the up-down method.
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining proglumide with NSAIDs is believed to stem from the convergence of their distinct mechanisms of action on the pain and inflammation pathways.
Caption: Mechanism of Synergy between Proglumide and NSAIDs.
NSAIDs exert their effect by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation. Proglumide, by blocking CCK receptors, is thought to modulate pain perception and may also exert a gastroprotective effect. The combination of these two mechanisms at different points in the pain signaling cascade leads to a greater overall therapeutic effect.
Experimental Workflow for Evaluating Synergy
A typical preclinical workflow to evaluate the synergistic effects of proglumide and an NSAID is outlined below.
Caption: Preclinical Experimental Workflow for Synergy Evaluation.
Gastrointestinal Safety Profile
A significant advantage of the proglumide-NSAID combination is the potential for improved gastrointestinal (GI) safety. Proglumide's mechanism of action, which includes reducing gastric acid secretion, may counteract the known GI-damaging effects of NSAIDs that result from the inhibition of protective prostaglandins in the gastric mucosa. Clinical experience with proglumetacin has shown good tolerance, with mild and transient epigastric pain and nausea being the most common side effects.
Conclusion
The combination of this compound with NSAIDs presents a compelling therapeutic strategy. The synergistic enhancement of analgesic and anti-inflammatory effects allows for potentially lower doses of NSAIDs, which, coupled with the gastroprotective properties of proglumide, could lead to a more favorable risk-benefit profile. Further research is warranted to explore the full potential of this combination with a broader range of NSAIDs in various clinical settings.
References
Proglumide Sodium: A Comparative Analysis of its Cholecystokinin Antagonist Effects Across Animal Models
For Immediate Release
This publication provides a comprehensive cross-validation of the effects of Proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, in various animal models. It offers an objective comparison with other CCK receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction to this compound and Cholecystokinin (CCK) Receptors
Proglumide is a drug that inhibits gastrointestinal motility and reduces gastric secretions.[1] It functions as a cholecystokinin antagonist, blocking both CCKA and CCKB receptor subtypes.[1] Initially developed for the treatment of stomach ulcers, its utility has been surpassed by newer medications for this specific application.[1]
An important characteristic of proglumide is its ability to enhance the analgesic effects of opioid drugs and to prevent or reverse the development of tolerance to them.[1] This makes it a potentially valuable adjunct therapy in the management of chronic pain conditions, such as cancer-related pain, where long-term opioid use can lead to diminished efficacy.[1]
The biological effects of cholecystokinin (CCK) and gastrin are mediated by two G protein-coupled receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). CCK1R has a much higher affinity for CCK than for gastrin, while CCK2R binds both with similar high affinity. Upon activation by their ligands, these receptors initiate a cascade of intracellular signaling pathways.
Comparative Efficacy of this compound and Alternatives
This compound's effects as a CCK receptor antagonist have been evaluated in comparison to other, often more potent or selective, antagonists such as Loxiglumide and Devazepide. The following tables summarize the quantitative data from various animal studies, highlighting the comparative potency and efficacy of these compounds in different experimental paradigms.
Table 1: Comparative Potency of CCK Receptor Antagonists on Pancreatic Acinar Cells
| Compound | Animal Model | Preparation | Measured Effect | Potency | Reference |
| Proglumide | Rat | Isolated pancreatic acini | Inhibition of CCK-8-stimulated amylase release | Reference | |
| Loxiglumide | Rat | Isolated pancreatic acini | Inhibition of CCK-8-stimulated amylase release | ~3000 times more potent than Proglumide | |
| L-364,718 (Devazepide) | Rat | Isolated pancreatic acini | Inhibition of CCK-8-stimulated amylase release | ~1000 times more potent than Loxiglumide |
Table 2: Comparative Efficacy in Modulating Gastrointestinal Motility
| Compound | Animal Model | Measured Effect | IC50 (mg/kg) | Reference |
| Lorglumide | Rat | Inhibition of sincalide-induced delay of gastric emptying | 0.11 | |
| Devazepide | Rat | Inhibition of sincalide-induced delay of gastric emptying | 0.0064 | |
| L-365,260 | Rat | Inhibition of sincalide-induced delay of gastric emptying | 0.66 |
Table 3: Antagonism of CCK-8 Induced Ileal Contraction
| Compound | Animal Model | Measured Effect | pA2 | Reference |
| Lorglumide | Guinea Pig | Antagonism of sincalide-induced ileal smooth muscle contraction | 7.30 | |
| Devazepide | Guinea Pig | Antagonism of sincalide-induced ileal smooth muscle contraction | 10.02 | |
| L-365,260 | Guinea Pig | Antagonism of sincalide-induced ileal smooth muscle contraction | 7.77 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.
Inhibition of CCK-8-Stimulated Amylase Release in Rat Pancreatic Acini
-
Animal Model: Male Wistar rats.
-
Preparation of Acini: The pancreas is removed and digested with collagenase to isolate pancreatic acini. The acini are then suspended in a buffer solution.
-
Experimental Procedure:
-
The isolated acini are pre-incubated with varying concentrations of the CCK receptor antagonist (Proglumide, Loxiglumide, or Devazepide) for a specified period.
-
CCK-8 (cholecystokinin octapeptide) is then added to stimulate amylase secretion.
-
After incubation, the supernatant is collected to measure the amount of amylase released.
-
Amylase activity is determined using a spectrophotometric assay.
-
-
Data Analysis: The inhibitory concentration 50 (IC50) values are calculated to determine the potency of each antagonist.
Measurement of Gastric Emptying in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
A non-nutrient, non-absorbable marker (e.g., phenol red) mixed with a liquid meal is administered orally.
-
The CCK receptor antagonist or vehicle is administered intraperitoneally at a specified time before or after the meal.
-
At a predetermined time point after the meal, the animals are euthanized, and the stomach is clamped and removed.
-
The amount of marker remaining in the stomach is quantified spectrophotometrically.
-
-
Data Analysis: Gastric emptying is expressed as the percentage of the marker that has emptied from the stomach. The IC50 for the inhibition of delayed gastric emptying is calculated.
In Vitro Guinea Pig Ileum Contraction Assay
-
Animal Model: Male guinea pigs.
-
Preparation: A segment of the ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Experimental Procedure:
-
The ileal segment is allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to a CCK agonist (e.g., sincalide) are generated to establish a baseline contractile response.
-
The preparation is then incubated with a CCK receptor antagonist at a specific concentration for a set period.
-
A second concentration-response curve to the CCK agonist is then obtained in the presence of the antagonist.
-
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to quantify the antagonist's potency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by CCK receptors and a typical experimental workflow for evaluating CCK antagonists.
Caption: CCK Receptor Signaling Pathway.
References
A Comparative Guide to the Specificity of Proglumide Sodium and Other Glutaramic Acid Derivatives as Cholecystokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological specificity of Proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, with other more potent and selective glutaramic acid derivatives. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to Cholecystokinin Receptors and their Antagonists
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, satiety, and neurotransmission. Its effects are mediated by two G protein-coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The CCK1 receptor is predominantly found in peripheral tissues such as the pancreas and gallbladder, while the CCK2 receptor is primarily located in the brain and stomach.[1]
Glutaramic acid derivatives are a class of compounds that have been extensively studied as CCK receptor antagonists. Proglumide was one of the first such antagonists identified, but it exhibits low potency and a lack of selectivity between the two receptor subtypes.[2] This has led to the development of newer, more potent, and selective derivatives.
Comparative Binding Affinity and Potency
The specificity of a CCK receptor antagonist is determined by its binding affinity (Ki) or its functional inhibitory concentration (IC50 or pA2) for the CCK1 and CCK2 receptors. A lower Ki or IC50 value indicates a higher affinity or potency. A large ratio of Ki or IC50 values for CCK2 versus CCK1 receptors signifies high selectivity for the CCK1 receptor.
While specific Ki values for Proglumide are not consistently reported in the literature, it is widely characterized as a non-selective antagonist with low affinity.[2][3][4] In contrast, other glutaramic acid derivatives, such as Lorglumide and Loxiglumide, demonstrate significantly higher potency and selectivity for the CCK1 receptor. For instance, Loxiglumide has been reported to be approximately 3000 times more potent than Proglumide in inhibiting CCK-8-stimulated amylase release, a functional assay for CCK1 receptor antagonism.
Devazepide, a non-glutaramic acid derivative, is included in the comparison as a widely recognized potent and highly selective CCK1 receptor antagonist.
Table 1: Comparative Binding Affinity and Potency of CCK Receptor Antagonists
| Compound | Class | CCK1 Receptor Affinity/Potency | CCK2 Receptor Affinity/Potency | Selectivity (CCK2/CCK1) |
| This compound | Glutaramic Acid Derivative | Low affinity (mM range) | Low affinity (mM range) | Non-selective |
| Lorglumide | Glutaramic Acid Derivative | pA2 = 7.00 (human gallbladder) | Lower affinity than for CCK1 | Selective for CCK1 |
| Loxiglumide | Glutaramic Acid Derivative | ~3000x more potent than Proglumide | Lower affinity than for CCK1 | Selective for CCK1 |
| Devazepide | Benzodiazepine Derivative | IC50 = 0.081 nM (rat pancreas) | IC50 = 245 nM (guinea pig brain) | ~3025 |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of CCK receptor antagonist specificity.
Radioligand Binding Assay for CCK Receptors
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to CCK receptors.
Experimental Workflow: Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Pancreatic acini are isolated from animal models (e.g., rat or guinea pig) by collagenase digestion. The acini are then homogenized and centrifuged to isolate a membrane fraction rich in CCK receptors. Protein concentration of the membrane preparation is determined.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled CCK receptor ligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled antagonist being tested (e.g., Proglumide, Lorglumide). Incubations are typically carried out at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled antagonist. Non-linear regression analysis is used to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
CCK-Stimulated Amylase Release Assay
This is a functional assay that measures the ability of a CCK receptor antagonist to inhibit the physiological response to CCK stimulation in pancreatic acinar cells, which is the release of the digestive enzyme amylase.
Experimental Workflow: Amylase Release Assay
Workflow for a CCK-stimulated amylase release assay.
Methodology:
-
Isolation of Pancreatic Acini: Dispersed pancreatic acini are prepared from animal tissue by enzymatic digestion with collagenase, followed by mechanical dissociation.
-
Pre-incubation: The isolated acini are pre-incubated with various concentrations of the CCK receptor antagonist for a specific period.
-
Stimulation: A fixed concentration of a CCK receptor agonist, such as CCK-8, is added to the acini suspension to stimulate amylase release.
-
Separation: After a defined incubation period, the reaction is stopped by placing the samples on ice and then centrifuging to pellet the acinar cells.
-
Measurement of Amylase Activity: The supernatant, containing the released amylase, is collected. The amylase activity in the supernatant is measured using a commercially available assay kit, which is typically based on the cleavage of a chromogenic substrate.
-
Data Analysis: The inhibition of CCK-stimulated amylase release by the antagonist is quantified. For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways
CCK1 and CCK2 receptors are G protein-coupled receptors that activate distinct downstream signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
CCK1 Receptor Signaling Pathway
The CCK1 receptor primarily couples to Gq/11 and Gs proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).
Simplified CCK1 receptor signaling pathways.
CCK2 Receptor Signaling Pathway
The CCK2 receptor primarily couples to Gq/11 proteins, leading to the activation of the PLC-IP3-DAG pathway, similar to the CCK1 receptor. This results in an increase in intracellular calcium and activation of PKC, which mediate the physiological effects of gastrin and CCK in the stomach and brain.
Simplified CCK2 receptor signaling pathway.
Conclusion
In assessing the specificity of this compound compared to other glutaramic acid derivatives, the experimental data clearly indicate that Proglumide is a non-selective and low-potency CCK receptor antagonist. In contrast, derivatives such as Lorglumide and Loxiglumide offer significantly higher potency and selectivity for the CCK1 receptor. For researchers requiring a highly selective and potent tool to investigate the physiological roles of the CCK1 receptor, Lorglumide, Loxiglumide, or the non-glutaramic acid derivative Devazepide are superior choices over Proglumide. The choice of antagonist should be guided by the specific requirements of the experimental design, including the desired level of selectivity and the biological system under investigation.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Proglumide Sodium
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Proglumide sodium, a non-selective cholecystokinin (CCK) antagonist. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Immediate Safety and Handling Protocols
When working with this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the use of appropriate personal protective equipment. This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved N95 respirator or higher is recommended.
-
Body Protection: A laboratory coat should be worn at all times.
Handling Procedures: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1] It is important to prevent the formation of dust and aerosols during handling.
Storage: Store this compound in a tightly sealed container in a dry and well-ventilated place.
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: If the substance comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Cleanup Plan: A spill of this compound should be managed promptly and safely. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
